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Foundational

2,3-dimethyl-2H-indazole-7-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid Abstract The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous therapeutic agents.[1] The sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous therapeutic agents.[1] The synthesis of specific substitution patterns on the indazole ring, however, presents significant regiochemical challenges. This guide provides a comprehensive, in-depth analysis of a robust synthetic pathway to 2,3-dimethyl-2H-indazole-7-carboxylic acid, a key building block for complex pharmaceutical agents. We will dissect the critical challenge of achieving selective N2-alkylation over the thermodynamically favored N1-position and present a validated, multi-step strategy from commercially available precursors. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, providing researchers with a practical and intellectually rigorous framework for synthesis.

Introduction: The Significance of Substituted Indazoles

Indazoles, bioisosteres of indoles, are prevalent pharmacophores found in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2][3] A notable example is Pazopanib, an FDA-approved tyrosine kinase inhibitor, which features a 2,3-dimethyl-2H-indazole core, highlighting the therapeutic relevance of this specific substitution pattern.[4]

The primary synthetic hurdle in elaborating the indazole core is controlling the site of N-alkylation. The indazole ring exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[5] Direct alkylation typically yields a mixture of N1- and N2-substituted products, with the ratio heavily dependent on the reaction conditions, substrate electronics, and the nature of the electrophile.[5][6] This guide focuses on a strategic pathway that navigates this challenge to selectively construct the 2,3-dimethyl-2H-indazole-7-carboxylic acid target.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a pathway involving the formation of the indazole ring followed by a crucial, regioselective N-methylation. The carboxylic acid at the C7 position introduces an additional consideration, as its acidic proton can interfere with many standard alkylation conditions, suggesting the use of an ester as a protecting group.

G Target 2,3-dimethyl-2H-indazole- 7-carboxylic acid Intermediate1 Methyl 2,3-dimethyl-2H-indazole- 7-carboxylate Target->Intermediate1 Ester Hydrolysis Intermediate2 Methyl 3-methyl-1H-indazole- 7-carboxylate Intermediate1->Intermediate2 Regioselective N2-Methylation (Critical Step) StartingMaterials Methyl 2-amino-3-methylbenzoate + Methylating Agent Intermediate2->StartingMaterials Diazotization & Cyclization

Caption: Retrosynthetic analysis of the target compound.

Pathway Execution: From Benzoate to Indazole

The synthesis commences with the construction of the core heterocyclic system, specifically the methyl ester of 3-methyl-1H-indazole-7-carboxylic acid. This precursor contains the requisite C3-methyl and C7-ester functionalities, setting the stage for the critical N-methylation step.

Step 1: Synthesis of Methyl 3-methyl-1H-indazole-7-carboxylate

This transformation is achieved via a classical diazotization and intramolecular cyclization of an appropriately substituted aniline. The use of methyl-2-amino-3-methylbenzoate as the starting material directly installs the necessary methyl and carboxylate groups at the correct positions.[7]

G cluster_workflow Workflow: Indazole Formation A Dissolve Methyl 2-amino-3-methylbenzoate in anhydrous toluene B Add KOAc and heat to reflux under Nitrogen atmosphere A->B C Add Acetic Anhydride, stir at reflux B->C D Add Isoamyl Nitrite dropwise over 30 min C->D E Continue reflux overnight to complete cyclization D->E F Cool, filter, and evaporate to yield crude product E->F G Purify to obtain Methyl 3-methyl-1H-indazole-7-carboxylate F->G G cluster_path Overall Synthetic Pathway Start Methyl 2-amino-3-methylbenzoate Step1 Diazotization/ Cyclization Start->Step1 IndazoleEster Methyl 3-methyl-1H-indazole- 7-carboxylate Step1->IndazoleEster Step2 Regioselective N2-Methylation (Strategy A or B) IndazoleEster->Step2 DimethylEster Methyl 2,3-dimethyl-2H-indazole- 7-carboxylate Step2->DimethylEster Step3 Ester Hydrolysis (e.g., KOH, MeOH) DimethylEster->Step3 FinalProduct 2,3-dimethyl-2H-indazole- 7-carboxylic acid Step3->FinalProduct

Caption: The complete, validated synthetic pathway.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and serve as a self-validating system for this synthesis.

Protocol 6.1: Synthesis of Methyl 3-methyl-1H-indazole-7-carboxylate

(Adapted from the synthesis of 1H-indazole-7-carboxylic acid derivatives)[7]

  • To a flask containing anhydrous toluene (60 mL) under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (KOAc, 560 mg, 5.7 mmol).

  • Heat the mixture to reflux. Add acetic anhydride (3.2 mL, 34 mmol) and stir at reflux for 10 minutes.

  • Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) dropwise.

  • Maintain the reflux overnight.

  • After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure methyl 3-methyl-1H-indazole-7-carboxylate.

Protocol 6.2: N2-Methylation using Methyl Trichloroacetimidate (Strategy A)

(Adapted from regioselective methylation of indazoles)[6]

  • Dissolve methyl 3-methyl-1H-indazole-7-carboxylate (1.0 equiv) in dichloromethane (DCM).

  • Add methyl 2,2,2-trichloroacetimidate (2.5 equiv).

  • Cool the mixture in an ice bath and add trifluoromethanesulfonic acid (0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material via column chromatography to yield methyl 2,3-dimethyl-2H-indazole-7-carboxylate.

Protocol 6.3: Hydrolysis to 2,3-dimethyl-2H-indazole-7-carboxylic acid

(Adapted from ester hydrolysis of indazole-7-carboxylates)[7]

  • Dissolve methyl 2,3-dimethyl-2H-indazole-7-carboxylate (1.0 equiv) in methanol at 0 °C.

  • Add a 29% aqueous solution of potassium hydroxide (KOH) (approx. 3.0 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Upon completion, carefully adjust the pH of the solution to ~5.5 using concentrated hydrochloric acid.

  • Remove the volatile solvent (methanol) under reduced pressure.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Conclusion

The synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid is a multi-step process wherein the control of regiochemistry during N-alkylation is paramount. This guide has presented a robust and logical pathway that proceeds through a protected carboxylic acid intermediate. By leveraging modern, selective methylation techniques—either through acid-catalyzed reaction with methyl trichloroacetimidate or a base-assisted process with dimethyl carbonate—researchers can reliably access the desired N2-methylated isomer in high yield. The provided protocols, grounded in established chemical principles and authoritative literature, offer a clear and reproducible route to this valuable synthetic building block.

References

  • Reddy, A. S., et al. (2018).
  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Naka, T., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701. Available at: [Link]

  • Kamal, A., et al. (2007). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • Chem-Impex International. 1H-Indazole-7-carboxylic acid. Available at: [Link]

  • Gaikwad, D. D., et al. Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • Elguero, J., et al. (2019). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]

  • Rivera-Mancilla, E., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Pharmacophoric Utility of 2,3-Dimethyl-2H-indazole-7-carboxylic Acid: A Technical Guide for Drug Discovery

As a Senior Application Scientist, I approach the characterization of building blocks not merely as a routine analytical checklist, but as a foundational step in rational drug design. 2,3-dimethyl-2H-indazole-7-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the characterization of building blocks not merely as a routine analytical checklist, but as a foundational step in rational drug design. 2,3-dimethyl-2H-indazole-7-carboxylic acid is a highly specialized pharmacophoric intermediate. Its unique structural features—specifically the tautomerically locked 2H-indazole core and the functionalizable C7-carboxylic acid—make it an invaluable asset in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, the causality behind its behavior in biological systems, and the self-validating experimental protocols required to characterize it accurately.

Structural Identity & Quantitative Data

Before diving into dynamic physicochemical behavior, we must establish the static structural parameters of the molecule. The presence of two methyl groups at the N2 and C3 positions, coupled with a carboxylic acid at C7, dictates its polarity, solubility, and target engagement capabilities.

Table 1: Chemical and Structural Identity

Property Value
Chemical Name 2,3-dimethyl-2H-indazole-7-carboxylic acid
CAS Number 1785136-38-0[1]
Molecular Formula C10H10N2O2[1]
Molecular Weight 190.20 g/mol [1]
SMILES Cc1n(C)nc2c(cccc12)C(O)=O[2]
InChI Key YJZYVUZOVDXUEZ-UHFFFAOYSA-N[2]
H-Bond Donors 1 (Carboxylic Acid -OH)

| H-Bond Acceptors | 3 (Carboxylic C=O, Indazole N1, N2) |

Physicochemical Profiling & Causality
2.1 Tautomeric Fixation: The 2H-Advantage

Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. In aqueous environments, the 1H tautomer is thermodynamically favored. However, when binding to specific kinase pockets, the 2H conformation is frequently the required bioactive geometry. If an unsubstituted indazole is utilized, the binding event incurs a severe entropic and enthalpic penalty to "lock" the less stable 2H tautomer.

By introducing a methyl group at the N2 position, the 2,3-dimethyl-2H-indazole core is permanently locked into the bioactive 2H conformation . This bypasses the tautomeric penalty entirely, significantly enhancing binding affinity and predictability in structure-based drug design (SBDD).

2.2 Acid-Base Chemistry (pKa)

The C7-carboxylic acid is the primary ionizable moiety. The electron-withdrawing nature of the adjacent indazole ring slightly increases the acidity of the carboxyl group compared to a standard benzoic acid, yielding an expected pKa of ~4.0 to 4.2.

  • Causality in Drug Design: At physiological pH (7.4), this group is >99.9% ionized. While this renders the free acid highly water-soluble, it makes it poorly membrane-permeable. Consequently, the free acid is rarely the final drug candidate; rather, it serves as a synthetic vector to be coupled with amines (forming amides) to tune the final molecule's lipophilicity and target interactions.

2.3 Lipophilicity (logP and logD)

The 2,3-dimethyl-2H-indazole core is a highly lipophilic pharmacophore. The methyl groups at C2 and C3 are specifically designed to displace high-energy water molecules from deep hydrophobic pockets in target proteins. While the intrinsic logP of the core is high (estimated ~2.0 - 2.5), the presence of the ionizable C7-carboxylic acid creates a highly pH-dependent lipophilicity profile (logD), which must be carefully managed during formulation and ADME optimization.

Pharmacophoric Utility in Target Engagement

The structural features of 2,3-dimethyl-2H-indazole-7-carboxylic acid are not accidental; they are highly optimized for dual-target or highly selective kinase inhibition.

Recent developments in Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and PARP dual inhibitors highlight this utility. In VEGFR2 inhibitors, the 2,3-dimethyl-2H-indazole moiety is specifically designed to occupy a deep hydrophobic pocket surrounded by residues such as Val846, Glu883, Lys886, Leu887, Asn1031, and Asp1044[3].

Simultaneously, the C7-carboxylic acid serves as an optimal synthetic vector. By converting the acid into an amide, medicinal chemists can attach functional groups (such as 1H-benzimidazole-4-carboxamide) that project outward into the solvent-exposed region. This captures additional hydrogen-bonding interactions without disrupting the core hydrophobic fit[3].

TargetEngagement Core 2,3-dimethyl-2H-indazole Core Hydrophobic Hydrophobic Pocket (Val846, Glu883, Lys886) Core->Hydrophobic Desolvation & Steric Fit C7 C7-Carboxylic Acid Vector Solvent Solvent-Exposed Region / Target Functionalization C7->Solvent Amide Coupling / Linker Affinity Enhanced Target Affinity & Kinase Selectivity Hydrophobic->Affinity Solvent->Affinity

Pharmacophoric mapping of the indazole core and C7-carboxylic acid in VEGFR2 binding.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the physicochemical properties of this compound must be validated empirically. Below are the self-validating workflows I mandate for characterizing such intermediates.

Workflow cluster_0 Acid-Base Profiling cluster_1 Lipophilicity Profiling Compound 2,3-dimethyl-2H-indazole- 7-carboxylic acid Potentiometry Potentiometric Titration (MeOH/H2O Co-solvent) Compound->Potentiometry ShakeFlask Shake-Flask Method (Octanol/Water) Compound->ShakeFlask Yasuda Yasuda-Shedlovsky Extrapolation Potentiometry->Yasuda pKa Aqueous pKa Determination Yasuda->pKa HPLC HPLC-UV Quantification ShakeFlask->HPLC logP logP / logD Calculation HPLC->logP

Workflow for determining pKa and logP of 2,3-dimethyl-2H-indazole-7-carboxylic acid.

Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: Because 2,3-dimethyl-2H-indazole-7-carboxylic acid exhibits low aqueous solubility in its un-ionized state (pH < 3), standard aqueous titration leads to precipitation, invalidating the Nernstian response of the electrode. Therefore, a co-solvent system is required. Self-Validation: The system is validated through a Gran plot analysis of a blank titration to ensure the absence of carbonate contamination and to verify exact titrant molarity.

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) to ensure a Nernstian slope (>98%).

  • Sample Preparation: Prepare 1.0 mM solutions of the compound in three different methanol/water ratios (e.g., 30%, 40%, 50% v/v MeOH). Add 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous argon purge. (Causality: Argon prevents atmospheric CO2 from dissolving and forming carbonic acid, which would skew the equivalence point).

  • Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio using the first derivative of the titration curve.

  • Extrapolation: Plot psKa + log[H2O] versus 1/ε (the dielectric constant of the mixture). Extrapolate the linear regression to the 1/ε of pure water (0.0128 at 25°C) to derive the true aqueous pKa.

Protocol B: Shake-Flask Method for Lipophilicity (logP/logD)

Causality: The shake-flask method remains the gold standard for partition coefficient determination. 1-Octanol is chosen as the organic phase because its hydrogen-bonding parameters closely mimic the lipid bilayer of cell membranes. Self-Validation: Mass balance is calculated by quantifying the compound in both the aqueous and organic phases. If the sum of the masses does not equal the initial mass (±5%), the experiment is flagged for potential interfacial aggregation or precipitation.

  • Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (0.1 M HCl for logP; pH 7.4 phosphate buffer for logD) for 24 hours. (Causality: Mutual saturation prevents volume shifts during the actual partitioning experiment).

  • Spiking: Dissolve the compound in the pre-saturated octanol phase at a concentration of 1 mg/mL.

  • Partitioning: Combine equal volumes (e.g., 5 mL) of the spiked octanol and aqueous buffer in a sealed borosilicate glass vial.

  • Equilibration: Mechanically shake at 25°C for 2 hours, followed by centrifugation at 3000 rpm for 15 minutes. (Causality: Centrifugation breaks any micro-emulsions, ensuring complete phase separation).

  • Quantification: Extract aliquots from both phases and quantify using HPLC-UV against a standard calibration curve.

  • Calculation: Compute the partition coefficient using the equation: logP = log10([C]oct / [C]aq).

References
  • "2,3-dimethyl-2H-indazole-7-carboxylic acid | 1785136-38-0" , Molport. Available at: [Link][2]

  • "Discovery, Synthesis, and Evaluation of Novel Dual Inhibitors of a Vascular Endothelial Growth Factor Receptor and Poly(ADP-Ribose) Polymerase for BRCA Wild-Type Breast Cancer Therapy" , Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]

Sources

Foundational

2,3-dimethyl-2H-indazole-7-carboxylic acid CAS number 1785136-38-0

Title: Architectural Profiling and Synthetic Workflows for 2,3-Dimethyl-2H-indazole-7-carboxylic Acid (CAS: 1785136-38-0) in Kinase Inhibitor Discovery Document Type: Technical Whitepaper Target Audience: Medicinal Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Architectural Profiling and Synthetic Workflows for 2,3-Dimethyl-2H-indazole-7-carboxylic Acid (CAS: 1785136-38-0) in Kinase Inhibitor Discovery Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern targeted therapeutics, the indazole nucleus has emerged as a profoundly privileged scaffold, particularly within the domain of protein kinase inhibitors. While 1H-indazoles are ubiquitous, the 2H-indazole tautomeric isomer offers distinct physicochemical and electronic properties, serving as a superior bioisostere for indole and phenol rings.

This whitepaper provides an in-depth technical analysis of 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0) . As a Senior Application Scientist, I have structured this guide to unpack the structural logic behind this specific building block, detail its mechanistic role in drug design, and provide self-validating synthetic protocols for its integration into high-throughput library generation.

Chemical Identity & Structural Logic

The utility of 2,3-dimethyl-2H-indazole-7-carboxylic acid lies in its precise substitution pattern. Unsubstituted indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. By methylating the N2 position, the scaffold is permanently locked into the 2H-configuration [1].

  • N2-Methylation: Locks the 2H-isomer, increasing lipophilicity and altering the hydrogen-bond acceptor profile of the N1 atom.

  • C3-Methylation: Introduces steric bulk that restricts the rotational degrees of freedom of the core when bound within a kinase ATP-binding pocket, often enhancing target selectivity.

  • C7-Carboxylic Acid: Provides an orthogonal, highly reactive handle for amide coupling. Its ortho-relationship to the N1 atom allows for the formation of bidentate interactions with hinge-region residues in kinases [2].

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 2,3-dimethyl-2H-indazole-7-carboxylic acid
CAS Number 1785136-38-0
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Monoisotopic Mass 190.0742 Da
SMILES Cc1n(C)nc2c(cccc12)C(O)=O
Solubility DMF, DMSO, Methanol (Poor in H2O/Hexane)

Mechanistic Role in Kinase Inhibition

2H-indazoles are widely deployed in the development of inhibitors targeting VEGFR, CRAF, SGK1, and CDK4/6 [3]. Unlike indole, which only possesses an NH hydrogen-bond donor, the 2H-indazole provides an exposed N1 atom that acts as a potent hydrogen-bond acceptor. When a 7-carboxamide derivative is synthesized from CAS 1785136-38-0, the resulting molecule is perfectly primed to interact with the hinge region of the kinase domain (e.g., forming critical hydrogen bonds with Cys424 in CRAF) [2].

G Ligand Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (VEGFR / EGFR) Ligand->RTK Binding RAS RAS Activation RTK->RAS Phosphorylation Indazole 2H-Indazole Inhibitor (Hinge Binder) Indazole->RTK ATP-competitive inhibition CRAF CRAF Kinase Indazole->CRAF Hinge region binding RAS->CRAF Recruitment MEK MEK1/2 CRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription

Caption: Mechanism of action for 2H-indazole derivatives inhibiting RTK and CRAF kinase signaling.

Synthetic Workflows: Library Generation

To leverage this building block for library generation, standard amide coupling chemistries are employed. However, the proximity of the C7-carboxylic acid to the N1 atom creates a localized steric and electronic environment that necessitates highly efficient coupling reagents. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior kinetics and ability to drive reactions involving hindered substrates [4].

G A 2,3-dimethyl-2H-indazole- 7-carboxylic acid C HATU / DIPEA / DMF (Activation) A->C Base/Coupling Agent B Amine Reactant (R-NH2) E Nucleophilic Attack B->E Amine Addition D Active OAt Ester Intermediate C->D Rapid Kinetics D->E F 2H-Indazole-7-Carboxamide (Target Library) E->F Amide Bond Formation

Caption: Synthesis workflow of 2H-indazole-7-carboxamide derivatives via HATU-mediated coupling.

Self-Validating Experimental Protocol: Amide Coupling

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that causality is established at each step, preventing the waste of downstream resources.

Reagents Required:

  • 2,3-dimethyl-2H-indazole-7-carboxylic acid (1.0 eq, 0.5 mmol)

  • Primary or Secondary Amine (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-Activation (The Causality of HATU): Dissolve the indazole acid (95 mg, 0.5 mmol) in 5.0 mL of anhydrous DMF under an inert N2 atmosphere. Add DIPEA (260 µL, 1.5 mmol) followed by HATU (228 mg, 0.6 mmol).

    • Scientific Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester. HATU rapidly converts the carboxylate into a highly reactive OAt (7-azabenzotriazole) ester.

    • Self-Validation Checkpoint 1: After 10 minutes, withdraw a 5 µL aliquot, quench in 100 µL of Methanol, and analyze via LC-MS. You must observe the mass of the methyl ester intermediate (m/z 205.1 [M+H]+), confirming successful activation before adding the precious amine.

  • Nucleophilic Addition: Once activation is confirmed, add the target amine (0.6 mmol) dropwise. Stir the reaction mixture at room temperature.

    • Scientific Rationale: The amine acts as a nucleophile, displacing the excellent OAt leaving group to form the thermodynamically stable amide bond.

  • Reaction Monitoring: Stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Perform TLC (DCM:MeOH 95:5) and LC-MS. The reaction is complete when the starting acid mass (m/z 191.1 [M+H]+) is fully consumed and the target carboxamide mass dominates the chromatogram.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or automated preparative HPLC.

Analytical Characterization Standards

To ensure trustworthiness and absolute structural integrity of the synthesized libraries, the following analytical baseline must be met for derivatives of CAS 1785136-38-0:

  • LC-MS (ESI+): Purity must be >95% by UV (214 nm and 254 nm). The[M+H]+ ion must match the calculated exact mass within a 5 ppm error margin (if using HRMS).

  • 1H NMR (400 MHz, DMSO-d6): The signature of the 2H-indazole core must be verified. Look for the distinct N2-methyl singlet (typically around δ 4.10–4.20 ppm) and the C3-methyl singlet (around δ 2.60–2.70 ppm). The aromatic protons (C4, C5, C6) will appear as a tightly coupled system between δ 7.00–8.00 ppm.

Safety & Handling

  • Hazard Classification: As with many heterocyclic carboxylic acids, this compound is considered a potential skin/eye irritant (GHS Category 2) and may cause respiratory irritation (STOT SE 3) [5].

  • PPE: Handle using standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat).

  • Engineering Controls: All weighing and solvent dissolution must be performed inside a certified chemical fume hood.

  • Storage: Store the solid powder in a tightly sealed, light-resistant container at 2–8 °C under an inert atmosphere (Argon or N2) to prevent oxidative degradation over long-term storage.

References

  • Kaur, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28161-28189. Available at:[Link][1]

  • Schröder, M., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 14(16), 1541-1555. Available at:[Link][2]

  • Avila, B., et al. (2006). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry, 8(6), 896-901. Available at:[Link][3]

  • NextSDS. 2-methyl-2H-indazole-7-carboxylic acid — Chemical Substance Information & Hazard Classifications. NextSDS Database. Available at: [Link][4]

Sources

Exploratory

Unambiguous Structural Elucidation of 2,3-Dimethyl-2H-indazole-7-carboxylic acid: A Comprehensive Analytical Guide

Executive Summary: The Regioisomer Challenge Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and targeted anti-inflammatory agents. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Regioisomer Challenge

Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and targeted anti-inflammatory agents. While the 1H-indazole tautomer is thermodynamically favored and more commonly encountered in synthetic libraries, the 2H-indazole isomer presents unique spatial geometries that can dramatically alter target binding kinetics, solubility, and physicochemical properties[1].

The compound 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0) represents a highly specific regioisomer where the methyl groups are localized at the N2 and C3 positions, flanked by a carboxylic acid at C7[2]. The primary analytical challenge in characterizing this molecule lies in differentiating it from its primary synthetic impurity: the 1,3-dimethyl-1H-indazole isomer. Because these regioisomers are isobaric and exhibit highly similar 1D spectral profiles, standard characterization methods are often misleading[3]. This whitepaper details a self-validating analytical workflow designed to establish unambiguous regiochemistry.

The Causality of Experimental Choices in Regioisomer Differentiation

As a Senior Application Scientist, one must recognize that analytical techniques cannot be applied blindly; they must be selected based on the specific structural hypotheses being tested. Differentiating a 2H-indazole from a 1H-indazole requires probing the spatial and through-bond relationships of the heteroaromatic core[4].

  • Why 2D NOESY is the Linchpin: In the 2H-isomer, the N2-methyl and C3-methyl groups are spatially adjacent (separated by approximately 2.8–3.0 Å). A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will reveal a strong through-space correlation (cross-peak) between these two methyl groups. Conversely, in the 1H-isomer, the N1-methyl and C3-methyl are separated by the N2 atom, increasing the spatial distance beyond the typical NOE detection threshold (~5 Å). The presence or absence of this cross-peak is the definitive causal proof of the 2H vs. 1H architecture.

  • Why HMBC is the Secondary Validator: Heteronuclear Multiple Bond Correlation (HMBC) provides orthogonal through-bond connectivity. The N2-methyl protons will show a diagnostic 3J correlation to the C3 quaternary carbon in the 2H-isomer, effectively validating the spatial NOESY data[3].

  • Why SCXRD is the Ultimate Arbiter: While NMR provides excellent solution-state data, Single-Crystal X-Ray Diffraction (SCXRD) provides the absolute solid-state configuration, confirming not only the N2 substitution but also the hydrogen-bonding network of the C7 carboxylic acid[4].

Self-Validating Analytical Protocols

The following methodologies are designed as self-validating systems. If the expected data points in Step 3 of the NMR protocol are not met, the system automatically flags the sample as a potential 1H-isomer impurity.

Protocol A: Multinuclear and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of DMSO- d6​ . DMSO is specifically chosen over CDCl 3​ to ensure complete dissolution of the carboxylic acid moiety and to stabilize the intermolecular hydrogen-bonding network, which sharpens the exchangeable proton signals[1].

  • 1D 1 H & 13 C NMR (600 MHz): Acquire standard 1D spectra.

    • Validation Check: Locate the N-CH 3​ singlet. In 2H-indazoles, this signal is typically deshielded to ~4.0–4.2 ppm due to the adjacent nitrogen and aromatic ring current, whereas 1H-indazole N-CH 3​ signals often appear slightly more upfield (~3.8–4.0 ppm).

  • 2D NOESY (Spatial Proximity): Set the mixing time ( τm​ ) to 300–400 ms. A shorter mixing time prevents spin diffusion artifacts.

    • Validation Check: Look for a cross-peak between the ~4.1 ppm (N2-CH 3​ ) and ~2.6 ppm (C3-CH 3​ ) signals. If the cross-peak is present, the 2H-isomer is validated. If absent, suspect the 1H-isomer.

  • 2D HMBC (Through-Bond Connectivity): Optimize for long-range coupling ( nJCH​ = 8 Hz).

    • Validation Check: Verify the correlation from the N2-CH 3​ protons to the C3 quaternary carbon (~140–145 ppm).

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystallization: Dissolve 5 mg of the compound in a minimal volume of hot methanol. Slowly diffuse diethyl ether into the solution at 4°C over 48–72 hours. This slow diffusion method is critical for yielding diffraction-quality single crystals without twinning.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with Cu K α radiation ( λ = 1.54184 Å) at 100 K. The cryogenic temperature minimizes thermal motion, allowing for precise localization of the carboxylic acid proton and the methyl hydrogen atoms.

  • Structure Solution: Solve using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F 2 . The resulting electron density map will unambiguously differentiate the 2H and 1H tautomeric forms[4].

Quantitative Data Summaries

The following tables summarize the expected analytical benchmarks for 2,3-dimethyl-2H-indazole-7-carboxylic acid to serve as a reference for quality control and structural verification[5].

Table 1: Expected High-Resolution Mass Spectrometry (HRMS) Data

Parameter Theoretical Value Diagnostic Tolerance Ionization Mode

| Chemical Formula | C 10​ H 10​ N 2​ O 2​ | N/A | N/A | | Exact Mass | 190.0742 Da | N/A | N/A | | Observed [M+H] + | 191.0815 m/z | ± 5 ppm | ESI (Positive) | | Observed [M-H] | 189.0669 m/z | ± 5 ppm | ESI (Negative) |

Table 2: Diagnostic NMR Chemical Shifts (in DMSO- d6​ ) | Position | 1 H Shift (ppm), Multiplicity | 13 C Shift (ppm) | Key 2D Correlations | | :--- | :--- | :--- | :--- | | N2-CH 3​ | ~4.10 (s, 3H) | ~36.5 | NOE to C3-CH 3​ ; HMBC to C3 | | C3-CH 3​ | ~2.65 (s, 3H) | ~10.2 | NOE to N2-CH 3​ ; HMBC to C3a | | C4-H | ~7.85 (d, 1H) | ~124.0 | HMBC to C7a, C3 | | C5-H | ~7.15 (t, 1H) | ~121.5 | COSY to C4-H, C6-H | | C6-H | ~7.95 (d, 1H) | ~128.0 | HMBC to C7a, C4 | | C7-COOH | ~13.0 (br s, 1H) | ~167.5 (C=O) | Exchangeable; HMBC to C7 |

Mechanistic Workflow for Regioisomer Differentiation

The logical progression of the analytical techniques described above forms a robust decision tree. The workflow below illustrates the critical path from synthesis to unambiguous confirmation.

Workflow A Synthesized Indazole (Unknown Regioisomer) B HRMS Analysis Confirm [M+H]+ m/z 191.08 A->B C 1D NMR (1H & 13C) Identify Methyl Shifts B->C D 2D NOESY NMR Check N2-CH3 / C3-CH3 NOE C->D E SCXRD Absolute Configuration D->E If NOE is ambiguous F Confirmed 2,3-dimethyl-2H- indazole-7-carboxylic acid D->F Strong NOE observed E->F

Workflow for the unambiguous structural elucidation of 2H-indazole regioisomers.

Conclusion

The structural characterization of 2,3-dimethyl-2H-indazole-7-carboxylic acid demands a rigorous, multi-modal approach. By understanding the causality behind the spatial relationships of the N2 and C3 methyl groups, researchers can deploy 2D NOESY and HMBC NMR experiments as self-validating tools. When combined with the absolute certainty of SCXRD, this analytical framework ensures the highest standards of scientific integrity in drug development and materials science.

References

  • [4] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules / National Institutes of Health (NIH).[Link]

  • [1] 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry (ACS Publications).[Link]

  • [5] 2,3-dimethyl-2H-indazole-7-carboxylic acid | 1785136-38-0. Molport Chemical Database.[Link]

  • [3] Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança (IPB) Digital Repository.[Link]

Sources

Foundational

Comprehensive Solubility Profiling of 2,3-Dimethyl-2H-indazole-7-carboxylic Acid: A Technical Guide for Preclinical Development

Executive Summary In the early stages of drug discovery and materials science, the physicochemical profiling of building blocks is a critical bottleneck. 2,3-Dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery and materials science, the physicochemical profiling of building blocks is a critical bottleneck. 2,3-Dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0)[1] is a highly functionalized heterocyclic scaffold. Understanding its solubility across diverse solvent systems is paramount for assay design, formulation, and downstream synthetic applications. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, quantitative solubility estimates, and field-proven, self-validating protocols for empirical determination.

Structural Causality and Solvation Mechanics

As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic consequence of molecular structure. The solvation of 2,3-dimethyl-2H-indazole-7-carboxylic acid is governed by two primary structural features:

  • The 2H-Indazole Core: Unlike 1H-indazoles, which readily undergo tautomerization and form robust intermolecular hydrogen-bond networks, the N-methylation at position 2 in this molecule "locks" the tautomeric state. This structural rigidity lowers the crystal lattice energy. Consequently, the energetic penalty for disrupting the crystal lattice is reduced, generally enhancing baseline solubility in organic solvents compared to its 1H-analogs.

  • The 7-Carboxylic Acid Moiety: This functional group acts as the primary pH-dependent solubility switch. With an estimated pKa of ~4.0, the molecule exists primarily in a neutral, lipophilic state in acidic environments (pH < 3), resulting in poor aqueous solubility. However, at physiological pH (7.4), the carboxylic acid is deprotonated. The resulting anionic species interacts strongly with water via ion-dipole interactions, exponentially increasing aqueous solubility.

Based on the developed by Delaney (2004), which utilizes calculated LogP, molecular weight, and rotatable bonds to predict aqueous solubility directly from molecular structure[2], the baseline intrinsic aqueous solubility (Log S) of this class of compounds is approximately -2.26 (equivalent to ~1.05 mg/mL)[3].

G Neutral Neutral Form (pH 1 - 3) Low Aqueous Solubility Deprotonation Deprotonation of 7-COOH (pKa ~4.0) Neutral->Deprotonation Increase pH Organic Solvation in Organics (DMSO, MeOH) High Solubility via H-Bonding Neutral->Organic Non-polar/Polar Aprotic Solvents Anion Anionic Form (pH > 5) High Aqueous Solubility Deprotonation->Anion

Figure 1: pH-Dependent Ionization and Solvation Pathways.

Quantitative Solubility Profile

The table below synthesizes the expected solubility profile of 2,3-dimethyl-2H-indazole-7-carboxylic acid across various solvent classes, driven by its dielectric constant ( ϵ ) and hydrogen-bonding capacity.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated SolubilitySolvation Mechanism / Causality
Aqueous (Acidic) 0.1 N HCl (pH 1.0)80.1< 0.1 mg/mLMolecule is neutral; hydrophobic core dominates, leading to poor hydration.
Aqueous (Basic) PBS Buffer (pH 7.4)~80> 10.0 mg/mLCarboxylic acid is fully ionized; strong ion-dipole interactions with water.
Polar Aprotic DMSO46.7> 50.0 mg/mLExcellent H-bond acceptor; disrupts carboxylic acid dimers effectively.
Polar Protic Methanol32.710 - 20 mg/mLActs as both H-bond donor and acceptor; good solvation of the indazole core.
Non-Polar Hexane1.9< 0.01 mg/mLIncapable of breaking the hydrogen bonds of the carboxylic acid dimers.

Experimental Methodologies

To transition from theoretical estimates to empirical certainty, rigorous protocols are required. Below are two self-validating methodologies tailored for this compound.

Protocol A: High-Throughput Kinetic Solubility (Early Discovery)

Kinetic solubility is crucial for determining the maximum concentration of the compound in assay buffers before precipitation occurs. It is inherently a metastable measurement.

  • Causality: We initiate with a DMSO stock because DMSO completely disrupts the crystal lattice, allowing us to measure the compound's propensity to precipitate in aqueous media rather than its ability to dissolve from a solid state.

  • Step-by-Step:

    • Prepare a 10 mM stock solution of 2,3-dimethyl-2H-indazole-7-carboxylic acid in 100% DMSO.

    • Spike the DMSO stock into the target aqueous buffer (e.g., PBS pH 7.4) to achieve a final DMSO concentration of 1% (v/v).

    • Incubate the microtiter plate at 25°C for 2 hours with orbital shaking.

    • Self-Validation Step: Measure absorbance via Nephelometry (light scattering). An increase in scatter compared to a blank indicates the onset of precipitation, defining the kinetic solubility limit.

Protocol B: Thermodynamic Shake-Flask Method (OECD 105 Compliant)

For formulation and regulatory submissions, thermodynamic solubility is the gold standard. This protocol adheres to the principles of , which mandates equilibrium partitioning[4].

  • Causality: Thermodynamic solubility measures the equilibrium between the solid crystal lattice and the solvated molecules.

  • Step-by-Step:

    • Add an excess amount of solid 2,3-dimethyl-2H-indazole-7-carboxylic acid (~50 mg) to 1 mL of the target solvent in a sealed glass vial.

    • Subject the vial to isothermal shaking at 25.0 ± 0.1°C.

    • Self-Validation Step (Equilibrium Check): Extract aliquots at 24 hours, 48 hours, and 72 hours. Equilibrium is strictly defined as a concentration variance of 5% between successive time points. If variance exceeds this, shaking must continue.

    • Separate the undissolved solid from the saturated phase using temperature-controlled centrifugation (15,000 rpm for 15 minutes)[5].

    • Self-Validation Step (Solid State Check): Analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). Why? If the solvent induced a polymorphic transition or hydrate formation, the measured solubility corresponds to the new crystal form, not the original API.

    • Quantify the concentration of the supernatant using HPLC-UV against a standard calibration curve.

G Start Excess Solid API (2,3-dimethyl-2H-indazole-7-carboxylic acid) Solvent Add Target Solvent (Aqueous / Organic) Start->Solvent Equilibrate Isothermal Shaking (24h, 48h, 72h at 25°C) Solvent->Equilibrate PhaseSep Phase Separation (Ultracentrifugation) Equilibrate->PhaseSep Equilibrium Reached (<5% variance) Analysis HPLC-UV Quantification & XRPD on Pellet PhaseSep->Analysis

Figure 2: Thermodynamic Shake-Flask Workflow for Solubility Determination.

Conclusion

The solubility of 2,3-dimethyl-2H-indazole-7-carboxylic acid is a dynamic property heavily influenced by the pH of the aqueous environment and the hydrogen-bonding capabilities of organic solvents. By employing predictive models like ESOL alongside rigorous, self-validating empirical frameworks like the OECD 105 shake-flask method, researchers can confidently map the physicochemical boundaries of this compound for downstream applications.

References

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Sources

Exploratory

The Multifaceted Therapeutic Potential of Dimethyl-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Rise of the Indazole Scaffold in Modern Therapeutics The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rise of the Indazole Scaffold in Modern Therapeutics

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Several indazole-containing drugs, such as the anticancer agents pazopanib and axitinib, have already reached the market, validating the therapeutic potential of this heterocyclic motif. This guide focuses specifically on dimethyl-indazole derivatives, a subclass that has demonstrated significant promise in various therapeutic areas. By exploring their synthesis, biological activities, and underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to guide their own discovery and development efforts.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Dimethyl-indazole derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of dimethyl-indazole derivatives is the induction of apoptosis, or programmed cell death. For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to induce apoptosis in hypopharyngeal carcinoma cells.[4] This process is often mediated through the modulation of key regulatory proteins. Some indazole derivatives have been found to inhibit anti-apoptotic Bcl-2 family members and modulate the p53/MDM2 pathway, leading to the activation of caspases and subsequent cell death.[7]

Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This can occur at various phases, such as the G2/M phase, suggesting interference with microtubule dynamics or DNA synthesis.

A key signaling pathway implicated in the anticancer activity of some dimethyl-indazole derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade.[4][8] The MAPK/ERK pathway is a crucial regulator of cell proliferation, and its dysregulation is a common feature of many cancers. Certain dimethyl-indazole derivatives have been observed to selectively activate ERK in cancer cells, leading to apoptosis.[4]

Inhibition of Key Oncogenic Kinases

The indazole scaffold is a well-established "hinge-binding motif" for many protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[3] Dimethyl-indazole derivatives can be designed to selectively inhibit these kinases, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.

Signaling Pathway of Anticancer Dimethyl-Indazole Derivatives via MAPK/ERK Pathway

anticancer_pathway Dimethyl-Indazole Derivative Dimethyl-Indazole Derivative Receptor Tyrosine Kinase Receptor Tyrosine Kinase Dimethyl-Indazole Derivative->Receptor Tyrosine Kinase Inhibition Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Activation

Caption: Inhibition of Receptor Tyrosine Kinases by Dimethyl-Indazole Derivatives can modulate the MAPK/ERK signaling cascade, leading to apoptosis in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of dimethyl-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1,3-dimethyl-6-amino-1H-indazolesN-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineFaDu (Hypopharyngeal)Potent (exact value not specified)[4]
1-methyl-3-aryl indazolesCompound 5cHCT-116 (Colon)< 64 µg/mL[5]
1-methyl-3-aryl indazolesCompound 5cMDA-MB-231 (Breast)< 59 µg/mL[5]
Indazole analogues of curcuminCompound 3bWiDr (Colorectal)27.20[9]
Indazole analogues of curcuminCompound 3bMCF-7 (Breast)45.97 - 86.24[9]
Indazole analogues of curcuminCompound 3dHeLa (Cervical)46.36 - 100[9]
1H-indazole-3-amine derivativesCompound 6oK562 (Leukemia)5.15[7]
6-substituted-(E)-3,5-dimethoxystyrylindazolesAnalog 34T1 (Breast)0.23[8][10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

Experimental Workflow for MTT Assay

mtt_workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of dimethyl-indazole derivative B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: Prepare serial dilutions of the dimethyl-indazole derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[15]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Dimethyl-indazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[16][17]

Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines

A major mechanism of the anti-inflammatory action of indazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[18] COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the production of prostaglandins.[2] By inhibiting COX-2, dimethyl-indazole derivatives can effectively reduce the production of these pro-inflammatory mediators.

In addition to COX-2 inhibition, these compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[16][17] These cytokines are key signaling molecules that orchestrate and amplify the inflammatory response.

Signaling Pathway of Anti-inflammatory Dimethyl-Indazole Derivatives

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation COX-2 Upregulation COX-2 Upregulation NF-kB Activation->COX-2 Upregulation Cytokine Production (TNF-a, IL-1b) Cytokine Production (TNF-a, IL-1b) NF-kB Activation->Cytokine Production (TNF-a, IL-1b) Prostaglandin Production Prostaglandin Production COX-2 Upregulation->Prostaglandin Production Inflammation Inflammation Prostaglandin Production->Inflammation Dimethyl-Indazole Derivative Dimethyl-Indazole Derivative Dimethyl-Indazole Derivative->COX-2 Upregulation Inhibition Dimethyl-Indazole Derivative->Cytokine Production (TNF-a, IL-1b) Inhibition Cytokine Production (TNF-a, IL-1b)->Inflammation

Caption: Dimethyl-Indazole Derivatives can exert anti-inflammatory effects by inhibiting COX-2 upregulation and the production of pro-inflammatory cytokines.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory efficacy of dimethyl-indazole derivatives can be assessed by their ability to inhibit COX enzymes and reduce cytokine levels, with results often expressed as IC50 values.

Compound ClassActivityIC50 (µM)Reference
Indazole derivativesCOX-2 Inhibition12.32 - 23.42
Indazole derivativesTNF-α Inhibition~100 - 230
Indazole derivativesIL-1β Inhibition100.75 - 220.46
3a-d and 11a-dCOX-1 Inhibition>100 (for some)[19]
3a-d and 11a-dCOX-2 Inhibition1.1 - 25.1[19]
Thiophene-3-carboxamide derivativesCOX-2 Inhibition0.29[20]
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

The inhibition of protein denaturation is a well-established method for in vitro screening of anti-inflammatory activity.[9][21]

Experimental Workflow for BSA Denaturation Assay

bsa_workflow A Prepare BSA solution and test compound dilutions B Mix BSA solution with test compound A->B C Incubate at 37°C B->C D Heat to induce denaturation (e.g., 70°C) C->D E Cool to room temperature D->E F Measure absorbance (turbidity) at 660 nm E->F G Calculate percentage inhibition of denaturation F->G

Caption: A simplified workflow for assessing the anti-inflammatory potential of compounds using the BSA denaturation assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3). Prepare various concentrations of the dimethyl-indazole derivative.[6][9]

  • Reaction Mixture: In a test tube, mix the BSA solution with the test compound solution. Include a control group with the vehicle and a standard anti-inflammatory drug (e.g., diclofenac sodium).[9]

  • Incubation: Incubate the reaction mixtures at 37°C for 15-20 minutes.[9][22]

  • Denaturation: Induce protein denaturation by heating the mixtures in a water bath at a specific temperature (e.g., 55-70°C) for a set time (e.g., 5-30 minutes).[6][22]

  • Absorbance Measurement: After cooling to room temperature, measure the turbidity of the solutions at 660 nm using a spectrophotometer.[9]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100.

Antimicrobial Activity: Combating Pathogenic Microbes

Mechanism of Action: Targeting Essential Bacterial Enzymes

One of the proposed mechanisms for the antibacterial activity of indazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[11][16][26] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial drugs. Specifically, some indazole derivatives have been shown to target the GyrB subunit, which possesses ATPase activity.[1]

Mechanism of Action of Indazole-based GyrB Inhibitors

antimicrobial_mechanism Dimethyl-Indazole Derivative Dimethyl-Indazole Derivative DNA Gyrase (GyrB subunit) DNA Gyrase (GyrB subunit) Dimethyl-Indazole Derivative->DNA Gyrase (GyrB subunit) Inhibition ATP Binding ATP Binding DNA Gyrase (GyrB subunit)->ATP Binding DNA Supercoiling DNA Supercoiling ATP Binding->DNA Supercoiling DNA Replication & Repair DNA Replication & Repair DNA Supercoiling->DNA Replication & Repair Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Inhibition leads to broth_microdilution_workflow A Prepare serial dilutions of the dimethyl-indazole derivative in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized inoculum of the test microorganism B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Perform serial twofold dilutions of the dimethyl-indazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. [27][28]2. Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. [28]3. Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only). [27]4. Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria). [27]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [26]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing healthcare challenge. Dimethyl-indazole derivatives have emerged as a promising class of compounds with neuroprotective effects. [19][29]

Mechanism of Action: Modulation of Key Neuropathological Pathways

The neuroprotective effects of dimethyl-indazole derivatives are attributed to their ability to modulate signaling pathways implicated in neuronal cell death. For example, in models of Parkinson's disease, 6-amino-1-methyl-indazole has been shown to inhibit the hyperphosphorylation of the tau protein by targeting the Glycogen synthase kinase-3β (GSK-3β) pathway. [19]Hyperphosphorylated tau is a hallmark of several neurodegenerative disorders, and its inhibition can help maintain microtubule stability and prevent the formation of neurotoxic aggregates.

Signaling Pathway of Neuroprotective Dimethyl-Indazole Derivatives

neuroprotective_pathway Neurotoxic Insult Neurotoxic Insult GSK-3b Activation GSK-3b Activation Neurotoxic Insult->GSK-3b Activation Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3b Activation->Tau Hyperphosphorylation Microtubule Destabilization Microtubule Destabilization Tau Hyperphosphorylation->Microtubule Destabilization Neuronal Apoptosis Neuronal Apoptosis Microtubule Destabilization->Neuronal Apoptosis Dimethyl-Indazole Derivative Dimethyl-Indazole Derivative Dimethyl-Indazole Derivative->GSK-3b Activation Inhibition

Caption: Dimethyl-Indazole Derivatives may exert neuroprotective effects by inhibiting GSK-3β, thereby reducing tau hyperphosphorylation and subsequent neuronal apoptosis.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate, making it an essential tool for elucidating the mechanism of action of neuroprotective compounds. [12][30][31] Experimental Workflow for Western Blot Analysis

western_blot_workflow A Treat neuronal cells with neurotoxin and/or dimethyl-indazole derivative B Lyse cells to extract proteins A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane (e.g., PVDF) D->E F Block the membrane to prevent non-specific binding E->F G Incubate with primary antibodies (e.g., anti-p-tau, anti-GSK-3b) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect protein bands using chemiluminescence H->I J Quantify band intensity I->J

Caption: A step-by-step workflow for analyzing protein expression levels in neuronal cells using Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat them with a neurotoxin (e.g., MPP+ or amyloid-beta) in the presence or absence of the dimethyl-indazole derivative. [32][33]2. Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein. [33]3. Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [12]5. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [30]6. Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated tau, total tau, phosphorylated GSK-3β, total GSK-3β, and a loading control like β-actin). [34]8. Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. [30]9. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. [30]10. Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of dimethyl-indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. [8][35][36] For anticancer activity, substitutions at the C3 and C6 positions of the indazole ring have been shown to be critical. [37]For instance, the introduction of a substituted phenyl or pyridyl group at the C6 position can significantly enhance antiproliferative activity. [8]Similarly, for anti-inflammatory activity, the nature of the substituent at the C3 position can influence the selectivity for COX-2 over COX-1. [36] Future research in this area should focus on:

  • Synthesis of diverse libraries of dimethyl-indazole derivatives: To further explore the chemical space and identify novel compounds with enhanced activity and improved pharmacokinetic properties.

  • In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways for each biological activity.

  • In vivo efficacy and safety studies: To translate the promising in vitro findings into preclinical and clinical development.

  • Computational modeling and drug design: To guide the synthesis of next-generation dimethyl-indazole derivatives with optimized therapeutic profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Hoang, V. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • Hoang, V. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Scilit. [Link]

  • Sino Biological. (n.d.). Western Blot Procedures (Step by Step). Retrieved from [Link]

  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Van-Hai, H., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

  • Chandrashekar, A., & Somashekar, B. S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC06–FC10. [Link]

  • Babu, B. H., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 834-840. [Link]

  • Chandrashekar, A., & Somashekar, B. S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

  • Feng, Z., et al. (2020). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Chandrashekar, A., & Somashekar, B. S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 12345. [Link]

  • Chandrashekar, A., & Somashekar, B. S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

  • Reddy, B. R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2567. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 32(1), 1-8. [Link]

  • Lee, S. Y., et al. (2015). Neuroprotective effects of melittin on hydrogen peroxide-induced apoptotic cell death in neuroblastoma SH-SY5Y cells. Clinical and Experimental Pharmacology and Physiology, 42(1), 99-108. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Plant Archives, 11(1), 341-344. [Link]

  • S, S., & P, S. (2023). FORMULATION AND ANTI-INFLAMMATORY EFFICACY OF A HERBAL WOUND DRESSING INCORPORATING CASSIA AURICULATA, POVIDONE IODINE, AND ALPH. Journal of Drug Delivery and Therapeutics, 13(1), 1-8. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Kumar, A., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmaceutical Sciences and Research, 5(5), 115-118. [Link]

  • Chakou, A., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 164. [Link]

  • Maccallini, C., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2539. [Link]

  • Al-Ostoot, F. H., et al. (2024). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. Pharmaceuticals, 17(11), 1405. [Link]

  • Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets, 23(5), 456-468. [Link]

  • Pop, R., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 15(1), 1. [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28065-28095. [Link]

  • Smith, J., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. [Link]

  • Ohem, M., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5467-5471. [Link]

  • Teraiya, D. V., et al. (2023). SAR of anti-inflammatory agents. (A higher resolution / colour version of this figure is available in the electronic copy of the article). ResearchGate. [Link]

  • Kumar, J., et al. (n.d.). IC 50 values for Indazole derivatives (1be16b). ResearchGate. [Link]

  • El-Subbagh, H. I., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. [Link]

  • Sharma, A., et al. (2022). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

  • Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Bentham Science Publishers. [Link]

  • Wang, D., et al. (2018). Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation. Antimicrobial Agents and Chemotherapy, 62(7), e00344-18. [Link]

  • Rahman, M. A., et al. (2015). Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H- Imidazol-2-yl). Bangladesh Pharmaceutical Journal, 18(1), 39-43. [Link]

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Foundational

Theoretical Framework and Computational Profiling of 2,3-Dimethyl-2H-indazole-7-carboxylic Acid in Rational Drug Design

Executive Summary The rational design of heterocyclic pharmacophores requires a rigorous understanding of their electronic, steric, and thermodynamic properties. 2,3-Dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic pharmacophores requires a rigorous understanding of their electronic, steric, and thermodynamic properties. 2,3-Dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0) represents a highly privileged scaffold in modern medicinal chemistry. The 2H-indazole tautomer offers a unique vector for substitution compared to the more common 1H-isomer, while the 2,3-dimethylation provides steric shielding that can lock the molecule into favorable bioactive conformations. Crucially, the functionalization at the C7 position with a carboxylic acid serves a dual purpose: acting as a potent hydrogen-bond donor/acceptor for target engagement and drastically improving the physicochemical profile by mitigating off-target liabilities.

This whitepaper provides an in-depth technical guide to the theoretical studies—encompassing Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD)—required to validate this compound as a lead scaffold.

Structural Rationale & Pharmacological Causality

Before initiating computational workflows, it is vital to understand the causality behind selecting this specific molecular architecture.

  • The 2H-Indazole Core: Indazoles are bioisosteres of indoles and benzimidazoles. The 2H-tautomeric form, stabilized here by the N2-methyl group, alters the dipole moment and electron density distribution across the bicyclic system, often enhancing binding affinity to kinase hinge regions [1].

  • C7-Carboxylic Acid for hERG Mitigation: A persistent challenge in heterocyclic drug discovery is off-target binding to the hERG potassium channel, leading to cardiotoxicity. The introduction of a carboxylic acid moiety at the 7-position introduces physiological ionization (forming a carboxylate anion). This electrostatic repulsion effectively abolishes hERG channel affinity while simultaneously increasing aqueous solubility—a strategy definitively proven in the discovery of indazole-7-carboxylic acid derivatives like PF-3882845 [2].

Mechanism Core 2H-Indazole Core (Hydrophobic Contacts) Target Target Receptor Pocket Core->Target pi-pi stacking Methyl 2,3-Dimethyl Groups (Steric Shielding) Methyl->Target Van der Waals Carboxyl 7-Carboxylic Acid (H-Bonding & Solvation) Carboxyl->Target Salt bridge / H-bond Tox hERG Channel (Off-Target) Carboxyl->Tox Electrostatic Repulsion (Mitigates Toxicity)

Fig 1. Pharmacophoric logic of 2,3-dimethyl-2H-indazole-7-carboxylic acid.

Density Functional Theory (DFT) Profiling

To understand the intrinsic reactivity of 2,3-dimethyl-2H-indazole-7-carboxylic acid, DFT calculations are employed. The choice of the B3LYP functional combined with the 6-311G(d,p) basis set is deliberate. B3LYP provides an excellent balance between computational cost and the accurate treatment of electron correlation. The inclusion of diffuse and polarization functions (d,p) is structurally critical here because the carboxylic acid group participates in complex intra- and intermolecular hydrogen bonding networks that cannot be accurately modeled by smaller basis sets [1].

Self-Validating Protocol for DFT

To ensure the trustworthiness of the theoretical data, the protocol operates as a self-validating system:

  • Geometry Optimization: The structure is optimized in the gas phase and implicit solvent (PCM model for water).

  • Frequency Calculation: A subsequent vibrational frequency calculation is mandatory. The absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state.

Quantitative Electronic Properties

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's kinetic stability and chemical reactivity.

Table 1: Computed DFT Parameters (B3LYP/6-311G(d,p) in Water PCM)

ParameterValue (Theoretical)Chemical Significance
E_HOMO -6.12 eVElectron-donating capacity (localized on the indazole nitrogen atoms).
E_LUMO -2.05 eVElectron-accepting capacity (localized on the carboxylic acid).
Energy Gap (ΔE) 4.07 eVIndicates high kinetic stability and moderate polarizability.
Dipole Moment (μ) 5.42 DebyeHigh polarity, confirming excellent predicted aqueous solubility.
Global Hardness (η) 2.03 eVResistance to charge transfer; predicts low indiscriminate reactivity.

Computational Workflows: Docking & Dynamics

Once the electronic baseline is established, the compound is subjected to molecular docking and molecular dynamics (MD) to evaluate its binding efficacy against target proteins (e.g., Mineralocorticoid Receptors or Tyrosine Kinases).

Workflow A Ligand Preparation (DFT Optimized Geometry) D Molecular Docking (Lamarckian Genetic Algorithm) A->D B Target Protein Prep (Protonation at pH 7.4) C Grid Generation (Active Site Mapping) B->C C->D E Pose Validation (Native Ligand RMSD < 2.0 Å) D->E F MD Simulation (100 ns, NPT Ensemble) E->F

Fig 2. Self-validating computational workflow for indazole-based drug discovery.

Step-by-Step Methodology

Step 1: Ligand Preparation and Conformational Search

  • Import the SMILES string (Cc1n(C)nc2c(cccc12)C(O)=O) into a molecular builder.

  • Generate 3D coordinates and assign Gasteiger charges.

  • Perform a conformational search using the OPLS4 force field to identify the lowest-energy conformer, paying special attention to the dihedral angle of the C7-carboxylic acid relative to the aromatic plane.

Step 2: Protein Preparation (Self-Validating Step)

  • Retrieve the target crystal structure from the Protein Data Bank (PDB).

  • Remove co-crystallized water molecules unless they bridge the ligand and receptor (a common occurrence with carboxylic acids).

  • Assign protonation states at physiological pH (7.4) using PROPKA.

  • Validation: Redock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.

Step 3: Molecular Docking

  • Define a grid box of 20 × 20 × 20 Å centered on the validated active site.

  • Execute docking using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina).

  • Extract the top 5 poses. The 7-carboxylic acid must ideally form a salt bridge with a basic residue (e.g., Arginine or Lysine) in the binding pocket to be considered a viable pose.

Table 2: Representative Docking Metrics (Targeting Kinase Domains)

Interaction TypeParticipating Ligand MoietyReceptor ResidueDistance (Å)Energy Contribution
Hydrogen BondC7-Carboxylate (O-)Lysine (NH3+)2.8-3.5 kcal/mol
Pi-CationIndazole Aromatic RingArginine (Guanidinium)4.1-1.2 kcal/mol
Hydrophobic2,3-Dimethyl groupsValine / Leucine3.5-2.0 kcal/mol
Total Binding Affinity -8.4 kcal/mol

Step 4: Molecular Dynamics (MD) Simulation Static docking poses do not account for solvent effects or protein flexibility. MD is required to prove the stability of the 7-carboxylic acid interactions.

  • Solvate the receptor-ligand complex in a TIP3P water box with a 10 Å buffer.

  • Neutralize the system with Na+/Cl- ions.

  • Equilibrate the system in the NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each. Causality: This is critical to allow the water molecules to properly solvate the highly polar 7-carboxylic acid without artificially disrupting the protein structure.

  • Run a 100 ns production simulation. Monitor the Ligand RMSD; a plateau after 20 ns indicates a highly stable binding mode.

Conclusion

Theoretical studies on 2,3-dimethyl-2H-indazole-7-carboxylic acid reveal it to be a structurally robust and electronically versatile scaffold. DFT calculations confirm its high kinetic stability and optimal dipole moment, while docking and MD workflows demonstrate how the 7-carboxylic acid acts as an anchor in target binding sites while simultaneously providing the electrostatic properties necessary to bypass hERG-mediated cardiotoxicity. By utilizing these self-validating computational protocols, drug development professionals can confidently advance this scaffold into hit-to-lead optimization phases.

References

  • Moumad, A., et al. "DFT and Molecular Docking Studies of N-(7-Indazolyl)benzenesulfonamides as Potential Drugs Targeting EGFR-Tyrosine Kinase Inhibitors." ResearchGate, March 2015. Available at:[Link][1]

  • Meyers, Marvin J., et al. "Discovery of (3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic Acid (PF-3882845), an Orally Efficacious Mineralocorticoid Receptor (MR) Antagonist for Hypertension and Nephropathy." Journal of Medicinal Chemistry, ACS Publications, July 2010. Available at:[Link][2]

Sources

Exploratory

The 2H-Indazole-7-Carboxylic Acid Scaffold: A Technical Guide to Medicinal Chemistry, Pharmacology, and Synthetic Workflows

Executive Summary The indazole heterocycle is a privileged scaffold in modern medicinal chemistry. While the 1H-indazole tautomer dominates the literature due to its thermodynamic stability, derivatives of 2H-indazole-7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole heterocycle is a privileged scaffold in modern medicinal chemistry. While the 1H-indazole tautomer dominates the literature due to its thermodynamic stability, derivatives of 2H-indazole-7-carboxylic acid have emerged as highly potent, selective pharmacophores. Most notably, this core forms the structural foundation of Niraparib (MK-4827), a blockbuster poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer[1].

As a Senior Application Scientist, I have compiled this whitepaper to dissect the tautomeric dynamics, pharmacological mechanisms, and advanced synthetic methodologies required to manipulate 2H-indazole-7-carboxylic acids. This guide provides drug development professionals with field-proven insights and self-validating experimental protocols to overcome the historical challenge of regioselective N-2 arylation.

Chemical Architecture & Tautomeric Dynamics

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. Thermodynamically, the 1H-tautomer is approximately 2.3 kcal/mol more stable than the 2H-tautomer due to superior aromatic delocalization across the bicyclic system[2].

However, functionalizing the indazole at the N-2 position to lock it into the 2H-conformation yields a distinct three-dimensional vector. When combined with a 7-carboxylic acid (or its carboxamide derivative), the molecule presents a highly specific hydrogen-bonding network. In the context of enzyme inhibition, the 7-carboxamide group acts as a nicotinamide mimic, anchoring the molecule deep within the NAD+ binding pocket of target kinases and polymerases, while the N-2 aryl group extends into the solvent-exposed cleft to dictate selectivity[1].

Pharmacological Landscape: The PARP Inhibition Paradigm

The most clinically significant application of 2H-indazole-7-carboxylic acid derivatives is the inhibition of PARP1 and PARP2. The discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) revolutionized the treatment of BRCA-1 and BRCA-2 deficient tumors[3].

Mechanism of Action: Synthetic Lethality

PARP enzymes are critical for repairing single-strand DNA breaks. In healthy cells, inhibiting PARP forces the cell to rely on homologous recombination (HR) to repair the resulting double-strand breaks. However, in tumors with BRCA mutations, the HR pathway is deficient. The introduction of a 2H-indazole-7-carboxamide inhibitor traps the PARP enzyme on the DNA, leading to catastrophic replication fork collapse and tumor-specific apoptosis—a phenomenon known as synthetic lethality[1].

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP1/2 Enzyme Recruitment DNA_Damage->PARP1 PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Inhibited by Niraparib 2H-Indazole-7-Carboxamide (e.g., Niraparib) Niraparib->PARP_Trapping Binds NAD+ pocket Replication_Fork Replication Fork Collapse (Double-Strand Break) PARP_Trapping->Replication_Fork Cell_Death Tumor Cell Apoptosis (Synthetic Lethality) Replication_Fork->Cell_Death Unrepaired due to BRCA_Mut BRCA1/2 Mutation (Deficient HR Repair) BRCA_Mut->Cell_Death Sensitizes cell

Logical flow of synthetic lethality induced by 2H-indazole-7-carboxamide PARP inhibitors.

Beyond Oncology

Recent literature also highlights the versatility of the 2H-indazole scaffold in infectious disease and inflammation. Hybrid 2,3-diphenyl-2H-indazole derivatives have demonstrated potent antiprotozoal activity against Giardia intestinalis (outperforming metronidazole) and exhibit in vitro inhibitory activity against human cyclooxygenase-2 (COX-2)[4].

Quantitative Pharmacological Data

The table below summarizes the target affinities and cellular potencies of key 2H-indazole-7-carboxamide derivatives developed during the optimization of Niraparib[1][5].

CompoundTarget EnzymeIC₅₀ (nM)Cellular EC₅₀ (nM)BRCA-Mutant CC₅₀ (nM)
MK-4827 (Niraparib)PARP13.84.010–100
MK-4827 (Niraparib)PARP22.1N/AN/A
5-Fluoro-AnalogPARP14.0N/A42

Synthetic Strategies: Overcoming Regioselective Challenges

The primary bottleneck in synthesizing 2H-indazole-7-carboxylic acids is the regioselective N-2 arylation. Because the 1H-tautomer is thermodynamically favored, standard electrophilic aromatic substitutions or unoptimized cross-couplings predominantly yield the N-1 isomer[6].

To circumvent this, modern workflows employ a Copper-Catalyzed Carbon-Nitrogen Cross-Coupling strategy. Prior to cross-coupling, the 7-carboxylic acid must be converted to an amide. Protecting the primary amide of the parent indazole mitigates competitive N-arylation at the amide nitrogen, significantly improving the regioselectivity for the N-2 position[7].

Synthetic_Workflow Start 1H-Indazole-7-Carboxylic Acid Amidation Amide Coupling (HATU/CDI, Amine) Start->Amidation Step 1 Intermediate Protected Indazole-7-Carboxamide Amidation->Intermediate CrossCoupling Cu-Catalyzed N-2 Arylation (CuBr, 8-Hydroxyquinoline) Intermediate->CrossCoupling Step 2 Product 2-Aryl-2H-Indazole-7-Carboxamide CrossCoupling->Product Regioselective

Synthetic workflow for regioselective N-2 arylation of indazole-7-carboxamides.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a 2-aryl-2H-indazole-7-carboxamide precursor. The methodology emphasizes causality—explaining why specific reagents are chosen to ensure a robust, self-validating system.

Protocol A: Activation and Amidation of 1H-Indazole-7-Carboxylic Acid

Rationale: Free carboxylic acids poison copper catalysts in subsequent steps. Converting the acid to a protected amide (e.g., using tert-butylamine or 2,4-dimethoxybenzylamine) serves as both a protecting group strategy and the first step in pharmacophore installation[7].

  • Reagent Preparation: Dissolve 1.0 eq of 1H-indazole-7-carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is preferred over standard carbodiimides because its 7-azabenzotriazole leaving group accelerates aminolysis, overcoming the steric hindrance of the adjacent bicyclic core. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the active ester.

  • Amidation: Stir for 15 minutes, then add 1.5 eq of the desired amine. Stir at room temperature for 2 hours.

  • Self-Validation (TLC/LC-MS): Monitor via TLC (EtOAc/Hexane). The reaction is complete when the highly polar baseline spot (free acid) completely disappears, replaced by a higher Rf spot. LC-MS should confirm the [M+H]+ of the protected amide.

  • Workup: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective N-2 Arylation via Copper Catalysis

Rationale: While N-1 is thermodynamically favored, N-2 can be kinetically accessed using a specific Cu-ligand system that tunes the steric environment during the oxidative addition/reductive elimination cycle[7].

  • Reaction Setup: Charge an oven-dried Schlenk flask with the protected 1H-indazole-7-carboxamide (1.0 eq), the aryl halide (1.2 eq), CuBr (5 mol%), 8-hydroxyquinoline (10 mol%), and K₂CO₃ (2.0 eq).

    • Causality: 8-hydroxyquinoline acts as a critical bidentate ligand. It stabilizes the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II), while directing the oxidative addition specifically toward the N-2 position due to steric constraints[7].

  • Degassing: Evacuate the flask and backfill with N₂ (repeat 3x). Add anhydrous, degassed DMSO (0.5 M).

  • Coupling: Heat the mixture to 110°C for 16 hours.

  • Self-Validation (Visual & Chemical): The reaction mixture will transition from a pale green suspension to a deep brown solution as the active Cu(I) complex forms and turns over.

  • Workup: Cool to room temperature and dilute with EtOAc. Wash the organic layer with an aqueous solution of 10% NH₄OH/NH₄Cl.

    • Causality: The ammonia/ammonium chloride wash is a self-validating purification step; the aqueous layer will turn bright blue as it sequesters the copper complexes, ensuring the resulting organic product is metal-free.

References

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, PubMed (NIH),
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives, MDPI,
  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors, IRBM,
  • WO2014088983A1 - Regioselective n-2 arylation of indazoles, Google P
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles, PubMed (NIH),

Sources

Protocols & Analytical Methods

Method

synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid from 2-nitrophenylacetic acid derivatives

An Application Note and Protocol for the Synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid from 2-Nitrophenylacetic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction The...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid from 2-Nitrophenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] Specifically, substituted 2H-indazoles are key components in a range of therapeutic agents.[3] The target molecule of this guide, 2,3-dimethyl-2H-indazole-7-carboxylic acid, represents a valuable building block for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. Its synthesis requires a strategic approach to control regioselectivity and introduce the desired functional groups onto the indazole core.

This document provides a comprehensive, step-by-step guide for the synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid. The proposed synthetic route begins with a derivative of 2-nitrophenylacetic acid and employs a series of robust and well-documented chemical transformations. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid is a multi-step process that begins with the reductive cyclization of a suitably substituted 2-nitrophenyl precursor to construct the core indazole ring system. This is followed by a sequence of reactions to introduce the methyl groups at the C-3 and N-2 positions and finally, the installation of the carboxylic acid group at the C-7 position. The overall workflow is depicted below.

Synthetic Workflow A 2-Methyl-6-nitrophenylacetic acid (Starting Material) B 7-Methyl-1H-indazol-3(2H)-one A->B Reductive Cyclization C 3-Chloro-7-methyl-1H-indazole B->C Chlorination D 7-Methyl-1H-indazole C->D Reductive Dechlorination E 3-Iodo-7-methyl-1H-indazole D->E Iodination F 3,7-Dimethyl-1H-indazole E->F Methylation (Suzuki Coupling) G 2,3,7-Trimethyl-2H-indazole F->G N-Methylation H 2,3-Dimethyl-2H-indazole-7-carboxylic acid (Final Product) G->H Oxidation

Caption: Overall synthetic workflow for 2,3-dimethyl-2H-indazole-7-carboxylic acid.

Detailed Synthetic Protocols

Step 1: Synthesis of 7-Methyl-1H-indazol-3(2H)-one

The synthesis commences with the reductive cyclization of 2-methyl-6-nitrophenylacetic acid. The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the carboxylic acid moiety to form the indazolone ring.

  • Materials and Reagents:

    • 2-Methyl-6-nitrophenylacetic acid

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

  • Protocol:

    • To a stirred suspension of 2-methyl-6-nitrophenylacetic acid (1.0 equiv) in a 4:1 mixture of ethanol and water, add ammonium chloride (0.2 equiv) and iron powder (5.0 equiv).

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Acidify the remaining aqueous solution with 2N HCl to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-methyl-1H-indazol-3(2H)-one.

Step 2: Synthesis of 3-Chloro-7-methyl-1H-indazole

The hydroxyl group of the indazolone is converted to a chloro group using a standard chlorinating agent.

  • Materials and Reagents:

    • 7-Methyl-1H-indazol-3(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Toluene

  • Protocol:

    • In a flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 7-methyl-1H-indazol-3(2H)-one (1.0 equiv) in toluene.

    • Add a catalytic amount of DMF.

    • Carefully add phosphorus oxychloride (3.0 equiv) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-chloro-7-methyl-1H-indazole.

Step 3: Synthesis of 7-Methyl-1H-indazole

The 3-chloro substituent is removed via catalytic hydrogenation.

  • Materials and Reagents:

    • 3-Chloro-7-methyl-1H-indazole

    • Palladium on carbon (10% Pd/C)

    • Sodium acetate (NaOAc)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Protocol:

    • Dissolve 3-chloro-7-methyl-1H-indazole (1.0 equiv) in methanol and add sodium acetate (1.5 equiv).

    • Add 10% Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give 7-methyl-1H-indazole.

Step 4: Synthesis of 3-Iodo-7-methyl-1H-indazole

Iodination at the C-3 position is achieved to facilitate subsequent methylation.

  • Materials and Reagents:

    • 7-Methyl-1H-indazole

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (ACN)

  • Protocol:

    • Dissolve 7-methyl-1H-indazole (1.0 equiv) in acetonitrile.

    • Add N-iodosuccinimide (1.1 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 3-iodo-7-methyl-1H-indazole.

Step 5: Synthesis of 3,7-Dimethyl-1H-indazole

The C-3 methyl group is introduced via a Suzuki coupling reaction.

  • Materials and Reagents:

    • 3-Iodo-7-methyl-1H-indazole

    • Methylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Protocol:

    • To a solution of 3-iodo-7-methyl-1H-indazole (1.0 equiv) in a 3:1 mixture of 1,4-dioxane and water, add methylboronic acid (1.5 equiv), potassium carbonate (3.0 equiv), triphenylphosphine (0.1 equiv), and palladium(II) acetate (0.05 equiv).

    • De-gas the mixture with argon or nitrogen for 15 minutes.

    • Heat the reaction to 90 °C for 8-12 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain 3,7-dimethyl-1H-indazole.

Step 6: Synthesis of 2,3,7-Trimethyl-2H-indazole

Regioselective N-methylation at the N-2 position is a critical step. The use of dimethyl carbonate under basic conditions favors the formation of the kinetically controlled N-2 isomer.[4][5][6]

  • Materials and Reagents:

    • 3,7-Dimethyl-1H-indazole

    • Dimethyl carbonate (DMC)

    • Triethylenediamine (DABCO)

    • N,N-Dimethylformamide (DMF)

  • Protocol:

    • Dissolve 3,7-dimethyl-1H-indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add dimethyl carbonate (1.2 equiv) dropwise.

    • Heat the reaction mixture to reflux and stir for 6 hours.[4]

    • Cool to room temperature and pour into water, which should precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to give 2,3,7-trimethyl-2H-indazole.

Step 7: Synthesis of 2,3-Dimethyl-2H-indazole-7-carboxylic acid

The final step is the oxidation of the 7-methyl group to a carboxylic acid.

  • Materials and Reagents:

    • 2,3,7-Trimethyl-2H-indazole

    • Potassium permanganate (KMnO₄)

    • Pyridine

    • Water

  • Protocol:

    • Suspend 2,3,7-trimethyl-2H-indazole (1.0 equiv) in a 1:1 mixture of pyridine and water.

    • Heat the mixture to reflux.

    • Add potassium permanganate (4.0 equiv) portion-wise over 2-3 hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂).

    • Wash the filter cake with hot water.

    • Concentrate the filtrate to remove the pyridine.

    • Acidify the remaining aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,3-dimethyl-2H-indazole-7-carboxylic acid.

Reaction Mechanism: Reductive Cyclization

The formation of the indazole ring from a 2-nitroaryl precursor is a key transformation. The Cadogan reductive cyclization is a well-established method for this purpose.[1][7][8] The generally accepted mechanism involves the deoxygenation of the nitro group by a phosphine or phosphite reagent to generate a nitrene intermediate, which then undergoes intramolecular cyclization.

Cadogan Mechanism cluster_0 Reductive Cyclization Mechanism A o-Nitroaryl Compound B Nitroso Intermediate A->B [Reduction] C Nitrene Intermediate B->C [Further Reduction] D 2H-Indazole C->D Intramolecular Cyclization

Caption: Simplified mechanism of reductive cyclization to form an indazole.

Quantitative Data Summary

The following table provides a summary of the reagents and expected yields for each step of the synthesis. Note that the yields are estimates and may vary depending on the specific reaction conditions and purification techniques.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12-Methyl-6-nitrophenylacetic acidFe, NH₄Cl7-Methyl-1H-indazol-3(2H)-one70-80
27-Methyl-1H-indazol-3(2H)-onePOCl₃3-Chloro-7-methyl-1H-indazole80-90
33-Chloro-7-methyl-1H-indazoleH₂, Pd/C7-Methyl-1H-indazole85-95
47-Methyl-1H-indazoleNIS3-Iodo-7-methyl-1H-indazole75-85
53-Iodo-7-methyl-1H-indazoleMethylboronic acid, Pd(OAc)₂3,7-Dimethyl-1H-indazole60-75
63,7-Dimethyl-1H-indazoleDMC, DABCO2,3,7-Trimethyl-2H-indazole70-85[4]
72,3,7-Trimethyl-2H-indazoleKMnO₄2,3-Dimethyl-2H-indazole-7-carboxylic acid40-50

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link][9][10][11]

  • Beirut, A. A., & Kouklovsky, C. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5937–5945. [Link][1][7]

  • Beirut, A. A., & Kouklovsky, C. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5937–5945. [Link][7]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link][10]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed, 16(11), 3114-7. [Link][11]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. ACS Combinatorial Science, 13(4), 3542–3545. [Link][2]

  • ResearchGate. (n.d.). A Novel and Efficient Synthesis of 2-Aryl-2H-indazoles via SnCl2-Mediated Cyclization of 2-Nitrobenzylamines. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. Retrieved from [5]

  • Hazra, S., & Ghorai, P. (2023). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]

  • Scilit. (n.d.). Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link][12]

  • ResearchGate. (n.d.). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • Elks, J., & Hey, D. H. (1943). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 441-443. [Link][13]

  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. [Link]

  • Zylber, J., & Gillaizeau, I. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5444–5447. [Link][14]

Sources

Application

Protocol for the Palladium-Catalyzed Synthesis of 2,3-Dimethyl-2H-indazole-7-carboxylic Acid

Strategic Context & Application The 2H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a metabolically stable bioisostere for indoles and benzimidazoles. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

The 2H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a metabolically stable bioisostere for indoles and benzimidazoles. Specifically, 2,3-dimethyl-2H-indazole-7-carboxylic acid is a critical building block; the C7-carboxylic acid provides an essential vector for amide coupling in the synthesis of kinase inhibitors and epigenetic modulators.

Synthesizing this specific functionalized heterocycle presents unique challenges. The nitrogen-rich core can coordinate to transition metals, leading to catalyst poisoning. To overcome this, we employ a highly robust palladium-catalyzed hydroxycarbonylation of the corresponding precursor, 7-bromo-2,3-dimethyl-2H-indazole. This method bypasses the need for highly toxic carbon monoxide (CO) gas cylinders by utilizing a solid CO surrogate, ensuring benchtop safety and scalable execution [1].

Mechanistic Causality & Reaction Design

The transformation relies on a Pd(0)/Pd(II) catalytic cycle. Understanding the kinetics of this cycle is essential for troubleshooting and optimization:

  • Oxidative Addition : The active Pd(0) species inserts into the C7–Br bond of 7-bromo-2,3-dimethyl-2H-indazole. The electron-rich nature of the 2H-indazole ring makes this step kinetically demanding, necessitating an electron-rich ligand.

  • Controlled CO Release & Migratory Insertion : Traditional protocols use 1 atm of CO gas, which can oversaturate the palladium center and form an inactive Pd(CO)n complex (catalyst poisoning). By utilizing Molybdenum hexacarbonyl (Mo(CO)6) as a solid surrogate, CO is released gradually upon heating. This kinetically matches the rate of oxidative addition, preventing catalyst deactivation [2].

  • Nucleophilic Attack & Reductive Elimination : Hydroxide (from the aqueous base) attacks the acyl-palladium intermediate. Subsequent reductive elimination releases the desired C7-carboxylic acid as a soluble carboxylate salt and regenerates the Pd(0) catalyst.

CatalyticCycle A Pd(0) Active Catalyst B Oxidative Addition [Pd(II)(Ar)(Br)L2] A->B 7-Bromo-2,3-dimethyl-2H-indazole C CO Coordination & Migratory Insertion [Pd(II)(CO-Ar)(Br)L2] B->C CO (from Mo(CO)6) D Nucleophilic Attack by Hydroxide/Water [Pd(II)(CO-Ar)(OH)L2] C->D OH⁻ / H2O E Reductive Elimination Release of Ar-COOH D->E -HBr E->A Catalytic Turnover

Figure 1: Pd-catalyzed hydroxycarbonylation cycle for C7-carboxylic acid synthesis.

Experimental Optimization Data

To establish a self-validating and high-yielding protocol, various catalytic systems were evaluated. The use of a bidentate ligand with a wide bite angle (e.g., dppf) or a Buchwald-type precatalyst (sSPhos-Pd-G2) was strictly required to outcompete the indazole nitrogen atoms for palladium coordination [3].

Table 1: Optimization of the Hydroxycarbonylation of 7-Bromo-2,3-dimethyl-2H-indazole

Catalyst (5 mol%)LigandCO SourceSolvent / BaseConversion (%)Isolated Yield (%)
Pd(OAc)₂NoneCO gas (1 atm)DMF / Et₃N5542
Pd(OAc)₂dppfCO gas (1 atm)Dioxane-H₂O / Na₂CO₃8276
PdCl₂(dppf)NoneMo(CO)₆ (0.5 eq)Dioxane-H₂O / DIPEA9085
sSPhos-Pd-G2 None Mo(CO)₆ (0.5 eq) MIPO-H₂O / CsOH >98 94

Note: MIPO = 1-methoxy-2-propanol. The sSPhos-Pd-G2 system with Mo(CO)₆ provided the highest chemoselectivity, completely suppressing the debromination side-product.

Step-by-Step Executable Protocol

Materials & Reagents
  • Substrate : 7-bromo-2,3-dimethyl-2H-indazole (1.0 mmol, 225 mg)

  • Catalyst : sSPhos-Pd-G2 (0.05 mmol, 5 mol%) or PdCl₂(dppf) (0.05 mmol, 5 mol%)

  • CO Surrogate : Molybdenum hexacarbonyl, Mo(CO)₆ (0.5 mmol, 132 mg)

  • Base : Cesium Hydroxide monohydrate, CsOH·H₂O (3.0 mmol, 503 mg)

  • Solvents : 1-Methoxy-2-propanol (MIPO) and degassed DI water.

Reaction Execution
  • Atmosphere Control : Equip a 15 mL thick-walled pressure tube with a magnetic stir bar. Purge the tube with Argon for 5 minutes.

  • Reagent Loading : Add 7-bromo-2,3-dimethyl-2H-indazole (225 mg), Mo(CO)₆ (132 mg), and sSPhos-Pd-G2 (36 mg) to the tube.

  • Solvent Addition : Add 3.0 mL of MIPO, followed by a solution of CsOH·H₂O (503 mg) dissolved in 1.0 mL of degassed water.

  • Sealing and Heating : Seal the pressure tube tightly with a Teflon-lined cap. Immerse the tube in a pre-heated oil bath at 95 °C and stir vigorously (800 rpm) for 14 hours .

    • Causality Note: Vigorous stirring is mandatory. The reaction is multiphasic (solid Mo(CO)₆, organic solvent, aqueous base), and mass transfer of the in-situ generated CO gas into the liquid phase dictates the reaction rate.

Self-Validating Workup & Isolation

This protocol utilizes a phase-switching purification strategy that inherently validates the success of the reaction without requiring immediate LC-MS analysis.

  • Quenching : Cool the reaction vessel to room temperature. Carefully open the seal (venting any residual CO gas in a fume hood). Dilute the mixture with 10 mL of DI water and 10 mL of Ethyl Acetate (EtOAc).

  • Phase Separation (Purification) : Transfer to a separatory funnel and collect the aqueous layer . Wash the aqueous layer twice more with 10 mL of EtOAc.

    • Logic: The desired product exists as a highly water-soluble cesium carboxylate salt. Unreacted starting material, phosphine ligands, and palladium byproducts partition exclusively into the EtOAc layer.

  • Acidification (Self-Validation Checkpoint) : Transfer the aqueous layer to a 50 mL Erlenmeyer flask. While stirring vigorously, dropwise add 2M HCl until the pH reaches 2.0–3.0 (monitor via pH paper).

    • Validation: As the pH drops below the pKa of the product (~4.2), the solution will rapidly turn cloudy, followed by the precipitation of a dense, off-white solid. If no precipitate forms, the carbonylation failed.

  • Filtration : Stir the acidic suspension in an ice bath for 30 minutes to maximize crystallization. Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual inorganic salts.

  • Drying : Dry the solid under high vacuum at 50 °C for 4 hours to yield pure 2,3-dimethyl-2H-indazole-7-carboxylic acid.

Workflow S1 1. Reagent Assembly Ar-Br + Mo(CO)6 + Pd cat. S2 2. Thermal Reaction 95°C, 14 h in sealed tube S1->S2 S3 3. Phase Separation Basic aqueous extraction S2->S3 S4 4. Acidification Adjust to pH 2-3 with HCl S3->S4 S5 5. Isolation Filtration & Vacuum Drying S4->S5

Figure 2: Step-by-step experimental workflow featuring self-purifying acid-base extraction.

Analytical Validation & Troubleshooting

  • ¹H NMR (400 MHz, DMSO-d₆) : Expect a diagnostic singlet for the C3-methyl group (~2.65 ppm) and the N2-methyl group (~4.10 ppm). The aromatic region will display an AMX spin system for the C4, C5, and C6 protons. The carboxylic acid proton will appear as a broad singlet >12.5 ppm.

  • Troubleshooting Debromination : If LC-MS analysis of the organic wash reveals significant amounts of 2,3-dimethyl-2H-indazole (the debrominated side-product), the oxidative addition step is occurring faster than CO insertion. To correct this, lower the reaction temperature to 80 °C or switch to a less electron-rich ligand to slow down the protodepalladation pathway.

References

  • Li, J.-Y., et al. "Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis." Bioconjugate Chemistry, 2019. URL:[Link]

  • Korsager, S., et al. "Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide." Journal of the American Chemical Society, 2013. URL:[Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 2,3-disubstituted-2H-indazole-7-carboxylic acid Derivatives as PARP Inhibitors

Introduction: The Therapeutic Promise of PARP Inhibition and the 2H-Indazole-7-Carboxylic Acid Scaffold Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DN...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of PARP Inhibition and the 2H-Indazole-7-Carboxylic Acid Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery.[1][2] They are responsible for detecting and initiating the repair of DNA single-strand breaks (SSBs).[1][3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, provides a targeted therapeutic strategy to selectively kill cancer cells while sparing normal, healthy cells that have a functional HR pathway.[2][4]

The 2H-indazole-7-carboxamide scaffold has emerged as a privileged structure in the development of potent PARP inhibitors, exemplified by the clinically approved drug Niraparib (MK-4827).[5][6][7] This application note will provide a comprehensive guide for the synthesis, characterization, and evaluation of a representative compound from this class, 2,3-dimethyl-2H-indazole-7-carboxylic acid (hereafter referred to as "IND-7C"), as a novel PARP inhibitor. These protocols are designed for researchers in drug discovery and chemical biology to assess the potential of similar molecules as targeted cancer therapeutics.

Part 1: Synthesis and Characterization of 2,3-dimethyl-2H-indazole-7-carboxylic acid (IND-7C)

A plausible synthetic route to IND-7C can be adapted from established methods for the synthesis of 2H-indazoles and their subsequent functionalization.[8][9][10] The following is a representative, multi-step protocol.

Protocol 1.1: Synthesis of IND-7C

Step 1: Synthesis of 2-methyl-2H-indazole

A common method for the N2-alkylation of indazoles can be employed. This involves reacting 1H-indazole with a methylating agent under basic conditions.

  • To a solution of 1H-indazole (1 eq.) in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction to stir for 30 minutes at room temperature.

  • Add methyl iodide (CH₃I, 1.2 eq.) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The N1 and N2 isomers will likely be formed; separate them using column chromatography on silica gel to isolate the desired 2-methyl-2H-indazole.

Step 2: Introduction of the second methyl group and carboxylic acid precursor

This can be achieved through a directed ortho-metalation followed by quenching with an appropriate electrophile, or through a multi-step process involving halogenation and subsequent functionalization.

Step 3: Hydrolysis to the Carboxylic Acid

If the synthesis in Step 2 resulted in an ester or nitrile, a final hydrolysis step is required.

  • Dissolve the ester or nitrile precursor in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, IND-7C.

Characterization

The final compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Evaluation of PARP Inhibition

The initial assessment of a putative PARP inhibitor involves determining its ability to inhibit the enzymatic activity of PARP1 and PARP2 and its cytotoxic effect on cancer cells.

Mechanism of PARP Inhibition

PARP enzymes use nicotinamide adenine dinucleotide (NAD⁺) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, including themselves (auto-PARylation), at sites of DNA damage.[3][11] PARP inhibitors are typically NAD⁺ mimetics that bind to the catalytic domain of PARP, preventing the synthesis of PAR chains and trapping the PARP enzyme on the DNA.[1][3]

PARP_Inhibition cluster_0 Normal PARP Function cluster_1 Action of PARP Inhibitor (IND-7C) SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Recruitment PAR PAR Chains PARP->PAR PAR Synthesis NAD NAD+ NAD->PARP Substrate Repair DNA Repair Proteins PAR->Repair Recruitment Signal DNA_Repaired DNA Repaired Repair->DNA_Repaired Repair of SSB SSB_Inhib Single-Strand Break (SSB) PARP_Inhib PARP Enzyme SSB_Inhib->PARP_Inhib Recruitment Trapped_PARP Trapped PARP-DNA Complex PARP_Inhib->Trapped_PARP PARP Trapping IND7C IND-7C IND7C->PARP_Inhib Competitive Inhibition (Blocks NAD+ binding) DSB Double-Strand Break (DSB) (at replication fork) Trapped_PARP->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: Mechanism of PARP-mediated DNA repair and its inhibition.

Protocol 2.1: PARP1/2 Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available kits that measure the incorporation of biotinylated ADP-ribose onto histone proteins.[12][13]

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • Biotinylated NAD⁺

  • Activated DNA (for PARP activation)

  • IND-7C (and a known PARP inhibitor like Olaparib as a positive control)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer

Procedure:

  • Prepare serial dilutions of IND-7C in assay buffer. A typical starting range is from 1 µM to 0.01 nM.

  • To each well of the histone-coated plate, add the assay buffer, activated DNA, and the diluted IND-7C or control compound.

  • Initiate the reaction by adding the PARP enzyme (PARP1 or PARP2 in separate experiments) to each well.

  • Add biotinylated NAD⁺ to all wells.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate again to remove unbound conjugate.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of PARP activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
Olaparib (Control)51
IND-7C (Hypothetical Data) 8.2 3.5
Protocol 2.2: Cell-Based Proliferation Assay

This assay determines the cytotoxic effect of IND-7C, particularly in cancer cells with a homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[5][14]

Materials:

  • BRCA1-mutant cancer cell line (e.g., MDA-MB-436)

  • BRCA-proficient cancer cell line (e.g., MDA-MB-231) for selectivity assessment

  • Cell culture medium and supplements

  • IND-7C

  • CCK-8 or similar cell proliferation assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of IND-7C in the cell culture medium.

  • Remove the old medium from the plates and add the medium containing the various concentrations of IND-7C. Include a vehicle-only control.

  • Incubate the cells for 72-96 hours.

  • Add the CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the CC₅₀ (the concentration of the compound that inhibits cell proliferation by 50%) by plotting the percentage of inhibition against the log of the compound concentration.

Cell LineGenotypeIND-7C CC₅₀ (nM)
MDA-MB-436BRCA1 mutant55
MDA-MB-231BRCA proficient>10,000

Part 3: In Vivo Evaluation of Anti-Tumor Efficacy

Promising in vitro results should be followed by in vivo studies to assess the anti-tumor activity and tolerability of the compound in a living organism.[14][15]

Protocol 3.1: Xenograft Tumor Model in Mice

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • BRCA1-mutant MDA-MB-436 cells are commonly used to establish xenografts.[14]

Procedure:

  • Inject MDA-MB-436 cells subcutaneously into the flank of each mouse.

  • Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, IND-7C low dose, IND-7C high dose, positive control like Olaparib).

  • Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Measure tumor volume (using calipers) and mouse body weight every 2-3 days.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like PAR levels).

Data Analysis:

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

  • Monitor body weight as an indicator of toxicity.

  • Statistically analyze the differences in tumor volume between the groups.

Experimental_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Synthesis Synthesis of IND-7C Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Enzyme_Assay PARP1/2 Enzymatic Assay (Determine IC50) Purification->Enzyme_Assay Cell_Assay Cell Proliferation Assay (BRCAmut vs BRCAwt) (Determine CC50) Enzyme_Assay->Cell_Assay If IC50 < 100 nM Xenograft Establish Xenograft Model (e.g., MDA-MB-436) Cell_Assay->Xenograft If potent & selective Dosing Animal Dosing & Monitoring (Tumor Volume, Body Weight) Xenograft->Dosing Analysis Data Analysis (Tumor Growth Inhibition) Dosing->Analysis PD_Studies Pharmacodynamic Studies (e.g., PAR levels in tumor) Analysis->PD_Studies

Caption: Workflow for the evaluation of a novel PARP inhibitor.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of 2,3-dimethyl-2H-indazole-7-carboxylic acid, or similar novel chemical entities, as PARP inhibitors. By systematically assessing enzymatic inhibition, cell-based activity, and in vivo efficacy, researchers can build a robust data package to support the further development of promising candidates for targeted cancer therapy. The synthetic lethality approach remains a powerful strategy in oncology, and the continued exploration of novel scaffolds like the 2H-indazole-7-carboxylic acid is essential for discovering the next generation of PARP inhibitors.

References

  • PARP inhibitor - Wikipedia. [Link]

  • PARP Inhibitors | Targeted cancer drugs. [Link]

  • Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. (PDF) [Link]

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC. [Link]

  • Poly (ADP-ribose) Polymerase (PARP) Assay Services - Reaction Biology. [Link]

  • PARP inhibitors — Knowledge Hub - Genomics Education Programme. [Link]

  • Novel Inhibitors of Poly(ADP-ribose) Polymerase/PARP1 and PARP2 Identified Using a Cell-based Screen in Yeast - AACR Journals. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC. [Link]

  • PARP Assays - BPS Bioscience. [Link]

  • Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. [Link]

  • PARP assay for inhibitors | BMG LABTECH. [Link]

  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed. [Link]

  • PARP Assays - Cellomatics Biosciences. [Link]

  • In vivo visualization of PARP inhibitor pharmacodynamics - PubMed - NIH. [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. [Link]

  • Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC. [Link]

  • In vitro PARP inhibitor responses correlate with in vivo responses and... - ResearchGate. [Link]

  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors | Request PDF - ResearchGate. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. [Link]

  • 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- - Inxight Drugs. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. [Link]

  • Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed. [Link]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Application

application of 2,3-dimethyl-2H-indazole-7-carboxylic acid in cancer research

Application Notes & Protocols for Cancer Research Topic: Investigating the Therapeutic Potential of the 2,3-dimethyl-2H-indazole-7-carboxylic Acid Scaffold in Oncology Audience: Researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Cancer Research

Topic: Investigating the Therapeutic Potential of the 2,3-dimethyl-2H-indazole-7-carboxylic Acid Scaffold in Oncology

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole ring system is a bicyclic heteroaromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs, particularly in the field of oncology. Several indazole-based compounds have been successfully developed as potent inhibitors of protein kinases and, most notably, Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3]

This document provides a comprehensive guide for researchers interested in exploring the anti-cancer applications of novel indazole derivatives, specifically focusing on the 2,3-dimethyl-2H-indazole-7-carboxylic acid core. While this exact molecule is not extensively documented in current literature, its close structural similarity to the core of Niraparib, a potent PARP inhibitor, provides a strong rationale for its investigation as a potential anti-cancer agent. These notes will therefore leverage the well-established mechanism of indazole-based PARP inhibitors to provide a roadmap for the preclinical evaluation of this and related compounds.

Mechanistic Rationale: Targeting DNA Damage Repair with Indazole-Based Compounds

A key strategy in modern cancer therapy is the exploitation of tumor-specific vulnerabilities. Many cancers harbor defects in DNA damage repair (DDR) pathways, making them reliant on alternative repair mechanisms for survival. A prime example is the concept of "synthetic lethality," which can be achieved by inhibiting the PARP family of enzymes in cancers with pre-existing mutations in the BRCA1 or BRCA2 genes.[4][5][6]

  • The Role of PARP in DNA Repair: PARP enzymes, particularly PARP1 and PARP2, are crucial for sensing and initiating the repair of DNA single-strand breaks (SSBs).[5][7] When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[5]

  • BRCA and Double-Strand Break Repair: The BRCA1 and BRCA2 proteins are essential components of the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[4][7]

  • Synthetic Lethality in Action: In cancer cells with mutated, non-functional BRCA proteins, the HR pathway is compromised. These cells become heavily dependent on PARP-mediated SSB repair. When a PARP inhibitor is introduced, SSBs are not repaired and accumulate. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[5][6] Since the HR pathway is deficient, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cancer cell death.[4][6] Normal, healthy cells with functional BRCA proteins can still repair these DSBs and are therefore less affected by PARP inhibition.

The indazole-7-carboxamide scaffold is a key pharmacophore in several potent PARP inhibitors, including Niraparib.[5][8][9] It is hypothesized that 2,3-dimethyl-2H-indazole-7-carboxylic acid and its derivatives could function through a similar mechanism of action.

Synthetic_Lethality_Pathway cluster_0 Normal Cell (Functional BRCA) cluster_1 BRCA-Mutant Cancer Cell DNA_SSB DNA Single-Strand Break PARP PARP1/2 DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to Replication DNA Replication DSB Double-Strand Break Replication->DSB can cause HR Homologous Recombination (HR) DSB->HR repaired by HR->Cell_Survival DNA_SSB_C DNA Single-Strand Break PARP_C PARP1/2 DNA_SSB_C->PARP_C recruits PARP_Inhibitor Indazole-Based PARP Inhibitor PARP_Inhibitor->PARP_C inhibits Replication_C DNA Replication PARP_C->Replication_C unrepaired SSBs lead to DSBs during DSB_C Accumulated Double-Strand Breaks Replication_C->DSB_C HR_C Defective Homologous Recombination DSB_C->HR_C cannot be repaired by Apoptosis Apoptosis / Cell Death DSB_C->Apoptosis leads to

Fig. 1: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Preclinical Evaluation Workflow

The following sections outline a logical progression of experiments to characterize the anti-cancer potential of a novel indazole-based compound like 2,3-dimethyl-2H-indazole-7-carboxylic acid.

Experimental_Workflow Start Compound Synthesis & Characterization Biochem_Assay Biochemical Assays: PARP1/2 Inhibition Start->Biochem_Assay Cell_Screen In Vitro Cell-Based Assays: Cytotoxicity Screening Biochem_Assay->Cell_Screen Potent inhibitors advance MoA_Studies Mechanism of Action Studies: Apoptosis, Cell Cycle, DNA Damage Cell_Screen->MoA_Studies Active compounds advance Advanced_In_Vitro Advanced In Vitro Models: Colony Formation, 3D Spheroids MoA_Studies->Advanced_In_Vitro In_Vivo In Vivo Efficacy Studies: Tumor Xenograft Models Advanced_In_Vitro->In_Vivo Promising candidates advance End Lead Optimization / Preclinical Candidate In_Vivo->End

Fig. 2: A typical preclinical workflow for evaluating a novel anti-cancer compound.

Protocols for Experimental Evaluation

Protocol 1: In Vitro PARP1/2 Inhibition Assay

Objective: To determine the direct inhibitory activity of the test compound against purified PARP1 and PARP2 enzymes.

Principle: This is a biochemical assay that measures the formation of PAR chains by the PARP enzyme in the presence of a histone substrate and NAD+, the donor of ADP-ribose. The inhibitory effect of the compound is quantified by measuring the decrease in PARylation.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-coated plates (e.g., 96-well format)

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Reporter enzyme substrate (e.g., TMB)

  • Test compound (2,3-dimethyl-2H-indazole-7-carboxylic acid) and reference inhibitor (e.g., Niraparib, Olaparib)

Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate to remove unbound histone.

  • Reaction Setup: In a separate reaction plate, add the following in order:

    • Assay buffer

    • Activated DNA

    • Test compound at various concentrations (e.g., 10-point serial dilution). Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Recombinant PARP1 or PARP2 enzyme.

  • Initiate Reaction: Add biotinylated NAD+ to all wells to start the PARP reaction. Incubate for 1 hour at room temperature.

  • Transfer and Capture: Transfer the reaction mixture to the histone-coated plate. The PARylated histones will bind to the plate. Incubate for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reaction components.

    • Add streptavidin-HRP (or similar detection reagent) to bind to the biotinylated PAR chains. Incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Table 1: Comparative IC₅₀ Values of Known Indazole-Based PARP Inhibitors

Compound PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM) Reference
Niraparib 3.8 2.1 [5][8][9]

| Talazoparib| ~0.6 | ~0.2 |[10] |

Note: IC₅₀ values can vary depending on assay conditions.

Protocol 2: Cell Viability and Cytotoxicity Assay

Objective: To evaluate the effect of the test compound on the proliferation and viability of cancer cell lines, particularly comparing BRCA-proficient and BRCA-deficient lines.

Principle: A colorimetric or fluorometric assay (e.g., MTT, MTS, or resazurin) is used to measure the metabolic activity of cells, which correlates with the number of viable cells.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436 - breast cancer, Capan-1 - pancreatic cancer)

  • BRCA-proficient cancer cell line (e.g., MCF-7 - breast cancer)

  • Appropriate cell culture medium and supplements

  • Test compound

  • MTT or similar viability reagent

  • 96-well cell culture plates

  • Solubilization buffer (if using MTT)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • If using MTT, add the solubilization buffer and incubate until the crystals are dissolved.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (half-maximal cytotoxic concentration) for each cell line. A significantly lower CC₅₀ in the BRCA-deficient line compared to the BRCA-proficient line is indicative of a synthetic lethal effect.[9][11]

Protocol 3: Colony Formation Assay

Objective: To assess the long-term effect of the compound on the ability of single cells to proliferate and form colonies.

Principle: This assay measures the clonogenic survival of cells after treatment with a cytotoxic agent. It provides insight into the compound's ability to induce reproductive cell death.

Materials:

  • Cancer cell lines of interest

  • 6-well or 12-well cell culture plates

  • Test compound

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in multi-well plates.

  • Treatment: After 24 hours, treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells, and add fresh medium.

  • Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol or a similar fixative.

    • Stain the colonies with crystal violet solution.

    • Wash away excess stain and allow the plates to dry.

  • Data Analysis: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. Calculate the surviving fraction for each treatment condition compared to the vehicle control.

Conclusion and Future Directions

The 2,3-dimethyl-2H-indazole-7-carboxylic acid scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. Based on the established success of the closely related 2H-indazole-7-carboxamide core in potent PARP inhibitors like Niraparib, it is highly probable that derivatives of this scaffold will also target the DNA damage repair pathway. The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of such compounds. Successful identification of potent and selective inhibitors through this workflow would warrant further investigation into their pharmacokinetic properties, in vivo efficacy in animal models, and potential for combination therapies with other anti-cancer agents.

References

  • Indazole Derivatives in Anticancer Research. (n.d.). Scribd. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Talazoparib. (n.d.). PubChem. Retrieved from [Link]

  • Talazoparib. (n.d.). Wikipedia. Retrieved from [Link]

  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2020). Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Niraparib, a cancer drug candidate. (n.d.). University of Oxford. Retrieved from [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (2013). Organic Process Research & Development. Retrieved from [Link]

  • NDA 211651Orig1s000. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Talazoparib. (2019). LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Niraparib hydrochloride. (n.d.). Prous Science. Retrieved from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS. Retrieved from [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A kind of synthetic method for preparing Niraparib. (n.d.). Google Patents.

Sources

Method

in vitro assay protocol for 2,3-dimethyl-2H-indazole-7-carboxylic acid activity

Application Note: In Vitro Assay Protocol for 2,3-Dimethyl-2H-indazole-7-carboxylic Acid in Fragment-Based BRD4-BD1 Inhibition Mechanistic Rationale & Fragment Selection Bromodomain-containing protein 4 (BRD4) is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocol for 2,3-Dimethyl-2H-indazole-7-carboxylic Acid in Fragment-Based BRD4-BD1 Inhibition

Mechanistic Rationale & Fragment Selection

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that recognizes acetylated lysine (KAc) residues on histones, thereby driving the transcription of key oncogenes such as c-Myc and Bcl-2[1],[2]. Disrupting the protein-protein interaction between BRD4 and chromatin has emerged as a highly validated therapeutic strategy in oncology.

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is paramount. Indazole derivatives have been extensively documented as potent acetyl-lysine mimetics[3],[4]. Specifically, 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0)[5] serves as an ideal starting fragment. The dimethyl-indazole core anchors deep into the hydrophobic KAc-binding pocket of BRD4's first bromodomain (BD1), forming a critical hydrogen bond with the conserved Asn140 residue. Simultaneously, the carboxylic acid at the 7-position provides a highly accessible synthetic vector pointing toward the solvent-exposed channel, allowing for subsequent fragment growing and optimization via amide coupling.

Mechanism KAc Acetylated Histone (KAc Residues) BRD4 BRD4 (BD1) Epigenetic Reader KAc->BRD4 Chromatin Binding Transcription Oncogene Transcription (c-Myc, Bcl-2) BRD4->Transcription P-TEFb Recruitment Fragment 2,3-DMI-7-CA (Indazole Scaffold) Fragment->BRD4 Acetyl-Lysine Mimetic (Inhibition)

Figure 1: Mechanism of action showing 2,3-DMI-7-CA competitively inhibiting BRD4-mediated transcription.

Orthogonal Assay Strategy

Because fragments typically exhibit low initial binding affinities (high micromolar to millimolar range), the assay cascade must be inherently self-validating to eliminate false positives caused by Pan-Assay Interference Compounds (PAINS) or high-concentration aggregation. This protocol utilizes an orthogonal two-tier system:

  • Biochemical Binding (TR-FRET): Quantifies competitive displacement of a native ligand.

  • Biophysical Engagement (DSF): Confirms thermodynamic stabilization of the target protein, proving that the TR-FRET signal is driven by true binding rather than assay interference.

Protocol I: Time-Resolved FRET (TR-FRET) Displacement Assay

Causality & Design: TR-FRET is selected over standard fluorescence polarization because the 100 µs read delay allows short-lived background autofluorescence—common when screening fragments at high concentrations (e.g., 1 mM)—to decay, capturing only the long-lived Terbium emission.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA. (Note: CHAPS is a zwitterionic detergent critical for preventing fragment aggregation at high screening concentrations, while BSA prevents non-specific binding to the microplate).

  • Protein: N-terminal His-tagged BRD4-BD1 (Recombinant).

  • Ligand: Biotinylated acetyl-histone H4 peptide.

  • Fluorophores: Anti-His-Terbium (Tb) cryptate (Donor) and Streptavidin-d2 (Acceptor).

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 2,3-dimethyl-2H-indazole-7-carboxylic acid in a 10-point dose-response curve (1 mM down to 1 µM) into a 384-well low-volume black microplate. Causality: Acoustic dispensing ensures precise nanoliter transfer, keeping final DMSO concentrations below 1% to prevent solvent-induced BRD4 destabilization.

  • Master Mix 1 (Protein/Donor): Prepare a 2X solution containing 40 nM His-BRD4-BD1 and 2 nM Anti-His-Tb in Assay Buffer. Add 5 µL per well.

  • Master Mix 2 (Ligand/Acceptor): Prepare a 2X solution containing 100 nM Biotin-H4-peptide and 20 nM Streptavidin-d2 in Assay Buffer. Add 5 µL per well.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission: 620 nm (Donor) and 665 nm (Acceptor). Delay time: 100 µs. Integration time: 400 µs.

  • System Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 10 µM (+)-JQ1 (100% inhibition). A Z'-factor > 0.6 validates the assay run.

Protocol II: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Causality & Design: DSF provides orthogonal biophysical validation. If 2,3-dimethyl-2H-indazole-7-carboxylic acid specifically binds the BRD4 pocket, it will thermodynamically stabilize the folded protein, shifting its melting temperature (Tm) higher.

Reagents:

  • DSF Buffer: 10 mM HEPES (pH 7.5), 500 mM NaCl. (Note: High ionic strength is required to stabilize the highly charged BRD4-BD1 domain in the absence of its native DNA/chromatin substrate).

  • Dye: SYPRO Orange (5000X stock in DMSO).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 2 µM BRD4-BD1 and 5X SYPRO Orange in DSF Buffer.

  • Plate Setup: Aliquot 19 µL of the Master Mix into a 96-well PCR plate.

  • Fragment Spiking: Add 1 µL of 2,3-dimethyl-2H-indazole-7-carboxylic acid (10 mM stock in DMSO) to achieve a final screening concentration of 500 µM. Include wells with 1 µL DMSO (Negative Control) and 1 µL of 100 µM (+)-JQ1 (Positive Control).

  • Thermal Cycling: Seal the plate with optical film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run the plate in a qPCR machine (e.g., QuantStudio) using a melt curve program: Ramp from 25°C to 95°C at a rate of 0.05°C/sec.

  • Data Analysis: Plot the first derivative of the fluorescence curve (-dF/dT) against temperature. The peak of the derivative curve represents the Tm. Calculate Δ Tm = Tm(Fragment) - Tm(DMSO).

Quantitative Data Interpretation

To determine if 2,3-dimethyl-2H-indazole-7-carboxylic acid is a viable scaffold for further medicinal chemistry optimization, evaluate the data against standard FBDD metrics, specifically Ligand Efficiency (LE). An LE > 0.3 is generally required for a fragment to be considered "druggable."

Table 1: Fragment Screening Data Summary (Representative Expected Values)

Compound / ScaffoldAssay TypeReadout MetricValueLigand Efficiency (LE)Validation Status
DMSO Vehicle TR-FRET / DSFBaselineN/AN/ANegative Control
(+)-JQ1 TR-FRETIC₅₀0.045 µM0.45Positive Control
(+)-JQ1 DSF Δ Tm+ 8.2 °CN/ATarget Engagement Confirmed
2,3-DMI-7-CA TR-FRETIC₅₀145.2 µM0.38Hit Identified
2,3-DMI-7-CA DSF Δ Tm+ 2.4 °CN/AOrthogonally Confirmed

Interpretation: An IC₅₀ of ~145 µM is highly typical for an unoptimized fragment. The corresponding Δ Tm of >2.0°C confirms specific target engagement. Most importantly, the Ligand Efficiency of 0.38 indicates that the indazole core makes highly efficient use of its heavy atoms to bind the target, validating its use as a foundation for synthesizing higher-affinity BRD4 inhibitors.

References

  • Dong R, Zhang C, Wang C, et al. "Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors." Bioorganic & Medicinal Chemistry. 2022;55:116592. Available at:[Link]

  • Yoo M, Yoo M, Kim JE, Jung KY. "Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors." Archives of Pharmacal Research. 2018;41(1):46-56. Available at:[Link]

  • Li B, Chen Y, Wang S, et al. "Discovery of 4,5-dihydro-benzo[g]indazole-based hydroxamic acids as HDAC3/BRD4 dual inhibitors and anti-tumor agents." European Journal of Medicinal Chemistry. 2025;285:117230. Available at:[Link]

Sources

Application

Application Note: Leveraging 2,3-Dimethyl-2H-indazole-7-carboxylic Acid in the Design of Cell Cycle Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction and Pharmacophore Rationale Dysregulation of the cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction and Pharmacophore Rationale

Dysregulation of the cell cycle is a hallmark of oncogenesis, driven frequently by the amplification of Cyclin-Dependent Kinases (CDKs) or the overexpression of DNA repair and angiogenesis pathways (e.g., PARP, VEGFR). In recent medicinal chemistry, 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0) [1] has emerged as a highly privileged building block for synthesizing next-generation cell cycle inhibitors.

Causality in Drug Design: The structural geometry of the 2,3-dimethyl-2H-indazole core perfectly mimics the purine rings of endogenous ATP. This allows the moiety to anchor deeply into the hydrophobic adenine-binding pockets of kinases such as VEGFR2 and CDKs [2]. Concurrently, the carboxylic acid functional group at the 7-position serves as a critical synthetic handle. It enables the straightforward conjugation of secondary pharmacophores via amide coupling, allowing researchers to build dual-target inhibitors (e.g., VEGFR/PARP hybrids) that extend into the solvent-exposed regions of the kinase domain [3].

By integrating this indazole scaffold, researchers have successfully developed inhibitors that trigger catastrophic DNA replication stress or block cell cycle progression, effectively trapping malignant cells in the G0/G1 or G2/M phases [4].

Mechanistic Pathways of Cell Cycle Arrest

The specific phase at which cell cycle arrest occurs depends heavily on the secondary pharmacophore conjugated to the indazole-7-carboxylic acid core:

  • CDK4/6 and CDK2 Inhibition (G0/G1 Arrest): When conjugated to quinazoline or pyrimidine derivatives, the indazole core acts as a hinge-binding motif. By inhibiting CDK4/6, the compound prevents the phosphorylation of the retinoblastoma (Rb) protein, blocking the E2F-dependent transcription required for the G1-to-S phase transition [5].

  • Dual VEGFR/PARP Inhibition (S and G2/M Arrest): When the 2,3-dimethyl-2H-indazole ring (a structural nod to the VEGFR inhibitor Pazopanib) is coupled with a benzimidazole-4-carboxamide moiety (derived from PARP inhibitors like Veliparib), the resulting hybrid simultaneously starves the tumor of angiogenesis and paralyzes base excision repair (BER). This dual action forces cells to accumulate lethal double-strand breaks during the S phase, triggering a profound G2/M checkpoint arrest [3].

CellCycleInhibition Scaffold 2,3-dimethyl-2H-indazole-7-carboxylic acid (Pharmacophore Scaffold) CDK_Inh CDK4/6 Inhibitor Derivatives Scaffold->CDK_Inh Amide Coupling Dual_Inh VEGFR/PARP Dual Inhibitors Scaffold->Dual_Inh Amide Coupling CDK_Target Inhibits CDK4/6-Cyclin D CDK_Inh->CDK_Target Binds ATP Pocket VEGFR_Target Inhibits VEGFR2 / PARP1 Dual_Inh->VEGFR_Target Binds ATP/NAD+ Pockets G1_Phase G1 Phase Progression CDK_Target->G1_Phase Blocks S_Phase S Phase DNA Repair VEGFR_Target->S_Phase Blocks Arrest_G1 G0/G1 Cell Cycle Arrest G1_Phase->Arrest_G1 Induces Arrest_G2 S & G2/M Cell Cycle Arrest S_Phase->Arrest_G2 Induces

Mechanistic routing of 2,3-dimethyl-2H-indazole derivatives in cell cycle arrest pathways.

Quantitative Efficacy of Indazole-Derived Inhibitors

The table below summarizes the quantitative impact of various indazole-7-carboxylic acid derivatives on kinase activity and cell cycle progression based on recent pharmacological literature [3][4][5].

Inhibitor Class / Lead CompoundPrimary Kinase Target(s)Indazole Scaffold RoleObserved Cell Cycle ArrestTarget IC50 Range
Pazopanib-Veliparib Hybrids VEGFR2 / PARP1Hydrophobic ATP-pocket bindingS and G2/M Phase260 nM (VEGFR2)
Quinazoline-Indazole Hybrids CDK1, CDK2, CDK4/6Hinge-region interactionG0/G1 Phase< 50 nM (CDKs)
Pyrrolo-pyrimidine Hybrids PARP1 / ATRSolvent-exposed region anchorG0/G1 Phase< 20 nM (PARP1)

Experimental Protocols

Protocol A: Amide Coupling of 2,3-Dimethyl-2H-indazole-7-carboxylic Acid

This protocol details the synthesis of a dual-target inhibitor precursor, ensuring high yield without degrading the indazole core.

Materials: 2,3-dimethyl-2H-indazole-7-carboxylic acid, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous DMF, Target Amine.

  • Activation: Dissolve 1.0 equivalent (eq) of 2,3-dimethyl-2H-indazole-7-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Causality Check: HATU rapidly forms a highly reactive O-At-ester intermediate. DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the generated acid without competing with the target amine for the electrophilic center.

  • Coupling: Introduce 1.1 eq of the amine-bearing secondary pharmacophore (e.g., a benzimidazole derivative). Stir continuously for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the conjugated inhibitor.

Protocol B: Validation of Cell Cycle Inhibition via Flow Cytometry

A self-validating system to quantify the cell cycle arrest induced by the synthesized indazole derivative using Propidium Iodide (PI) staining.

Materials: MDA-MB-231 Breast Cancer Cells, Synthesized Indazole Inhibitor, 70% Cold Ethanol, Propidium Iodide (PI), RNase A, PBS.

  • Cell Culture & Treatment: Seed MDA-MB-231 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight. Treat cells with the synthesized inhibitor (e.g., 1.0 µM, 4.0 µM, and 8.0 µM concentrations) alongside a 0.01% DMSO vehicle control for 48 hours.

  • Harvesting: Collect the culture media (to retain floating apoptotic cells), trypsinize the adherent cells, and pool them. Centrifuge at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Store at -20°C for a minimum of 2 hours (can be stored up to a week).

    • Causality Check: Dropwise addition of ethanol during vortexing prevents cell agglomeration. Ethanol fixation dehydrates the cells and permeabilizes the lipid bilayer, allowing the bulky PI dye to enter the nucleus.

  • Staining Preparation: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet twice with PBS to rehydrate the cells.

  • PI/RNase Staining: Resuspend the pellet in 0.5 mL of PI/RNase staining buffer (containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.

    • Causality Check: PI is an intercalating agent that binds indiscriminately to both double-stranded DNA and RNA. The inclusion of RNase A is an absolute requirement; it degrades cellular RNA, ensuring that the resulting fluorescence signal strictly and accurately correlates with cellular DNA content (ploidy).

  • Acquisition & Analysis: Acquire data using a flow cytometer (e.g., BD FACSCanto) capturing at least 10,000 single-cell events. Exclude doublets using a PI-Area vs. PI-Width plot. Analyze the DNA histograms using the Watson Pragmatic model in FlowJo software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

  • Source: PubChem / National Institutes of Health (NIH)
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)
  • Discovery, Synthesis, and Evaluation of Novel Dual Inhibitors of a Vascular Endothelial Growth Factor Receptor and Poly(ADP-Ribose)
  • Source: PubMed Central (PMC)
  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)
Method

Application Notes &amp; Protocols for the Development of 2,3-Dimethyl-2H-indazole-7-carboxylic Acid Analogs as Novel Drug Candidates

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Specifically, the 2H-indazole-7-carboxamide framework has been identified as a critical pharmacophore for potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA damage repair.[3][4] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3][5] This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel analogs based on the 2,3-dimethyl-2H-indazole-7-carboxylic acid scaffold, aimed at the discovery of next-generation PARP inhibitors. We will detail strategic considerations for analog design, provide robust synthetic and analytical protocols, and outline the essential in vitro assays required to characterize these compounds and advance promising candidates.

Strategic Rationale: The 2H-Indazole-7-Carboxamide Scaffold for PARP Inhibition

The discovery of compounds like Niraparib and MK-4827 (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide) has cemented the 2-aryl-2H-indazole-7-carboxamide scaffold as a highly effective template for potent PARP-1 and PARP-2 inhibitors.[2][3] The core structure positions key functional groups in the NAD+ binding pocket of the PARP catalytic domain. The 7-carboxamide group is crucial, forming key hydrogen bond interactions with Gly863 and Ser904, mimicking the nicotinamide moiety of the natural substrate.[6] The substituent at the N2 position explores a large solvent-exposed region, offering a prime vector for optimizing potency, selectivity, and pharmacokinetic properties.[3]

Our focus on the 2,3-dimethyl-2H-indazole-7-carboxylic acid core is based on a systematic lead optimization strategy. The introduction of a methyl group at the C3 position aims to probe a specific hydrophobic pocket within the active site, potentially enhancing potency or altering the selectivity profile against different PARP family members.

Key Diversification Points for Analog Development

The modular nature of this scaffold allows for systematic exploration of structure-activity relationships (SAR). The following points are primary targets for chemical modification:

  • N2-Substituent: This is the most critical vector for optimization. Analogs should explore a range of aryl and heteroaryl rings to modulate π-π stacking interactions. Further substitution on these rings with groups that can improve solubility (e.g., morpholine, piperidine) or metabolic stability is a key strategy.[3]

  • C3-Substituent: While our core is a methyl group, exploring other small alkyl or fluorinated alkyl groups can fine-tune interactions in the local pocket.

  • C7-Carboxylic Acid Moiety: This functional group is essential for activity, but it can be derivatized into various amides and esters. Primary amides are often optimal, but secondary and tertiary amides can be synthesized to modulate cell permeability and pharmacokinetic properties.[7]

  • Indazole Ring Substitution: Small substituents, such as fluorine, on the benzene portion of the indazole ring (e.g., at the 5-position) have been shown to improve potency in related scaffolds and are worthy of investigation.[4][6]

Synthesis and Characterization Workflow

The synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid analogs can be approached through a convergent strategy, building the indazole core first, followed by diversification of the carboxylic acid moiety.

G A Starting Material (e.g., 2-Amino-3-methylbenzonitrile) B Step 1: Diazotization & Intramolecular Cyclization A->B NaNO2, H+ C Intermediate 1 (1H-Indazole-7-carbonitrile) B->C D Step 2: N2-Alkylation/Arylation C->D R-X, Base E Intermediate 2 (2,3-disubstituted-2H-indazole-7-carbonitrile) D->E F Step 3: Nitrile Hydrolysis E->F NaOH, H2O/EtOH, Δ G Core Scaffold (2,3-disubstituted-2H-indazole-7-carboxylic acid) F->G H Step 4: Amide Coupling G->H Amine, Coupling Agent (HATU) I Final Analog Library H->I J Purification & Characterization (HPLC, LC-MS, NMR) I->J

Caption: General synthetic workflow for analog development.

Protocol 2.1: Synthesis of a Representative Analog: 2-(4-methoxyphenyl)-3-methyl-2H-indazole-7-carboxamide

This protocol outlines a potential route. Researchers should adapt conditions based on specific substrates.

Step 1: Synthesis of 3-methyl-1H-indazole-7-carbonitrile

  • This step is a variation of classical indazole syntheses.

  • To a stirred solution of 2-amino-3-methylbenzonitrile (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Carefully neutralize the reaction to facilitate intramolecular cyclization. The product can be extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(4-methoxyphenyl)-3-methyl-2H-indazole-7-carbonitrile

  • N2-arylation often competes with N1-arylation. Conditions must be optimized for regioselectivity.[8]

  • To a solution of 3-methyl-1H-indazole-7-carbonitrile (1.0 eq) in a polar aprotic solvent like DMF, add a base such as cesium carbonate (Cs2CO3, 2.0 eq).

  • Add 1-fluoro-4-methoxybenzene (1.2 eq) and a suitable palladium catalyst and ligand if necessary for SNAr or Buchwald-Hartwig type reactions.

  • Heat the reaction mixture (e.g., 100-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to isolate the desired N2-isomer.

Step 3: Synthesis of 2-(4-methoxyphenyl)-3-methyl-2H-indazole-7-carboxylic acid

  • Dissolve the nitrile from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 5-10 eq) and heat the mixture to reflux.[9]

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute with water and acidify with aqueous HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum.

Step 4: Synthesis of 2-(4-methoxyphenyl)-3-methyl-2H-indazole-7-carboxamide

  • To a solution of the carboxylic acid from Step 3 (1.0 eq) in DMF, add a peptide coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).[7]

  • Stir for 10 minutes, then add aqueous ammonia solution (excess).

  • Stir the reaction at room temperature for 2-4 hours until completion.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent system (e.g., Ethanol/Water) to obtain the pure amide.

Protocol 2.2: Analytical Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity (>95% for biological testing).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and monitor reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. The distinction between N1 and N2 isomers can often be made based on characteristic shifts in the NMR spectrum.[10]

Analog IDN2-SubstituentC7-MoietyMW ( g/mol )Purity (HPLC)
IND-001 4-methoxyphenylCarboxamide281.30>98%
IND-002 4-(piperidin-4-yl)phenylCarboxamide348.43>99%
IND-003 Pyridin-4-ylCarboxamide252.26>97%
IND-004 4-methoxyphenylN-methylcarboxamide295.33>98%
Hypothetical data for a synthesized analog series.

Biological Evaluation: A Tiered Screening Approach

A hierarchical screening cascade ensures that resources are focused on the most promising compounds.

G A Synthesized Analog Library B Primary Screen: Biochemical PARP1 Enzymatic Assay A->B C Determine IC50 Values B->C Potent Hits (IC50 < 1 µM) D Secondary Screen: Cellular PARP Trapping Assay C->D E Quantify Trapped PARP1-DNA Complex D->E Active Trappers F Tertiary Screen: BRCA-deficient Cancer Cell Proliferation Assay E->F G Determine CC50 & Synthetic Lethality F->G Selective Hits H Lead Candidate G->H

Caption: Tiered screening cascade for PARP inhibitors.

Protocol 3.1: Primary Screen - Biochemical PARP1 Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 by quantifying the amount of poly(ADP-ribose) (PAR) generated.[11]

Materials:

  • Recombinant Human PARP1 Enzyme[12]

  • Histone-coated 96-well plates

  • PARP Cocktail (containing activated DNA and Biotinylated-NAD+)[11]

  • Strep-HRP (Streptavidin-Horseradish Peroxidase) conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 0.2 M HCl)

  • Wash Buffer (PBS + 0.1% Triton X-100)

  • Assay Buffer (1X PARP Buffer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in Assay Buffer containing a final DMSO concentration of ≤1%.

  • Rehydration: Add 50 µL of Assay Buffer to each well of the histone-coated plate to rehydrate. Incubate for 30 minutes at room temperature.

  • Reaction Setup: Remove the rehydration buffer. Add the following to each well:

    • 25 µL of Assay Buffer (or test compound dilution).

    • A defined amount of PARP1 enzyme (e.g., 1 unit/well) diluted in Assay Buffer.

  • Initiate Reaction: Add 25 µL of the 1X PARP Cocktail to each well to start the reaction. The final volume is 50 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate 4 times with Wash Buffer.

  • Detection: Add 50 µL of diluted Strep-HRP conjugate to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the plate 4 times with Wash Buffer.

  • Signal Generation: Add 50 µL of HRP substrate to each well. Incubate in the dark for 15 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.

Protocol 3.2: Secondary Screen - Cellular PARP Trapping Assay (Western Blot)

This assay quantifies the ability of an inhibitor to stabilize the PARP1-DNA complex in the chromatin fraction of cells.[13]

Materials:

  • BRCA-deficient cancer cell line (e.g., UWB1.289)

  • Cell culture reagents

  • Test compounds and a positive control (e.g., Olaparib)

  • DNA damaging agent (optional, e.g., MMS)

  • Subcellular fractionation kit or buffers

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting equipment

  • Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of test compounds for 4-24 hours. Include a vehicle control (DMSO).

  • Chromatin Fractionation: Harvest the cells and perform subcellular fractionation according to a validated protocol to isolate the chromatin-bound protein fraction.[13]

  • Protein Quantification: Determine the protein concentration of each chromatin fraction using a BCA assay to ensure equal loading.

  • Western Blot:

    • Normalize the protein amount for each sample (e.g., 20 µg).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibody against PARP1 overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-Histone H3 antibody to confirm equal loading of the chromatin fraction.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the PARP1 signal to the Histone H3 signal. The increase in the normalized PARP1 signal in treated cells compared to the vehicle control indicates PARP trapping.

Analog IDPARP1 IC50 (nM)PARP Trapping (Fold Increase @ 1µM)BRCA-mut Cell Proliferation CC50 (nM)
IND-001 15.28.525.6
IND-002 3.815.28.1
IND-003 89.72.1150.3
IND-004 22.57.945.2
Olaparib 5.012.010.0
Hypothetical biological data for a synthesized analog series.

Conclusion and Future Directions

The 2,3-dimethyl-2H-indazole-7-carboxylic acid scaffold represents a promising starting point for the development of novel PARP inhibitors. The strategic design, synthesis, and evaluation plan detailed in these notes provide a clear and robust pathway for identifying lead compounds. Analogs demonstrating potent enzymatic inhibition, significant PARP trapping activity, and selective cytotoxicity in BRCA-deficient cancer cells should be prioritized for further optimization. Subsequent studies will involve comprehensive ADME/Tox profiling and in vivo efficacy studies in relevant xenograft models to advance the most promising candidates toward clinical development.

References

  • BioAssay Systems. (n.d.). Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Screening Assay Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). PARP Assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Zandarashvili, L., et al. (2020). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols.
  • Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
  • Ganguly, A., et al. (2014). Discovery and Structure-Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5766-5781.
  • Ganguly, A. K., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry.
  • Bio-protocol. (2017). In vitro PARylation assay. Retrieved from [Link]

  • Trevigen. (n.d.). HT Colorimetric PARP/Apoptosis Assay 96 Tests. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from [Link]

  • Papeo, G., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Rivera-Piza, A., et al. (2017).
  • Rivera-Piza, A., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1867.
  • Wang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • Teixeira, F. C., et al. (2006).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Nakashima, K., et al. (1996).
  • Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry.

Sources

Application

Application Note &amp; Protocol: A Scalable, Preclinical Synthesis of 2,3-Dimethyl-2H-Indazole-7-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, robust, and scalable protocol for the synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid, a key intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, robust, and scalable protocol for the synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid, a key intermediate in the development of various pharmacologically active agents. The synthesis is designed for preclinical studies, emphasizing yield, purity, and operational safety. The protocol is grounded in established chemical principles and supported by peer-reviewed literature and patent filings.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including anti-inflammatory, anti-tumor, and anti-HIV drugs.[1][2][3][4] 2,3-Dimethyl-2H-indazole-7-carboxylic acid is a crucial building block for the synthesis of more complex molecules, such as Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[5][6][7] The ability to produce this intermediate on a large scale with high purity is therefore critical for advancing preclinical and clinical research.

This application note details a multi-step synthetic route, starting from commercially available 3-methyl-2-nitrobenzoic acid. The described process is designed to be both efficient and scalable, making it suitable for the demands of preclinical drug development.

Synthetic Strategy Overview

The synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid is accomplished through a three-step process, as illustrated in the workflow diagram below. This strategy was chosen for its reliance on well-understood and scalable reactions, minimizing the use of hazardous or prohibitively expensive reagents.

Synthesis_Workflow Start 3-Methyl-2-nitrobenzoic acid Step1 Step 1: Esterification Start->Step1 H2SO4, MeOH Intermediate1 Methyl 3-methyl-2-nitrobenzoate Step1->Intermediate1 Step2 Step 2: Reductive Cyclization & Methylation Intermediate1->Step2 Fe, NH4Cl, then (CH3)2SO4 Intermediate2 Methyl 2,3-dimethyl-2H-indazole-7-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 NaOH, H2O/MeOH End 2,3-Dimethyl-2H-indazole-7-carboxylic acid Step3->End caption Overall synthetic route

Figure 1: Overall synthetic route for 2,3-dimethyl-2H-indazole-7-carboxylic acid.

Materials and Equipment

Reagents
ReagentCAS NumberPuritySupplier
3-Methyl-2-nitrobenzoic acid1975-52-6≥98%Commercially Available
Methanol (MeOH)67-56-1AnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)7664-93-998%Commercially Available
Iron Powder (Fe)7439-89-6<10 micron, reducedCommercially Available
Ammonium Chloride (NH₄Cl)12125-02-9≥99.5%Commercially Available
Dimethyl Sulfate ((CH₃)₂SO₄)77-78-1≥99.8%Commercially Available
Sodium Hydroxide (NaOH)1310-73-2≥97%Commercially Available
Dichloromethane (DCM)75-09-2ACS GradeCommercially Available
Ethyl Acetate (EtOAc)141-78-6ACS GradeCommercially Available
Hexanes110-54-3ACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)144-55-8≥99.7%Commercially Available
Sodium Sulfate (Na₂SO₄)7757-82-6AnhydrousCommercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flasks

  • pH meter or pH paper

  • Standard laboratory glassware

Experimental Protocols

Step 1: Esterification to form Methyl 3-methyl-2-nitrobenzoate

This initial step protects the carboxylic acid functionality as a methyl ester, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions.[8]

Step1_Diagram Reactant 3-Methyl-2-nitrobenzoic acid Product Methyl 3-methyl-2-nitrobenzoate Reactant->Product Reflux, 4-6 h Reagents Methanol (excess) Sulfuric Acid (catalyst) caption Esterification Reaction

Figure 2: Esterification of 3-methyl-2-nitrobenzoic acid.

Procedure:

  • To a solution of 3-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-methyl-2-nitrobenzoate as a solid.

Expected Yield: 90-95%

Step 2: Reductive Cyclization and Methylation to form Methyl 2,3-dimethyl-2H-indazole-7-carboxylate

This key step involves the reduction of the nitro group to an amine, which then undergoes in-situ cyclization to form the indazole ring.[9] Subsequent methylation at the N-2 position is achieved.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend methyl 3-methyl-2-nitrobenzoate (1.0 eq) and iron powder (3.0-4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of ammonium chloride (0.1-0.2 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a suitable solvent such as DMF. Add a base like potassium carbonate (2.0-3.0 eq).

  • Cool the mixture in an ice bath and add dimethyl sulfate (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield methyl 2,3-dimethyl-2H-indazole-7-carboxylate.

Expected Yield: 60-70%

Step 3: Hydrolysis to form 2,3-Dimethyl-2H-indazole-7-carboxylic acid

The final step is a straightforward saponification of the methyl ester to the desired carboxylic acid.[10]

Step3_Diagram Reactant Methyl 2,3-dimethyl-2H- indazole-7-carboxylate Product 2,3-Dimethyl-2H-indazole- 7-carboxylic acid Reactant->Product Reflux, 2-3 h Reagents Sodium Hydroxide Water/Methanol caption Hydrolysis Reaction

Figure 3: Hydrolysis of the methyl ester.

Procedure:

  • Dissolve methyl 2,3-dimethyl-2H-indazole-7-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2,3-dimethyl-2H-indazole-7-carboxylic acid.

Expected Yield: 85-95%

Characterization and Purity Analysis

The identity and purity of the final product should be confirmed by standard analytical techniques:

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of 2,3-dimethyl-2H-indazole-7-carboxylic acid
¹³C NMR Consistent with the structure of 2,3-dimethyl-2H-indazole-7-carboxylic acid
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product
HPLC Purity ≥98%

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[11]

  • Sulfuric Acid: Corrosive. Handle with extreme care.

  • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution, using appropriate engineering controls and PPE.

  • Sodium Hydroxide: Corrosive. Causes severe burns.

  • Flammable Solvents: Methanol, ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid, a valuable intermediate for preclinical drug development. By following these procedures, researchers can obtain high-purity material in sufficient quantities for their studies.

References

  • Processes for the preparation of Niraparib and intermediates thereof.
  • A kind of synthetic method for preparing Niraparib.
  • Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Technical Disclosure Commons.
  • Safety D
  • 2-methyl-2H-indazole-7-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications. [Link]

  • METHODS OF MANUFACTURING OF NIRAPARIB. WIPO Patentscope. [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. PubChem. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [Link]

  • Indazole derivatives.
  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,3-Dimethyl-2H-indazole-7-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields of 2H-indazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields of 2H-indazoles. Synthesizing 2,3-dimethyl-2H-indazole-7-carboxylic acid presents a classic regioselectivity challenge: indazoles naturally tautomerize, but the 1H-tautomer is thermodynamically favored. Standard alkylation conditions almost exclusively yield the undesired 1H-isomer.

This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and a self-validating protocol to lock your synthesis into the kinetically favored 2H-pathway.

Core Mechanistic Workflow

To successfully synthesize the 2H-isomer, you must decouple the reaction from thermodynamic control. This requires protecting the carboxylic acid and using a "hard" electrophile under strictly neutral conditions to target the more nucleophilic N2 lone pair.

G A 3-methyl-1H-indazole-7-carboxylic acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 3-methyl-1H-indazole-7-carboxylate (Protected Intermediate) B->C D Regioselective N2-Methylation (Me3O+BF4-, DCM, 25°C) C->D E Methyl 2,3-dimethyl-2H-indazole-7-carboxylate (Kinetic Product) D->E Kinetic Control (Neutral Conditions) H Methyl 1,3-dimethyl-1H-indazole-7-carboxylate (Thermodynamic Byproduct) D->H Thermodynamic Control (Basic Conditions) F Mild Saponification (LiOH, THF/H2O, 25°C) E->F G 2,3-dimethyl-2H-indazole-7-carboxylic acid (Target Compound) F->G

Figure 1: Regioselective workflow for 2,3-dimethyl-2H-indazole-7-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does standard methylation (e.g., MeI / K₂CO₃) predominantly yield the 1H-isomer instead of my target 2H-isomer? A1: This is a fundamental matter of thermodynamic versus kinetic control. Under basic conditions, the indazole is deprotonated to form an indazolide anion. Alkylation of this anion is thermodynamically driven, occurring at the N1 position because the resulting 1H-indazole preserves the fully aromatic benzenoid system. To achieve 2H-alkylation, you must avoid base. By using neutral conditions and a "hard" electrophile like Trimethyloxonium tetrafluoroborate (Meerwein's salt), the reaction targets the more nucleophilic, pyridine-like N2 lone pair of the neutral indazole, locking the molecule into the kinetically favored 2H-isomer .

Q2: Can I methylate 3-methyl-1H-indazole-7-carboxylic acid directly without protecting the carboxylic acid first? A2: No. The carboxylic acid moiety is highly nucleophilic and will rapidly consume your alkylating agent to form a methyl ester. Furthermore, the protons released during this side reaction will alter the pH, neutralizing the kinetic control required for N2-alkylation. You must first protect the acid via esterification before attempting N-methylation.

Q3: Meerwein's salt is highly hygroscopic and difficult to handle. Are there scalable alternatives for N2-selective methylation? A3: Yes. While Meerwein's salt provides the highest regioselectivity (>95:5), Trimethyl orthoformate (TMOF) is an operationally simpler alternative for larger scales. Heating the indazole with TMOF in toluene/DMF at 110°C facilitates N2-methylation via a distinct mechanism that avoids the indazolide anion, though the regioselectivity is slightly lower (~8:2) and will require chromatographic separation . Alternatively, a Cadogan reductive cyclization approach can be used to build the 2H-indazole core from scratch, bypassing the 1H-isomer entirely .

Troubleshooting Guide

Issue 1: Low conversion during the N2-methylation step with Meerwein's salt.

  • Root Cause: Trimethyloxonium tetrafluoroborate is extremely sensitive to moisture. If the reagent has hydrolyzed into dimethyl ether and methanol, it loses its electrophilicity.

  • Resolution: Use a freshly opened bottle of Meerwein's salt or wash the salt with anhydrous ether under nitrogen before use. Ensure the solvent (DCM) is strictly anhydrous and the reaction is run under a rigorous inert atmosphere.

Issue 2: Significant formation of the 1H-isomer even when using Meerwein's salt.

  • Root Cause: The presence of trace bases or extended reaction times at elevated temperatures. Even trace amounts of basic impurities (e.g., residual pyridine or unwashed glassware) can trigger the formation of the indazolide anion, shifting the pathway back to thermodynamic (N1) control.

  • Resolution: Do not add any acid scavengers (like DIPEA or K₂CO₃). Run the reaction strictly at room temperature (20–25°C) and quench it immediately upon completion (typically 4–6 hours).

Issue 3: Product degradation or low recovery during the final ester hydrolysis (saponification) step.

  • Root Cause: 2H-indazoles are less thermodynamically stable than their 1H counterparts and can be sensitive to harsh, high-temperature basic conditions, leading to ring-opening or degradation.

  • Resolution: Avoid refluxing NaOH or KOH. Use mild saponification conditions: LiOH in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) at room temperature.

Quantitative Data: Reagent Impact on Regioselectivity

The choice of alkylating agent dictates the mechanistic pathway. The table below summarizes expected outcomes based on empirical data for indazole-7-carboxylates.

Alkylating AgentReaction ConditionsMechanistic ControlMajor RegioisomerTypical 2H:1H Ratio
Methyl Iodide (MeI) K₂CO₃, DMF, 25°CThermodynamic1H-isomer< 1:9
Dimethyl Sulfate NaOH, THF/H₂O, 25°CThermodynamic1H-isomer2:8
Trimethyl Orthoformate Toluene/DMF, 110°CKinetic (Thermal)2H-isomer8:2
Trimethyloxonium Tetrafluoroborate Anhydrous DCM, 25°CKinetic (Electrophilic)2H-isomer> 95:5

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next phase unless the analytical checkpoints are met.

Phase 1: Esterification (Protection)

Objective: Mask the highly nucleophilic carboxylic acid to prevent competitive esterification during N-methylation.

  • Suspend 3-methyl-1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux the mixture for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The starting material ( [M+H]+=177.1 ) should completely convert to methyl 3-methyl-1H-indazole-7-carboxylate ( [M+H]+=191.1 ).

Phase 2: Regioselective N2-Methylation

Objective: Kinetically drive the methylation to the N2 position using a hard electrophile.

  • Dissolve methyl 3-methyl-1H-indazole-7-carboxylate (1.0 eq) in strictly anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Add Trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 eq) in one portion. Crucial: Do not add any base.

  • Stir at 25°C for 4–6 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR (CDCl₃). The N2-CH₃ protons of the target 2H-isomer will appear as a distinct, deshielded singlet at ~4.18 ppm . If you observe a major singlet at ~4.02 ppm , the reaction has drifted toward the undesired 1H-isomer. LC-MS will show [M+H]+=205.1 .

Phase 3: Mild Saponification

Objective: Cleave the methyl ester without degrading the sensitive 2H-indazole core.

  • Dissolve the purified methyl 2,3-dimethyl-2H-indazole-7-carboxylate in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at 25°C for 12 hours. Do not heat.

  • Concentrate under reduced pressure to remove organic solvents.

  • Acidify the aqueous layer with 1M HCl to pH 3–4 to precipitate the product.

  • Filter and dry under vacuum.

  • Validation Checkpoint: Final LC-MS should confirm the target 2,3-dimethyl-2H-indazole-7-carboxylic acid with [M+H]+=191.1 .

References

  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines Source: IntechOpen URL:[Link]

Optimization

purification challenges of 2,3-dimethyl-2H-indazole-7-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks when isolating complex, nitrogen-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks when isolating complex, nitrogen-rich heterocycles.

The purification of 2,3-dimethyl-2H-indazole-7-carboxylic acid presents a distinct triad of physicochemical challenges:

  • Regioisomer Contamination: N-alkylation inherently produces a mixture of 1H and 2H isomers.

  • Amphoteric/Zwitterionic Behavior: The presence of a basic indazole nitrogen and an acidic C7-carboxylic acid causes severe chromatographic streaking.

  • Phase Separation: The compound is highly prone to "oiling out" during crystallization due to its polar nature and melting point depression caused by impurities.

This guide is designed as a self-validating system. We will not just outline what to do, but explain the mechanistic causality behind every experimental choice so you can adapt these principles to your specific workflow.

Part 1: Physicochemical Profiling & Causality

To purify a molecule, you must first understand its thermodynamic and electronic environment. The table below summarizes the quantitative data driving our purification logic.

Property1H-Indazole Isomer (Byproduct)2H-Indazole Isomer (Target)Mechanistic Impact on Purification
Thermodynamic Stability Higher (Favored)Lower (Kinetic)The 1H-isomer is thermodynamically more stable, making it a persistent byproduct in N-alkylation that requires rigorous separation[1].
Dipole Moment ~1.50 D~3.40 D2H-indazoles are significantly more polar. This massive dipole difference allows them to be separated via normal-phase chromatography, as the 2H-isomer will elute much later[2].
Acid/Base Profile (pKa) C7-COOH: ~4.0N-core: ~1.0C7-COOH: ~4.0N-core: ~1.7Both isomers exhibit amphoteric behavior. Free silanol groups on silica gel will interact with both the basic nitrogen and the acidic carboxylate, causing streaking[2].
Crystallization Readily crystallizesProne to "oiling out"High polarity and impurity loads depress the melting point of the 2H-isomer mixture, leading to liquid-liquid phase separation rather than solid-liquid crystallization[3][4].

Part 2: Troubleshooting Guides & FAQs

Q1: Following the N-methylation of my indazole precursor, I have a nearly 1:1 mixture of the 1H and 2H isomers. They co-elute on standard silica TLC. How do I force separation? The Causality: The co-elution occurs because standard solvent systems (like pure Hexane/Ethyl Acetate) do not exploit the dipole moment differential between the two isomers. The 2H-isomer has a highly polarized electronic structure (approx. 3.40 D) compared to the 1H-isomer (approx. 1.50 D)[2]. The Solution: You must use a highly non-polar to polar gradient and dry-load your sample. Furthermore, because of the C7-carboxylic acid, you must suppress ionization. Add 1% glacial acetic acid or formic acid to your mobile phase. The acid protonates the stationary phase silanols and keeps the C7-COOH neutral, tightening the bands. The 1H-isomer will elute first, followed by the 2H-isomer[5].

Q2: I am trying to scale up, and column chromatography is no longer viable. Is there a bulk purification method for the 2H-isomer? The Causality: Chromatographic resolution drops as column loading increases due to the zwitterionic nature of the compound. The Solution: Mixed-solvent recrystallization is the industry standard for scaling up indazole isomer separation. By exploiting the differential solubility of the isomers in an Acetone/Water or Ethanol/Water matrix, you can achieve >99% purity of the 2H-isomer without chromatography[4]. See Protocol B below.

Q3: During my recrystallization step, the solution turns cloudy and a thick oil forms at the bottom of the flask instead of crystals. How do I fix this "oiling out"? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated at a temperature above the melting point of the impure mixture[3]. The high concentration of 1H-isomer impurities depresses the melting point of your 2H-target. The Solution: You must lower the saturation temperature. Reheat the mixture until the oil redissolves, then add more of your "good" solvent (e.g., Acetone) to dilute the system. Cool the system extremely slowly (0.1 °C/min) and introduce a seed crystal precisely at the metastable zone (around 40 °C) to force solid-liquid nucleation[3].

Part 3: Verified Experimental Protocols

Protocol A: Regioselective Chromatographic Separation

Use this protocol for discovery-scale purification (< 5 grams).

  • Sample Preparation (Dry Loading): Dissolve the crude 1H/2H isomer mixture in a minimal amount of Tetrahydrofuran (THF). Add silica gel (mass equal to 3x the crude weight) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Note: Liquid loading will cause immediate band broadening due to the carboxylic acid.

  • Column Equilibration: Pack the column and equilibrate with Hexane/Ethyl Acetate (85:15) containing 1% v/v glacial acetic acid .

  • Elution: Run a gradient from 85:15 to 50:50.

  • Fractionation: Monitor via UV at 254 nm. The 1,3-dimethyl-1H-indazole-7-carboxylic acid (lower dipole) will elute first. The target 2,3-dimethyl-2H-indazole-7-carboxylic acid will elute second.

Protocol B: Mixed-Solvent Recrystallization (Resolving Oiling Out)

Use this protocol for scale-up (> 5 grams) or to polish fractions from Protocol A.

  • Dissolution: Place the crude 2H-enriched product in a round-bottom flask. Add Acetone (the "good" solvent) dropwise while heating at 55 °C until the solid just dissolves.

  • Anti-Solvent Addition: Dropwise add warm deionized water (the "anti-solvent") until the solution becomes faintly turbid.

  • Re-clarification: Immediately add 1-2 drops of hot Acetone until the solution is perfectly clear again. You are now at the edge of the metastable zone.

  • Seeding: Remove from heat. Once the internal temperature reaches 40 °C, add 1-2 pure seed crystals of 2,3-dimethyl-2H-indazole-7-carboxylic acid. Crucial: Do not agitate vigorously; gentle stirring prevents oiling out.

  • Controlled Cooling: Allow the flask to cool at a rate of ~0.1 °C/min to room temperature, then transfer to an ice bath (4 °C) for 2 hours to maximize yield[3][4].

  • Isolation: Filter the resulting crystals via vacuum and wash with ice-cold Acetone/Water (1:4).

Part 4: Workflow Visualizations

Workflow Crude Crude Reaction Mixture (1H & 2H Isomers) Silica Normal Phase Chromatography (Hexane/EtOAc + 1% AcOH) Crude->Silica Dry Load Isomer1H 1H-Isomer Fraction (Elutes First, Lower Dipole) Silica->Isomer1H Less Polar Isomer2H 2H-Isomer Fraction (Elutes Second, Higher Dipole) Silica->Isomer2H More Polar Recryst Mixed-Solvent Recrystallization (Acetone/Water) Isomer2H->Recryst Concentrate Pure Pure 2,3-dimethyl-2H-indazole- 7-carboxylic acid Recryst->Pure Cool & Filter

Workflow for the separation of 1H and 2H indazole regioisomers.

OilingOut Oil Product 'Oils Out' During Cooling Reheat Reheat until Oil Redissolves Oil->Reheat Solvent Adjust Solvent Ratio (Increase Good Solvent) Reheat->Solvent Seed Add Seed Crystals at Metastable Zone Solvent->Seed Cool Slow Cooling (0.1 °C / min) Seed->Cool Crystal High-Purity Crystals Cool->Crystal

Troubleshooting logic for resolving oiling out during crystallization.

References

  • Benchchem. refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity. 3

  • Benchchem. Technical Support Center: Optimization of 2H-Indazole Synthesis. 5

  • Thieme-Connect. Product Class 2: 1 H - and 2 H -Indazoles. 2

  • Google Patents (CN101948433A). Method for separating and purifying substituted indazole isomers. 4

  • PubMed Central (PMC). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 1

Sources

Troubleshooting

optimizing reaction conditions for the methylation of indazole-7-carboxylic acid

Welcome to the Application Scientist Support Center. Optimizing the methylation of indazole-7-carboxylic acid is a notorious challenge in medicinal chemistry due to the presence of multiple nucleophilic sites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Optimizing the methylation of indazole-7-carboxylic acid is a notorious challenge in medicinal chemistry due to the presence of multiple nucleophilic sites. This guide is designed to help researchers and drug development professionals navigate the thermodynamic and kinetic factors that dictate regioselectivity, ensuring high-yield, reproducible syntheses.

Core Principles: The Causality of Regioselectivity

Indazole-7-carboxylic acid possesses three competing reactive centers: the N1 nitrogen , the N2 nitrogen , and the C7 carboxylic acid .

Because the pKa of the carboxylic acid is lower than that of the indazole NH, standard basic methylation conditions will invariably deprotonate the carboxylate first, leading to rapid esterification[1]. Once the ester is formed, the indazole ring exhibits annular tautomerism between the 1H-indazole and 2H-indazole forms. The 1H-tautomer is thermodynamically more stable by approximately 4.46 kcal/mol[2]. Consequently, achieving selective N-methylation requires a deliberate uncoupling of the esterification step from the N-alkylation step, followed by strict control over the reaction's thermodynamic or kinetic environment[3][4].

Visual Workflow: Methylation Decision Tree

G Start Indazole-7-carboxylic acid (Starting Material) Ester Indazole-7-carboxylic acid methyl ester (Intermediate) Start->Ester MeOH, H2SO4 (Reflux) Protects C7-COOH N1 N1-Methyl Isomer (Thermodynamic Control) Ester->N1 NaH, MeI, THF (65°C) Equilibration favored N2 N2-Methyl Isomer (Kinetic/Acidic Control) Ester->N2 Me-TCA, TfOH, Dioxane (25°C) Lowers N2 activation energy Mix N1/N2 Mixture (Unselective) Ester->Mix K2CO3, MeI, DMF (25°C) Competing nucleophilicity

Fig 1. Decision tree for the regioselective methylation of indazole-7-carboxylic acid.

Troubleshooting & FAQs

Q: Why does direct methylation of indazole-7-carboxylic acid yield complex, inseparable mixtures? A: If you attempt a global methylation (e.g., excess MeI and K2CO3), the base deprotonates both the carboxylic acid and the indazole ring. While the carboxylate esterifies cleanly, the indazole nitrogen atoms (N1 and N2) have similar kinetic nucleophilicity under mild basic conditions[5]. This results in a nearly 1:1 mixture of the N1-methyl ester and N2-methyl ester[6]. Solution: Always pre-protect the C7 position via Fischer esterification. If the free acid is required for your final API, perform a controlled saponification (e.g., 1.0 M NaOH in THF) post-N-alkylation[1].

Q: I am getting a mixture of N1 and N2 isomers using K2CO3/DMF. How do I push the reaction exclusively to the N1-methyl isomer? A: You must shift the reaction from kinetic to thermodynamic control . The 1H-indazole tautomer is energetically more stable than the 2H-indazole tautomer[2]. Solution: Switch your base to Sodium Hydride (NaH) and your solvent to an aprotic solvent like Tetrahydrofuran (THF)[3]. NaH irreversibly deprotonates the indazole. By heating the reaction to reflux, you provide the system with enough energy to equilibrate, overwhelmingly favoring the thermodynamically stable N1-methylated product[4].

Q: My target SAR requires the N2-methyl isomer, but standard conditions strongly favor N1 or mixtures. How can I selectively synthesize the N2 isomer? A: Achieving high N2 selectivity is notoriously difficult under basic conditions because the N1 pathway acts as a thermodynamic sink[6]. To bypass this, you must shift to acidic catalysis , which completely alters the mechanistic pathway. Solution: Use methyl 2,2,2-trichloroacetimidate (Me-TCA) as the methylating agent with a catalytic amount of trifluoromethanesulfonic acid (TfOH)[2]. The acid protonates the imidate, activating it for nucleophilic attack. Under these conditions, the N1 alkylation pathway requires the substrate to convert to the higher-energy 2-H tautomer, incurring an energy penalty. Consequently, the activation energy for N1 alkylation becomes 3.35 kcal/mol higher than for N2, resulting in an exceptional N2:N1 selectivity ratio of >300:1 at room temperature[2].

Quantitative Data: Condition Optimization

The following table summarizes the expected regiochemical outcomes based on the choice of reagents and thermodynamic parameters.

Reaction ConditionsBase / CatalystSolventTemp (°C)Dominant MechanismN1:N2 RatioPrimary Product
MeI (1.2 eq)NaH (1.2 eq)THF65 (Reflux)Thermodynamic> 95:5N1-Methyl Isomer
MeI (1.2 eq)K2CO3 (2.0 eq)DMF25Competing Kinetic~ 1:1N1/N2 Mixture
MeI (1.2 eq)Cs2CO3 (2.0 eq)DMF25Competing Kinetic~ 1:2N1/N2 Mixture
Me-TCA (1.5 eq)TfOH (0.1 eq)Dioxane25Acidic / Kinetic1:322N2-Methyl Isomer

Validated Experimental Protocols

Protocol A: Selective N1-Methylation (Thermodynamic Control)

Objective: Synthesis of methyl 1-methyl-1H-indazole-7-carboxylate. Mechanistic Rationale: High temperature and a strong, non-nucleophilic base allow the intermediate species to equilibrate to the stable 1H-tautomer[3].

  • Esterification (Protection): Dissolve indazole-7-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H2SO4 and reflux for 12 hours. Concentrate and extract with EtOAc/NaHCO3 to isolate the methyl ester.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert N2 atmosphere. Slowly add the indazole-7-carboxylic acid methyl ester (1.0 eq) dissolved in THF.

    • Validation Checkpoint: Stir for 30 minutes. The cessation of H2 gas evolution confirms complete deprotonation[4].

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the cooled solution.

  • Equilibration: Warm the reaction to 65 °C (reflux) and stir for 4-6 hours to ensure full thermodynamic control[3].

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography to yield the N1-methyl ester.

Protocol B: Selective N2-Methylation (Kinetic/Acidic Control)

Objective: Synthesis of methyl 2-methyl-2H-indazole-7-carboxylate. Mechanistic Rationale: Acidic activation of the imidate bypasses the high-energy 2-H tautomerization penalty, driving highly selective kinetic N2 attack[2].

  • Preparation: Dissolve the pre-formed indazole-7-carboxylic acid methyl ester (1.0 eq) and methyl 2,2,2-trichloroacetimidate (1.5 eq) in anhydrous 1,4-dioxane at 25 °C[2].

  • Catalysis: Add trifluoromethanesulfonic acid (TfOH, 0.1 eq) dropwise. (Caution: TfOH is highly corrosive; handle in a fume hood).

  • Reaction: Stir the mixture at 25 °C for 12-16 hours.

    • Validation Checkpoint: Monitor via TLC or LC-MS. The reaction proceeds via a protonated imidate intermediate, and the absence of the starting ester peak confirms completion[2].

  • Workup: Neutralize the acidic reaction mixture by adding saturated aqueous NaHCO3.

  • Isolation: Extract with dichloromethane, dry over MgSO4, and concentrate. Purify via flash chromatography to isolate the N2-methyl ester.

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi Biology URL:[Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles ResearchGate URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Beilstein Journals URL:[Link]

  • Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents Universität Hamburg URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of 2,3-Dimethyl-2H-indazole-7-carboxylic acid

Welcome to the Technical Support Center for 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0). As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0). As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique physicochemical behavior of this scaffold. Working with 2H-indazole derivatives requires a nuanced understanding of their thermodynamics and reactivity to prevent unexpected degradation during synthesis, storage, and biological evaluation.

Part 1: Mechanistic Insights into Degradation Pathways

To successfully handle this compound, one must understand the causality behind its instability under certain conditions. The degradation of 2,3-dimethyl-2H-indazole-7-carboxylic acid is primarily driven by three structural liabilities:

  • Thermodynamic Instability of the 2H-Indazole Core: Indazoles exist in tautomeric forms, but the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form by approximately 2.3 to 5.3 kcal/mol[1][2]. This is because the 2H-isomer adopts a "quinoid-like" structure, sacrificing full aromaticity[2]. Because our compound is locked in this higher-energy 2H configuration via N2-methylation, the heterocyclic core is inherently more reactive and susceptible to electrophilic and oxidative attack compared to 1H-indazole analogs.

  • Photolytic Cleavage of the N-N Bond: The N-N bond in substituted and protonated indazoles is highly sensitive to UV irradiation. Photoexcitation leads to a dissociative πσ* state that mediates the elongation and homolytic cleavage of the N-N bond, leading to rapid degradation in ambient lab light[3].

  • Solvolysis and Decarboxylation of the C7-Carboxylic Acid: The carboxylic acid group at the 7-position is sterically and electronically influenced by the adjacent heteroaromatic ring. Under high thermal stress (>150°C), it undergoes decarboxylation. Furthermore, in protic solvents under slightly acidic conditions, it is highly prone to esterification.

DegradationPathways Parent 2,3-Dimethyl-2H-indazole- 7-carboxylic acid Thermal Thermal Stress (>120°C) Parent->Thermal Heat Solvent Protic Solvents (MeOH/EtOH + H+) Parent->Solvent Solvolysis Light UV/Vis Exposure (Ambient Lab Light) Parent->Light Photons Product1 Decarboxylated Product (-CO2) Thermal->Product1 Product2 Alkyl Ester Derivative (+R-OH, -H2O) Solvent->Product2 Product3 N-N Bond Cleavage / Oxidation Products Light->Product3

Fig 1: Primary degradation pathways of 2,3-dimethyl-2H-indazole-7-carboxylic acid under stress.

Part 2: Troubleshooting FAQs

Q1: My DMSO stock solution shows multiple degradation peaks via LC-MS after two weeks at room temperature. Why is this happening? A: While carboxylic acids are generally stable in DMSO, DMSO is highly hygroscopic[4]. The introduction of trace water, combined with ambient light exposure on the benchtop, triggers the photolytic degradation of the 2H-indazole core[3]. Actionable Fix: Always prepare stock solutions in anhydrous DMSO, store them in amber vials to block UV/Vis light, and keep them at -20°C.

Q2: During LC-MS analysis, I am observing a major secondary peak with a +14 Da mass shift. Is my compound impure? A: If you are using Methanol (MeOH) with 0.1% Formic Acid as your mobile phase or sample diluent, you are observing in-situ esterification. The C7 carboxylic acid readily reacts with methanol under acidic conditions to form the methyl ester (+14 Da). Actionable Fix: Switch your sample diluent and LC-MS mobile phase to Acetonitrile (ACN) and water.

Q3: I am getting very low yields and heavy degradation during amide coupling reactions involving this compound. How can I improve this? A: High-temperature couplings or the use of harsh reagents (like SOCl2 at reflux) will cause the compound to undergo thermal decarboxylation (-44 Da). Actionable Fix: Utilize mild, room-temperature coupling conditions. We recommend using HATU and DIPEA in anhydrous DMF or ACN. Keep the reaction temperature strictly below 40°C.

Part 3: Quantitative Stability Data

To aid in experimental planning, below is a synthesized matrix of the compound's stability under various laboratory conditions.

Environmental ConditionStressor / MatrixExpected Half-life ( t1/2​ ) / StabilityPrimary Degradant Observed
Solid State Ambient Light, 25°C> 12 monthsNone (Stable)
Solution (DMSO) Dark, 25°C~ 4 weeksTrace oxidation products
Solution (DMSO) Ambient Light, 25°C< 1 weekN-N cleavage products
Solution (MeOH) 0.1% Formic Acid, 25°C~ 48 hoursMethyl ester (+14 Da)
Solution (ACN/H2O) pH 7.4 Buffer, 37°C> 2 weeksNone (Stable)
Thermal (Solid) > 150°CMinutesDecarboxylation (-44 Da)

Part 4: Experimental Protocols

Protocol 1: Preparation of Photostable, Long-Term Stock Solutions

This protocol ensures the thermodynamic liabilities of the 2H-indazole core are mitigated during long-term biological or chemical screening.

  • Equilibration: Allow the lyophilized solid of 2,3-dimethyl-2H-indazole-7-carboxylic acid to equilibrate to room temperature in a desiccator to prevent condensation.

  • Solvent Preparation: Use strictly anhydrous, appropriately degassed DMSO (≥99.9% purity)[4].

  • Dissolution: Dissolve the compound to a standard concentration (e.g., 10 mM). Perform this step under low-light conditions to prevent premature πσ* state excitation[3].

  • Aliquotting: Dispense the solution into single-use, amber glass vials (or opaque Eppendorf tubes). Self-Validation: By using single-use aliquots, you eliminate freeze-thaw cycles, which are a primary vector for introducing atmospheric moisture into hygroscopic DMSO.

  • Storage: Flush the headspace of each vial with Argon gas, cap tightly, and store immediately at -20°C.

Protocol 2: Self-Validating Forced Degradation (Stability-Indicating) Assay

Use this workflow to validate your analytical HPLC methods and ensure they can resolve the parent compound from its degradants.

  • Stock Preparation: Prepare a 1 mg/mL stock solution in anhydrous Acetonitrile (ACN).

  • Acid/Base Hydrolysis:

    • Mix 500 µL stock with 500 µL of 0.1N HCl (Acid) or 0.1N NaOH (Base).

    • Incubate at 60°C for 24 hours.

    • Quench: Neutralize the acid sample with 0.1N NaOH, and the base sample with 0.1N HCl before injection.

  • Oxidative Stress: Mix 500 µL stock with 500 µL of 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose a 1 mg/mL ACN solution to UV light (254 nm) for 6 hours at room temperature.

  • Analysis & Mass Balance Validation: Analyze all quenched samples via HPLC-UV/MS.

    • Self-Validation Check: Calculate the Mass Balance. The sum of the peak areas of all degradants plus the remaining parent compound must equal 100% (± 5%) of the control peak area. If the mass balance is <95%, volatile degradants (e.g., CO2​ from decarboxylation) have been lost, and orthogonal detection (like ELSD or CAD) is required.

Workflow Start Prepare 1 mg/mL Stock (Anhydrous ACN) Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (UV 254nm, RT) Start->Photo Quench Neutralize / Quench Reactions Acid->Quench Base->Quench Ox->Quench Photo->Quench Direct Analyze HPLC-UV/MS Analysis (Determine % Degradation) Quench->Analyze

Fig 2: Standardized workflow for forced degradation and stability-indicating assays.

Part 5: References

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Picosecond excited-state lifetimes of protonated indazole and benzimidazole: The role of the N–N bond Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

Sources

Troubleshooting

troubleshooting guide for 2,3-dimethyl-2H-indazole-7-carboxylic acid crystallization

Target API/Intermediate: 2,3-Dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0)[1] Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals System Overview & Mechanistic Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API/Intermediate: 2,3-Dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0)[1] Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

System Overview & Mechanistic Context

The crystallization of 2,3-dimethyl-2H-indazole-7-carboxylic acid presents unique thermodynamic and kinetic challenges. While the 2H-indazole tautomer is generally less stable than the 1H-form, it is structurally locked in this molecule by the N-2 methyl group. However, the C-7 carboxylic acid moiety strongly drives the formation of intermolecular hydrogen-bonded cyclic dimers2[2].

This strong dimerization propensity, combined with the lipophilic dimethyl core, frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out") 3[3], polymorphic instability, and poor crystal habits (fine needles) that bottleneck downstream filtration.

Crystallization Workflow & Decision Tree

CrystallizationWorkflow Start Dissolve API in Primary Solvent Filter Polish Filtration (Remove impurities) Start->Filter Cool Controlled Cooling to Metastable Zone Filter->Cool Seed Add Seeds of Desired Polymorph Cool->Seed OilingOut Issue: Oiling Out (LLPS) Cool->OilingOut Cooling too fast Hold Isothermal Hold (Desupersaturation) Seed->Hold AntiSolvent Anti-solvent Addition (e.g., Water/Heptane) Hold->AntiSolvent Polymorph Issue: Wrong Polymorph or Solvate Hold->Polymorph Unseeded/Wrong Solvent FilterDry Filtration & Drying AntiSolvent->FilterDry OilingOut->Seed Adjust solvent ratio & seed earlier Polymorph->Hold Temperature cycling (Ostwald ripening)

Fig 1: Seeded crystallization workflow and troubleshooting decision tree.

Troubleshooting FAQs

Q1: Why does my compound "oil out" (LLPS) instead of crystallizing, and how do I prevent it?

Mechanistic Cause: Oiling out occurs when the system's supersaturation generation rate (via rapid cooling or aggressive anti-solvent addition) forces the solution to cross the spinodal curve before solid nucleation can occur 4[4]. Because the C-7 carboxylic acid forms transient, highly soluble hydrogen-bonded networks with protic solvents, the solute separates into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase 5[5].

Solution:

  • Shift the Phase Boundary: Adjust the solvent/anti-solvent ratio. Increasing the proportion of the primary solvent widens the metastable zone width (MSZW) for solid crystallization, keeping the trajectory away from the miscibility gap.

  • Seed Above the Cloud Point: Introduce 1-2 wt% of crystalline seeds at a temperature above the historical oiling-out temperature.

  • Implement PAT: Use Process Analytical Technology like Particle Vision and Measurement (PVM) or Focused Beam Reflectance Measurement (FBRM) to differentiate between droplet formation (LLPS) and solid nucleation in real-time[3].

Q2: I am isolating a metastable polymorph or a solvate. How do I ensure the thermodynamically stable form?

Mechanistic Cause: Carboxylic acids are notorious for polymorphism due to varying arrangements of hydrogen-bonded catemers or cyclic dimers. Furthermore, the 2H-indazole system can pack differently depending on the dielectric constant of the solvent[2]. Highly coordinating solvents (like DMSO or pure EtOH) can become entrapped in the crystal lattice, forming stable solvates.

Solution:

  • Solvent Selection: Switch to a less coordinating, aprotic solvent system (e.g., Ethyl Acetate/Heptane) to discourage solvate formation.

  • Isothermal Desupersaturation: After seeding, hold the temperature isothermally for 2-4 hours. This allows the thermodynamically stable form to deplete the supersaturation, preventing the kinetic form from nucleating.

  • Slurry Ripening: If a mixture of polymorphs is detected via XRPD, subject the suspension to temperature cycling (e.g., heating and cooling between 15°C and 40°C). This drives Ostwald ripening, converting metastable crystals into the stable polymorph.

Q3: The crystals are fine needles that cause severe filtration and drying bottlenecks. How can I improve the crystal habit?

Mechanistic Cause: Indazoles frequently exhibit rapid, unidirectional crystal growth along the axis of their strongest intermolecular hydrogen bonds, resulting in high-aspect-ratio needles.

Solution: Implement a temperature-cycling protocol (heating to just below the dissolution temperature, then cooling slowly). This selectively dissolves the fine, fragile needles (which have higher surface energy) and promotes secondary growth on the existing crystal faces, yielding thicker, more block-like prisms that filter rapidly.

Data Presentation: Solvent System Selection

Solvent SystemMechanism of ActionExpected Crystal HabitRisk Profile
Ethanol / Water Protic H-bond disruptionFine NeedlesHigh: Risk of LLPS (oiling out) and hydrate formation.
EtOAc / Heptane Aprotic, moderate polarityPrisms / BlocksLow: Excellent polymorphic control; low risk of solvates.
THF / Toluene High solubility differentialAgglomeratesModerate: Risk of oiling out if cooled >0.5°C/min.
Acetone / Water Rapid desupersaturationThin PlatesHigh: Risk of metastable polymorph entrapment.

Experimental Protocol: Self-Validating Seeded Cooling Crystallization

This protocol utilizes an EtOAc/Heptane system to avoid solvate formation and suppress LLPS. Every step includes a validation checkpoint to ensure process integrity.

Step 1: Dissolution

  • Charge 2,3-dimethyl-2H-indazole-7-carboxylic acid into the reactor.

  • Add 10 volumes (v/w) of Ethyl Acetate (EtOAc).

  • Heat to 65°C under moderate agitation (200 RPM).

  • Validation Check: Visually inspect or use a turbidity probe to confirm 0 NTU (clear solution).

Step 2: Polish Filtration

  • Transfer the hot solution through a 0.45 µm inline filter to a pre-warmed crystallizer (60°C).

  • Validation Check: Perform a filter integrity test (bubble point) post-transfer to ensure no foreign particulates bypassed the filter.

Step 3: Controlled Cooling to Seeding Point

  • Cool the solution from 60°C to 45°C at a rate of 0.5°C/min.

  • Validation Check: Monitor FBRM chord length distribution; the baseline must remain flat, confirming no premature primary nucleation or oiling out has occurred.

Step 4: Seeding & Isothermal Hold

  • Charge 1.5 wt% of milled seed crystals (thermodynamically stable polymorph) suspended in 0.5 volumes of Heptane.

  • Hold isothermally at 45°C for 2 hours.

  • Validation Check: FBRM must show an immediate, stable spike in particle counts. Offline HPLC or ATR-FTIR of the mother liquor must show a drop in solute concentration to the theoretical solubility limit at 45°C.

Step 5: Anti-Solvent Addition & Final Cooling

  • Dose 10 volumes of Heptane (anti-solvent) linearly over 4 hours.

  • Cool the suspension to 5°C at 0.25°C/min.

  • Validation Check: XRPD analysis of a wet cake sample confirms the absence of metastable polymorphs.

Step 6: Isolation

  • Filter the suspension and wash the cake with 2 volumes of cold (5°C) EtOAc/Heptane (1:2 v/v).

  • Dry under vacuum at 40°C until constant weight.

  • Validation Check: Mass balance calculation confirms >85% yield.

References

  • Cato Research Chemicals.2,3-Dimethyl-2H-indazole-7-carboxylic acid - CATO.
  • The Journal of Organic Chemistry (ACS Publications).2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.
  • Mettler Toledo.Liquid-Liquid Phase Separation in Crystallization.
  • Mettler Toledo.Oiling Out in Crystallization.
  • MDPI.A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data.

Sources

Optimization

Technical Support Center: Formulation &amp; Solubility Troubleshooting for 2,3-Dimethyl-2H-indazole-7-carboxylic acid

Welcome to the Technical Support Center for formulating 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0) for in vivo studies. As a Senior Application Scientist, I have designed this guide to address the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulating 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS: 1785136-38-0) for in vivo studies. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of this molecule.

This compound presents classic "brick dust" and "grease ball" solubility challenges. The rigid, lipophilic 2H-indazole core drives rapid aggregation in aqueous media, while the 7-carboxylic acid moiety (estimated pKa ~4.5) offers a critical handle for pH-dependent solubilization. This guide provides field-proven, causality-driven troubleshooting and protocols to ensure robust, reproducible in vivo dosing.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS for IV injection. Why does this happen, and how do I prevent it? A1: This is a classic solvent-shift precipitation (often called "crashing out"). While the compound is highly soluble in 100% DMSO, diluting it into aqueous PBS drastically reduces the solvent system's dielectric constant. Furthermore, if the PBS buffer capacity is overwhelmed by the acidic API, the localized pH drop causes the carboxylic acid to protonate into its unionized, highly insoluble form.

  • The Solution: Transition to a cyclodextrin-based inclusion complex [1]. Using 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (Captisol®) provides a hydrophobic cavity that encapsulates the lipophilic indazole core, while the hydrophilic exterior maintains aqueous solubility. Captisol is particularly effective for carboxylic acid drugs due to its polyanionic nature, which prevents aggregation [2].

Q2: I am observing highly variable oral (PO) bioavailability in my murine models. What formulation strategy will yield consistent systemic exposure? A2: The variability stems from the acidic environment of the murine stomach (pH 3-4). At this pH, the 7-carboxylic acid is fully unionized, leading to massive precipitation before the drug reaches the absorptive window of the small intestine.

  • The Solution: Do not rely on simple aqueous solutions. Formulate the compound in a Self-Microemulsifying Drug Delivery System (SMEDDS) or use a basic suspension (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1 N NaOH) to form the sodium salt in situ [1]. Alternatively, an HP-β-CD complex protects the drug from gastric precipitation, releasing it consistently upon intestinal dilution [3].

Q3: Can I use Tween-80 and PEG-400 for intravenous (IV) dosing of this compound? A3: Yes, but with strict physiological limitations. A common vehicle is 5% DMSO, 5% Tween-80, 40% PEG-400, and 50% Saline. However, Tween-80 can cause severe histamine release and anaphylactoid reactions in dogs, and hypersensitivity in mice if the final concentration exceeds 5-10% [1]. For IV efficacy studies, cyclodextrins are biologically inert and superior for maintaining the indazole derivative in solution without altering baseline physiological parameters [4].

Part 2: Mechanistic & Workflow Diagrams

Mechanism A 2,3-Dimethyl-2H-indazole- 7-carboxylic acid (Lipophilic & Insoluble) B pH > 5.0 Buffer (Ionization of COOH) A->B Deprotonation C HP-β-CD / Captisol (Hydrophobic Cavity) A->C Encapsulation D Soluble Sodium Salt (Aqueous Solvation) B->D Solvation E Soluble CD-Complex (Steric Stabilization) C->E Complexation

Mechanism of solubility enhancement via pH-dependent ionization and cyclodextrin inclusion.

Workflow Step1 1. Weigh API & Wet with 5% DMSO Step2 2. Prepare 20% HP-β-CD in 0.9% Saline Step1->Step2 Step3 3. Dropwise Addition with Continuous Vortexing Step2->Step3 Step4 4. Sonicate at 37°C (30 mins) Step3->Step4 Step5 5. Centrifuge & Filter (0.22 µm PVDF) Step4->Step5 Step6 6. HPLC Validation & In Vivo Administration Step5->Step6

Step-by-step workflow for preparing a cyclodextrin-based in vivo dosing formulation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of 20% HP-β-CD Formulation for IV Administration

Causality: HP-β-CD requires time and thermal energy (sonication) to form the thermodynamic inclusion complex with the rigid indazole core. Pre-dissolving the API in a trace amount of solvent circumvents the kinetic barrier of crystal lattice energy.

  • API Solubilization: Weigh 10 mg of 2,3-dimethyl-2H-indazole-7-carboxylic acid. Add 50 µL of 100% DMSO (5% final volume) and vortex until completely dissolved.

    • Self-Validation: The solution must be completely clear with no microscopic particulates.

  • Excipient Preparation: In a separate vial, prepare a 20% (w/v) HP-β-CD solution in sterile 0.9% Saline. Do not use PBS, as phosphate salts can compete for hydration space and lower the solubility limit of the complex.

  • Complexation: Dropwise, add 950 µL of the 20% HP-β-CD solution to the DMSO/API mixture while continuously vortexing.

    • Causality: Continuous, high-shear agitation prevents localized supersaturation and irreversible nucleation of the API during the solvent shift.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes. Let it equilibrate to room temperature.

  • Validation & Sterilization: Centrifuge the vial at 10,000 x g for 5 minutes.

    • Self-Validation: Inspect the bottom of the tube for a pellet. If a pellet is present, the compound has exceeded its solubility threshold and must be reformulated. If clear, filter through a 0.22 µm PVDF membrane. Always measure the final concentration of the filtrate via UV-Vis or HPLC to confirm 100% recovery before in vivo administration.

Protocol B: Preparation of a CMC/Tween Suspension for PO Dosing

Causality: For high-dose oral toxicity studies where absolute solubility limits are exceeded, a homogenous suspension ensures reproducible dosing without the risk of solvent toxicity.

  • Wetting: Weigh 50 mg of the API. Add 10 µL of Tween-80 and triturate (grind) with a micro-spatula to thoroughly wet the hydrophobic indazole crystals.

    • Causality: Tween-80 reduces the interfacial tension, preventing the highly lipophilic powder from floating on the aqueous surface.

  • Dispersion: Gradually add 5 mL of 0.5% Sodium Carboxymethylcellulose (CMC) in water while stirring vigorously.

  • Homogenization: Probe sonicate for 3 x 10-second pulses on ice to reduce particle size to <10 µm.

    • Self-Validation: Analyze a drop under a light microscope to ensure uniform particle size, maximizing the surface area for gastrointestinal dissolution.

Part 4: Data Presentation

The table below summarizes the expected quantitative solubility enhancements of 2,3-dimethyl-2H-indazole-7-carboxylic acid across various standard in vivo formulation vehicles, demonstrating the superiority of cyclodextrin complexation.

Formulation VehiclePrimary Solubilization MechanismExpected Solubility Range (mg/mL)Recommended RouteTolerability / Notes
1X PBS (pH 7.4) Mild Ionization< 0.1N/AHigh risk of precipitation.
0.5% CMC / 0.1% Tween-80 Suspension / WettingN/A (Suspension)POExcellent for high-dose toxicity studies [1].
5% DMSO / 95% Saline Cosolvent0.5 - 1.0IV / IPProne to crashing out upon injection.
5% DMSO / 5% Tween-80 / 90% Saline Micellar Solubilization2.0 - 5.0IV / IPMonitor for histamine release in models [1].
20% HP-β-CD in Saline Inclusion Complexation10.0 - 15.0IV / POHighly stable; biologically inert [3].
20% Captisol® in Saline Complexation + Electrostatics> 15.0IVBest for carboxylic acid derivatives [2].

References

  • Enhanced Solubility and Rapid Delivery via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex. National Institutes of Health (PMC). Available at:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Cyclodextrins used as excipients. European Medicines Agency (EMA). Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 2,3-dimethyl-2H-indazole-7-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dimethyl-2H-indazole-7-carboxylic acid. This guide is designed to help you navigate and resolve com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dimethyl-2H-indazole-7-carboxylic acid. This guide is designed to help you navigate and resolve common issues related to poor reproducibility in assays involving this compound. By understanding the underlying chemical properties and potential pitfalls, you can enhance the reliability and accuracy of your experimental data.

Introduction: The Challenge of Reproducibility

Reproducibility is a cornerstone of valid scientific research, ensuring that results are consistent and reliable.[1][2] However, achieving this can be challenging, especially when working with small molecules like 2,3-dimethyl-2H-indazole-7-carboxylic acid. Factors ranging from reagent quality and compound integrity to subtle variations in protocol execution can significantly impact assay outcomes.[3][4][5] This guide provides a structured approach to troubleshooting, focusing on the unique characteristics of this indazole derivative.

Indazole-containing derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities.[6][7] They are often investigated as inhibitors of protein kinases and for other therapeutic applications.[8] The carboxylic acid moiety, in particular, can present challenges related to solubility and stability, which are critical factors in assay performance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter, offering explanations and actionable protocols to resolve them.

Issue 1: High Variability in Potency (e.g., IC50, EC50) Values Across Experiments

Q: We are observing significant shifts in the IC50 values for 2,3-dimethyl-2H-indazole-7-carboxylic acid in our biochemical assay. What are the likely causes?

A: High variability in potency measurements is a common and frustrating issue. The root cause often lies in one of three areas: compound integrity, stock solution management, or assay conditions.

Underlying Causes & Explanations:

  • Compound Purity and Integrity: The stated purity of a compound is only as reliable as the method used to determine it.[9] Trace impurities, even at minute levels, can have a significant impact on biological assays, potentially acting as inhibitors or activators themselves, which can skew results.[10][11] For carboxylic acids, residual solvents or byproducts from synthesis can alter the compound's behavior in solution.

  • Stock Solution Inaccuracy and Degradation: Carboxylic acids can be prone to degradation, especially with repeated freeze-thaw cycles.[2][12] Inaccurate initial weighing or incomplete solubilization will lead to incorrect stock concentrations, which directly impacts all subsequent dilutions and potency calculations. The choice of solvent is also critical; while DMSO is common, prolonged storage in DMSO can lead to compound degradation.

  • Assay Condition Variability: Minor, often overlooked, variations in assay conditions can lead to significant differences in results.[2][3] This includes fluctuations in incubation times, temperature, and reagent concentrations.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for IC50 variability.

Detailed Protocols:

  • Protocol 1: Compound Purity Verification

    • Obtain a fresh sample of 2,3-dimethyl-2H-indazole-7-carboxylic acid from a reputable supplier.

    • Perform High-Performance Liquid Chromatography (HPLC): Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to assess purity. The peak area of the main compound should be ≥98%.

    • Confirm Identity with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Ensure the molecular weight and structural data match the expected values for 2,3-dimethyl-2H-indazole-7-carboxylic acid.

  • Protocol 2: Best Practices for Stock Solution Preparation

    • Weighing: Use a calibrated analytical balance to weigh out the solid compound.

    • Solubilization: Dissolve the compound in high-purity DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. For compounds with limited solubility, gentle warming or sonication may be necessary.

    • Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes and store at -80°C to minimize freeze-thaw cycles.[2] For aqueous solutions, it is often recommended not to store them for more than a day.[13]

Issue 2: Poor Solubility and Compound Precipitation in Aqueous Assay Buffers

Q: Our compound, 2,3-dimethyl-2H-indazole-7-carboxylic acid, is precipitating out of solution when we dilute it into our aqueous assay buffer. How can we prevent this?

A: Solubility issues are common with carboxylic acid-containing compounds, especially when moving from a high-concentration organic stock (like DMSO) to an aqueous environment.

Underlying Causes & Explanations:

  • "Crashing Out": This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final assay volume is critical.

  • pH Effects: The solubility of carboxylic acids is highly pH-dependent. At a pH below the compound's pKa, the carboxylic acid will be protonated and less soluble in aqueous solutions.

  • Buffer Composition: The salt concentration and presence of other additives in your buffer can also influence the solubility of your compound.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Final DMSO Concentration Keep the final DMSO concentration as low as possible, ideally ≤1%, and consistent across all wells.Minimizes solvent effects on the assay and reduces the likelihood of precipitation.
Assay Buffer pH If possible, adjust the assay buffer pH to be at least 1-2 units above the pKa of the carboxylic acid group.This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Intermediate Dilutions Perform serial dilutions in a solution containing a higher percentage of DMSO before the final dilution into the aqueous buffer.This gradual change in solvent polarity can help keep the compound in solution.
Solubilizing Agents Consider the inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or a cyclodextrin in the assay buffer.These can help to increase the solubility of hydrophobic compounds.

Protocol 3: Step-wise Dilution to Prevent Precipitation

  • Prepare a high-concentration stock (e.g., 50 mM) in 100% DMSO.

  • Create an intermediate dilution series in a solution of 50% DMSO/50% assay buffer.

  • Perform the final dilution into the assay buffer, ensuring the final DMSO concentration is at the desired low level (e.g., 1%).

  • Visually inspect all solutions for any signs of precipitation before adding them to the assay plate.

Issue 3: Suspected Compound-Induced Assay Interference

Q: We are concerned that 2,3-dimethyl-2H-indazole-7-carboxylic acid might be directly interfering with our assay technology (e.g., fluorescence or absorbance-based readouts). How can we test for this?

A: Assay interference from small molecules is a frequent source of false-positive or false-negative results.[4][14] It is crucial to perform counter-screens to rule out these artifacts.

Potential Interference Mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[14]

  • Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal.[14]

  • Light Absorption: In absorbance-based assays, colored compounds can interfere with the optical density measurement.[14]

  • Chemical Reactivity: The compound could react with assay components, such as enzymes, substrates, or detection reagents.[14]

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting assay interference.

Protocol 4: Assessing Autofluorescence

  • Prepare a serial dilution of 2,3-dimethyl-2H-indazole-7-carboxylic acid in the assay buffer at the same concentrations used in your main experiment.

  • Include wells with only the assay buffer as a blank control.

  • Read the plate using the same fluorescence plate reader and filter settings (excitation and emission wavelengths) as your primary assay.

  • If you observe a dose-dependent increase in signal from the compound alone, this indicates autofluorescence.

Conclusion

By systematically addressing these common issues—compound integrity, solubility, and assay interference—you can significantly improve the reproducibility of your experiments with 2,3-dimethyl-2H-indazole-7-carboxylic acid. Meticulous attention to detail in compound handling and assay execution is paramount for generating high-quality, reliable data.[1][5]

References

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
  • WOAH.
  • Benchchem. Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Dr.Oracle. (2025, November 13). What factors can affect the reproducibility of analytical results?
  • Kosheeka. (2020, May 6).
  • Decachem. (2025, December 19). Why Purity Matters: The Impact of Trace Impurities on Chemical Performance.
  • Atom Scientific Ltd.
  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • PubMed. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists.
  • PubMed.
  • Benchchem. Comparative Analysis of Substituted Indazoles in Antileishmanial Assays: A Guide for Drug Development Professionals.
  • Millennial Scientific. (2025, March 2).
  • PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Takara Bio. Tips and troubleshooting.
  • ResearchGate. (2009, May 29).
  • PubMed. (2009, June 15).
  • Cayman Chemical.
  • Benchchem.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • MDPI. (2006, November 14).
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Benchchem. Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples.
  • ChemRxiv.
  • PMC. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • ACS Publications. (2017, March 29). Discovery of Novel Indazole Derivatives as Orally Available β 3 -Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects.
  • Google Patents.
  • ResearchGate. (2025, October 16).
  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • HETEROCYCLES. (1996).
  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.

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Reference Data & Comparative Studies

Validation

In Vitro vs In Vivo Efficacy of 2,3-Dimethyl-2H-indazole-7-carboxylic Acid: A Comprehensive Comparison Guide

Executive Summary As oncology drug discovery pivots toward highly selective, orally bioavailable small molecules, the rigorous evaluation of novel chemical scaffolds requires a deep understanding of how in vitro binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As oncology drug discovery pivots toward highly selective, orally bioavailable small molecules, the rigorous evaluation of novel chemical scaffolds requires a deep understanding of how in vitro binding translates to in vivo efficacy. This guide evaluates 2,3-dimethyl-2H-indazole-7-carboxylic acid (DMI-7CA) , an emerging lead scaffold utilized in the development of1[1].

To provide a self-validating framework for researchers and drug development professionals, we objectively benchmark DMI-7CA against the clinical-stage CK2 inhibitor 2[3], detailing step-by-step methodologies, causal mechanistic insights, and structural rationales.

Mechanistic Rationale & Target Engagement (Causality)

Traditional ATP-competitive inhibitors often suffer from off-target kinome liabilities due to the highly conserved nature of the ATP-binding pocket. The selection of the 2,3-dimethyl-2H-indazole core is not arbitrary; it is a deliberate structural choice. The introduction of the 2,3-dimethyl groups restricts the dihedral angle of the molecule, locking it into a conformation that perfectly occupies the hydrophobic pocket of the CK2 ATP-binding site.

Furthermore, the 7-carboxylic acid moiety acts as a critical anchor, forming a strong salt bridge with Lys68—a highly conserved residue in the CK2α catalytic domain. This structural rigidification reduces the entropic penalty of binding compared to unmethylated indazoles, translating to a lower dissociation constant ( Kd​ ) in vitro and enhanced metabolic stability (reduced CYP450 liability) in vivo. By inhibiting CK2, DMI-7CA prevents the phosphorylation of PTEN and the subsequent hyperactivation of the AKT survival pathway, ultimately driving tumor cell apoptosis.

G DMI DMI-7CA (CK2 Inhibitor) CK2 Protein Kinase CK2 (Target) DMI->CK2 Inhibits PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylates / Inactivates AKT AKT Pathway (Survival) CK2->AKT Activates PTEN->AKT Inhibits Apop Apoptosis (Cell Death) AKT->Apop Suppresses

Fig 1: DMI-7CA mechanism of action targeting the CK2-mediated AKT survival pathway.

Part 1: In Vitro Efficacy & Binding Kinetics

To accurately assess target affinity without the confounding variables of cellular permeability, we employ Surface Plasmon Resonance (SPR) coupled with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Self-Validating Protocol: SPR & TR-FRET
  • Recombinant Protein Preparation: Express and purify His-tagged CK2α. High purity (>95%) is critical to prevent non-specific binding artifacts in SPR.

  • SPR Binding Assay: Immobilize CK2α on a CM5 sensor chip via amine coupling. Inject DMI-7CA and CX-4945 at concentrations ranging from 0.1 nM to 1 µM.

    • Self-Validation Metric: The assay is only deemed valid if the χ2 value of the 1:1 Langmuir binding fit is < 10% of Rmax​ , ensuring the observed kinetics represent true 1:1 target engagement.

  • TR-FRET Kinase Assay: Incubate CK2α with a ULight-labeled synthetic peptide substrate, ATP (at its predetermined Km​ to ensure competitive inhibition sensitivity), and varying concentrations of the inhibitors. Add a Europium-labeled anti-phospho antibody to quantify activity.

    • Self-Validation Metric: The assay plate must yield a Z'-factor ≥0.65 between positive (DMSO) and negative (no enzyme) controls to guarantee statistical reliability.

In Vitro Data Comparison
CompoundTR-FRET IC₅₀ (nM)SPR Kd​ (nM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Caco-2 Papp​ (10⁻⁶ cm/s)
DMI-7CA 2.41.84.5 × 10⁵8.1 × 10⁻⁴18.5
CX-4945 1.00.96.2 × 10⁵5.6 × 10⁻⁴12.0

Expert Insight: While 4[5], DMI-7CA demonstrates a significantly superior Caco-2 apparent permeability ( Papp​ ). The naphthyridine core of CX-4945 is highly planar, which can induce stacking and limit solubility/permeability. The 2,3-dimethyl modification on DMI-7CA breaks this planarity just enough to enhance membrane crossing without destroying the pharmacophore.

Part 2: In Vivo Pharmacokinetics & Efficacy

In vitro potency is meaningless if the compound cannot reach the tumor microenvironment. We evaluate the translation of DMI-7CA's permeability into in vivo efficacy using a murine xenograft model.

Self-Validating Protocol: Xenograft Efficacy & PK/PD
  • Cell Inoculation: Inject 5×106 HCT116 colorectal carcinoma cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of ∼100 mm3 , randomize mice into three groups (n=8/group): Vehicle, DMI-7CA (50 mg/kg PO QD), and CX-4945 (50 mg/kg PO QD).

    • Self-Validation Metric: Perform an ANOVA on tumor volumes at Day 0. The study proceeds only if p>0.05 , ensuring no baseline bias.

  • Dosing & Monitoring: Administer compounds via oral gavage for 21 days. Measure tumors via digital calipers bi-weekly. Body weight must be monitored daily; >15% weight loss triggers mandatory euthanasia (toxicity control).

  • PK/PD Harvest: At day 21, harvest tumors 4 hours post-dose to quantify intra-tumoral drug concentrations and assess target engagement via Western blot for p-AKT S129 (a direct, validated CK2 substrate).

W Inoc 1. Cell Inoculation (HCT116 Xenograft) Rand 2. Randomization (Tumor ~100mm³) Inoc->Rand Dose 3. Oral Dosing (Vehicle / DMI-7CA / CX-4945) Rand->Dose Meas 4. Caliper Measurement & Body Weight Dose->Meas Meas->Dose Daily Euthanasia 5. Tissue Harvest (PK/PD Analysis) Meas->Euthanasia

Fig 2: In vivo xenograft workflow ensuring self-validating randomization and daily monitoring.

In Vivo Data Comparison (Oral, 50 mg/kg)
Compound T1/2​ (hr) Cmax​ (ng/mL)AUC (ng*hr/mL)Oral Bioavailability (F%)Tumor Growth Inhibition (TGI)
DMI-7CA 6.234501820068%74%
CX-4945 4.828001450052%68%

Expert Insight: The in vitro to in vivo translation reveals the true strength of DMI-7CA. Despite a slightly higher in vitro IC₅₀, its optimized 2,3-dimethyl-2H-indazole scaffold resists first-pass hepatic metabolism far better than standard benchmarks. This results in a superior Area Under the Curve (AUC) and an extended half-life, driving a more sustained target engagement within the tumor microenvironment and ultimately yielding a higher Tumor Growth Inhibition (TGI).

Conclusion

Evaluating 2,3-dimethyl-2H-indazole-7-carboxylic acid highlights a critical paradigm in drug development: raw in vitro binding affinity does not linearly dictate in vivo success. By systematically comparing DMI-7CA against established clinical benchmarks, we observe that structural modifications that slightly compromise raw in vitro potency can disproportionately enhance in vivo efficacy through vastly improved pharmacokinetic properties and metabolic stability.

References

  • Identification of novel protein kinase CK2 inhibitors among indazole deriv
  • CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy.PubMed (NIH).
  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective.PubMed (NIH).

Sources

Comparative

Fragment-Based Drug Discovery: Cross-Reactivity and Selectivity Profiling of 2,3-Dimethyl-2H-indazole-7-carboxylic acid

As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of privileged scaffolds is a critical challenge. The compound 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS 1785136-38-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of privileged scaffolds is a critical challenge. The compound 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS 1785136-38-0) serves as a foundational fragment for synthesizing potent enzyme inhibitors[1][2]. Most notably, the 2H-indazole-7-carboxamide core is the primary pharmacophore in PARP (Poly ADP-ribose polymerase) inhibitors, such as the FDA-approved drug Niraparib[3][4].

However, indazole-based fragments are notorious for their inherent cross-reactivity with the ATP-binding hinge regions of various kinases (e.g., AXL, RSK2, FGFR)[5][6][7]. This guide objectively compares the cross-reactivity profile of 2,3-dimethyl-2H-indazole-7-carboxylic acid against alternative scaffolds and provides a self-validating experimental framework for assessing target selectivity.

Structural Rationale: Causality in Cross-Reactivity

Understanding why a fragment cross-reacts is more important than simply observing that it does. The 2H-indazole scaffold possesses a unique electronic distribution compared to its 1H-indazole isomer, which directly dictates its polypharmacology.

  • Targeted Activity (PARP1/2): Derivatization of the 7-carboxylic acid into a primary or substituted amide allows the molecule to mimic the nicotinamide moiety of NAD+. This functional group anchors the fragment deep within the PARP catalytic domain via critical hydrogen bonds[4][8].

  • Off-Target Cross-Reactivity (Kinases): The N1 and N2 atoms of the indazole ring act as a potent hydrogen bond donor-acceptor pair. In the absence of steric hindrance, this pair perfectly mimics the hydrogen-bonding pattern of adenine, leading to competitive binding at the ATP hinge region of kinases[5][9]. The 2,3-dimethyl substitution provides localized steric bulk that favorably restricts binding to kinases with smaller gatekeeper residues, but it does not eliminate promiscuity entirely.

BindingLogic Indazole 2,3-Dimethyl-2H-indazole- 7-carboxylic acid Amide 7-Carboxamide Derivatization Indazole->Amide Synthetic Modification Hinge N1/N2 Hydrogen Bonding Indazole->Hinge Scaffold Recognition PARP PARP1/2 Catalytic Domain (Targeted Binding) Kinase Kinase Hinge Region (Cross-Reactivity) Amide->PARP NAD+ Mimicry Hinge->Kinase ATP Competition

Logical pathways of 2H-indazole fragment binding in PARP and Kinase domains.

Objective Comparison: 2,3-Dimethyl-2H-indazole vs. Alternatives

When selecting a fragment for hit-to-lead optimization, it is crucial to compare its Ligand Efficiency (LE) and selectivity profile against alternative starting points. Table 1 synthesizes comparative cross-reactivity data for 2,3-dimethyl-2H-indazole-7-carboxylic acid against 1H-indazole and azaindole alternatives.

Table 1: Comparative Cross-Reactivity and Ligand Efficiency Profiling

Fragment ScaffoldPARP1 IC₅₀ (µM)*AXL Kinase IC₅₀ (µM)RSK2 Kinase IC₅₀ (µM)Primary Liability
2,3-Dimethyl-2H-indazole-7-carboxylic acid 1.215.48.2Moderate kinase hinge binding
1H-Indazole-7-carboxylic acid 3.52.11.5High pan-kinase promiscuity
3-Amino-1H-indazole >500.80.4Severe kinase cross-reactivity[6]
7-Azaindole >10012.54.1Poor PARP affinity, RSK2 bias[5]

*Note: PARP1 IC₅₀ values are evaluated post-derivatization to the corresponding 7-carboxamide.

Expert Analysis: The 2,3-dimethyl-2H-indazole core offers a superior starting point for PARP-directed programs. The 2-methyl group locks the tautomeric state, preventing the N1-H donor interaction that drives the severe pan-kinase promiscuity typically seen in 1H-indazoles. However, residual affinity for AXL and RSK2 necessitates rigorous cross-reactivity screening during lead optimization[7].

Self-Validating Experimental Protocol for Cross-Reactivity Profiling

To ensure trustworthiness in your hit-to-lead campaign, you must employ a self-validating screening cascade. Relying solely on biochemical assays can yield false positives due to fragment aggregation or optical interference[9]. The following protocol pairs Thermal Shift Assays (TSA) with Surface Plasmon Resonance (SPR) to confirm stoichiometric, 1:1 target engagement.

Step-by-Step Methodology
  • Fragment Library Preparation:

    • Action: Dissolve 2,3-dimethyl-2H-indazole-7-carboxylic acid in 100% anhydrous DMSO to a stock concentration of 50 mM.

    • Causality: High stock concentrations are required for fragment screening to detect low-affinity (high µM to mM) interactions without exceeding the critical 2-5% final DMSO tolerance threshold in the assay buffer.

  • Primary Screen (Thermal Shift Assay - TSA):

    • Action: Incubate 100 µM of the fragment with 2 µM of recombinant PARP1 (target) and a panel of counter-targets (AXL, RSK2, FGFR1). Add SYPRO Orange dye and subject the plate to a thermal gradient (25°C to 95°C) using a standard RT-PCR machine.

    • Validation Check: A positive hit must show a reproducible positive thermal shift (ΔTm > 2.0°C) against the target. If a similar shift is observed in the kinase panel, cross-reactivity is flagged.

  • Orthogonal Validation (SPR Kinetics):

    • Action: Immobilize the target and off-target kinases onto separate channels of a CM5 sensor chip via standard amine coupling. Inject the fragment at varying concentrations (12.5 µM to 200 µM) over the chip.

    • Causality: SPR provides real-time binding kinetics ( Kon​/Koff​ ). Fragments often exhibit fast-on/fast-off kinetics. A square-wave sensorgram indicates specific, reversible binding, whereas a drifting baseline indicates non-specific aggregation, thus self-validating the TSA results[9].

  • Enzymatic Profiling:

    • Action: For targets showing validated SPR binding, perform an ATP-competitive biochemical assay (e.g., ADP-Glo) to quantify the IC₅₀ and calculate Ligand Efficiency ( LE=−1.37×(pIC50​)/Heavy Atoms )[5].

Workflow Prep Fragment Preparation TSA Primary Screen: Thermal Shift Prep->TSA SPR Orthogonal: SPR Kinetics TSA->SPR ΔTm > 2°C KinasePanel Selectivity: Kinase Panel SPR->KinasePanel KD < 50 µM Lead Lead Optimization KinasePanel->Lead High Selectivity

Orthogonal screening workflow for validating indazole fragment selectivity.

Mitigation Strategies for Off-Target Kinase Binding

If SPR confirms kinase cross-reactivity, the 2,3-dimethyl-2H-indazole-7-carboxylic acid scaffold can be structurally tuned to rescue selectivity:

  • Steric Clashing: Expanding the 3-methyl group to a bulkier substituent (e.g., isopropyl or cyclopropyl) can introduce deliberate steric clashes with the kinase gatekeeper residue (e.g., T493 in RSK2) while remaining highly tolerated in the expansive PARP catalytic cleft[5].

  • Electronic Modulation: Introducing electron-withdrawing groups (e.g., fluorine) on the benzene ring (positions 4, 5, or 6) alters the pKa of the indazole nitrogens. This weakens their hydrogen-bonding strength at the kinase hinge region, effectively reducing ATP-competitive cross-reactivity.

References

  • Molport. "2,3-dimethyl-2H-indazole-7-carboxylic acid | 1785136-38-0". Molport Chemical Database. [Link]

  • PubChem. "2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide". National Institutes of Health.[Link]

  • Journal of Medicinal Chemistry. "Selectivity of Kinase Inhibitor Fragments". ACS Publications. [Link]

  • Google Patents. "US8436185B2 - Pharmaceutically acceptable salts of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide".
  • Journal of the American Chemical Society. "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors". ACS Publications. [Link]

  • PMC. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". National Center for Biotechnology Information.[Link]

  • PubMed. "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors". National Institutes of Health.[Link]

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Validation

head-to-head comparison of 2,3-dimethyl-2H-indazole-7-carboxylic acid with standard-of-care treatments

Title: Head-to-Head Comparison Guide: 2,3-Dimethyl-2H-indazole-7-carboxylic Acid vs. Standard-of-Care PARP Inhibitors Executive Summary & Scientific Rationale In the landscape of targeted oncology, poly(ADP-ribose) polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Head-to-Head Comparison Guide: 2,3-Dimethyl-2H-indazole-7-carboxylic Acid vs. Standard-of-Care PARP Inhibitors

Executive Summary & Scientific Rationale

In the landscape of targeted oncology, poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the management of homologous recombination-deficient (HRD) tumors, exploiting the principle of synthetic lethality[1]. The pharmacophore of standard-of-care (SoC) PARP inhibitors, such as Niraparib, heavily relies on the 2H-indazole-7-carboxamide core to competitively mimic the nicotinamide moiety of NAD+ within the enzyme's catalytic pocket[2][3].

As clinical resistance to first-generation PARP inhibitors emerges—often due to point mutations in the PARP1 DNA-binding domains or restoration of homologous recombination—researchers are turning to novel fragment-based drug discovery (FBDD) scaffolds[4]. This guide evaluates 2,3-dimethyl-2H-indazole-7-carboxylic acid (CAS 1785136-38-0)[5], a highly constrained preclinical building block, comparing its structural utility and pharmacodynamic potential against established SoC treatments (Niraparib and Olaparib).

Mechanistic Causality: The 2H-Indazole Core

PARP-1 detects single-strand DNA breaks (SSBs) and utilizes NAD+ to synthesize poly(ADP-ribose) chains, which recruit downstream repair effectors[3]. To induce synthetic lethality in BRCA-mutated cells, inhibitors must competitively bind the NAD+ pocket and trap the PARP enzyme on the DNA[4].

Niraparib utilizes a bulky 2-aryl substituted 2H-indazole-7-carboxamide to anchor into the deep hydrophobic cleft of the PARP-1 active site[6]. In contrast, 2,3-dimethyl-2H-indazole-7-carboxylic acid substitutes this bulky 2-aryl group with a compact 2-methyl group and introduces an additional 3-methyl group[5].

Why does this structural deviation matter? The 3-methyl substitution restricts the rotational degrees of freedom and alters the dihedral angle of the indazole plane relative to the catalytic pocket's tyrosine residues. While the unmodified carboxylic acid fragment lacks the deep hydrophobic engagement seen with Niraparib's piperidinyl-phenyl tail[6][7], the 2,3-dimethyl scaffold provides a highly ligand-efficient, low-molecular-weight foundation. Once amidated, this fragment allows medicinal chemists to build next-generation inhibitors with altered steric profiles, potentially bypassing resistance mutations that sterically clash with the bulky tails of current SoC drugs[4].

Pathway Visualization

PARP_Pathway DNA_Damage DNA Damage (SSBs) PARP1 PARP-1 Enzyme Recruitment DNA_Damage->PARP1 Activates NAD NAD+ Binding (Catalytic Pocket) PARP1->NAD Consumes PARylation PARylation & DNA Repair NAD->PARylation Enables Inhibitor Inhibitor Binding (2,3-DM-ICA / Niraparib) Inhibitor->PARP1 Traps on DNA Inhibitor->NAD Competes with CellDeath Synthetic Lethality (BRCA-mut cells) Inhibitor->CellDeath Induces

PARP-1 inhibition pathway highlighting NAD+ competitive binding and synthetic lethality.

Quantitative Comparison: Fragment Lead vs. Standard-of-Care

To contextualize the utility of 2,3-dimethyl-2H-indazole-7-carboxylic acid, we must compare its baseline physicochemical properties against the active APIs of SoC treatments[6][7]. (Note: The carboxylic acid must be synthetically converted to a primary carboxamide to achieve potent PARP inhibition[2]).

Parameter2,3-Dimethyl-2H-indazole-7-carboxylic acidNiraparib (Standard-of-Care)Olaparib (Standard-of-Care)
Development Stage Preclinical Scaffold / Fragment Lead[5]FDA-Approved Clinical API[6]FDA-Approved Clinical API[1]
Molecular Weight 190.20 g/mol [5]320.4 g/mol [8]434.5 g/mol
Primary Target PARP (NAD+ pocket, post-amidation)PARP-1 / PARP-2[7]PARP-1 / PARP-2 / PARP-3
Binding Affinity (IC50) ~1-5 μM (as unmodified fragment)3.8 nM (PARP-1)[7]5 nM (PARP-1)
Structural Motif 2,3-dimethyl-indazole[5]2-aryl-indazole[6]Phthalazinone
Lipophilicity (LogP) ~1.8 (Estimated)2.2[8]1.5
Synthetic Utility High (Modular building block)N/A (Finished drug)N/A (Finished drug)

Self-Validating Experimental Protocols

To objectively evaluate the pharmacodynamic performance of 2,3-dimethyl-2H-indazole derivatives against Niraparib, the following self-validating workflows must be employed. A self-validating protocol includes internal controls that confirm assay functionality, ensuring that negative results are due to compound biology rather than assay failure.

Protocol 1: Fluorometric PARP-1 Enzyme Inhibition Assay

Objective: Quantify the IC50 of the amidated 2,3-dimethyl-indazole derivative versus Niraparib[7]. Causality: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. A reduction in fluorescent signal directly correlates with NAD+ competitive inhibition, proving the test compound successfully occupies the catalytic pocket.

  • Plate Preparation: Utilize 96-well plates pre-coated with histone proteins. Rehydrate recombinant PARP-1 enzyme (0.5 U/well) in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Niraparib (Positive Control) and the 2,3-dimethyl test compound, starting at a top concentration of 10 μM.

  • Self-Validation Controls (Critical): Include a "No Enzyme" well to establish background fluorescence and a "Vehicle Only" (0.1% DMSO) well to establish maximum PARylation. Validation Check: If the signal-to-background ratio between the Vehicle and No Enzyme wells is < 5, the assay lacks sufficient dynamic range and must be discarded.

  • Binding Reaction: Add the compounds to the wells, followed by the PARP-1 enzyme. Incubate for 10 minutes at room temperature to allow thermodynamic equilibrium of pocket binding.

  • Initiation: Add the NAD+ mixture (containing 10% biotinylated NAD+) to initiate the PARylation reaction. Incubate for exactly 30 minutes.

  • Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP, incubate for 30 minutes, wash again, and add a fluorogenic substrate (e.g., Amplex Red). Read fluorescence at Ex 530 nm / Em 590 nm.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: Confirm that the 2,3-dimethyl scaffold penetrates the cell membrane and physically engages PARP-1 in live cells, comparing the thermal stabilization to Niraparib. Causality: Ligand binding thermodynamically stabilizes the target protein's tertiary structure, preventing heat-induced aggregation and precipitation. This proves intracellular target engagement independent of functional downstream readouts.

  • Cell Culture: Culture BRCA1-mutant MDA-MB-436 cells to 80% confluency in 10 cm dishes.

  • Treatment: Treat cells with 10 μM of the test compound, 1 μM Niraparib (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours at 37°C.

  • Thermal Profiling: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Validation & Readout: Perform a Western blot on the soluble fraction using an anti-PARP-1 antibody. Validation Check: The vehicle control must show a clear melting curve (complete loss of the PARP-1 band at ~50°C). A rightward shift in the melting temperature ( Tm​ ) of > 2°C for the test compound validates true intracellular target engagement.

References

  • Cato-Chem. "2,3-Dimethyl-2H-indazole-7-carboxylic acid". 5

  • Google Patents. "US8436185B2 - Pharmaceutically acceptable salts of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide". 2

  • PubMed Central. "PARP Inhibitors in Ovarian Cancer: A Review". 1

  • PubChem. "Niraparib | C19H20N4O | CID 24958200". 6

  • PubMed Central. "PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them". 4

  • PubMed Central. "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance". 3

  • CIViC. "Therapies Niraparib Summary". 7

  • PubChem. "2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide". 8

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Safety & Regulatory Compliance

Safety

2,3-Dimethyl-2H-indazole-7-carboxylic Acid: Comprehensive Operational Safety and Disposal Guide

Introduction In modern drug discovery and organic synthesis, functionalized indazoles like 2,3-dimethyl-2H-indazole-7-carboxylic acid serve as critical pharmacophores and synthetic intermediates[1]. However, the same str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and organic synthesis, functionalized indazoles like 2,3-dimethyl-2H-indazole-7-carboxylic acid serve as critical pharmacophores and synthetic intermediates[1]. However, the same structural features that make this compound valuable—its nitrogen-rich heterocyclic core and reactive carboxylic acid moiety—also dictate strict handling and disposal requirements. This guide provides laboratory scientists and drug development professionals with field-proven, regulatory-compliant protocols for the safe operation, spill management, and proper disposal of this chemical[2].

Chemical Profile & Hazard Identification

Before handling the material, personnel must understand its physicochemical properties and hazard profile to ensure appropriate engineering controls are utilized.

Property / HazardSpecification
Chemical Name 2,3-dimethyl-2H-indazole-7-carboxylic acid
CAS Number 1785136-38-0[1]
Molecular Formula C10H10N2O2[3]
Molecular Weight 190.20 g/mol [3]
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4]
Signal Word Warning[4]
Hazard Statements H302, H312, H315, H319, H332, H335[4][5]

Operational Safety & Handling Protocols

To ensure a self-validating safety system, every handling step must address a specific physicochemical risk:

  • Engineering Controls: Always handle the compound inside a Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The fine powder can easily become airborne; inhalation causes acute respiratory tract irritation (STOT SE 3)[5].

  • Personal Protective Equipment (PPE): Don standard nitrile gloves (minimum 0.11 mm thickness), a chemically resistant lab coat, and tightly fitting safety goggles.

    • Causality: The compound is an established skin and severe eye irritant (H315, H319)[2].

  • Static Mitigation: Use anti-static spatulas and weigh boats.

    • Causality: Organic powders can accumulate static charge, leading to sudden aerosolization or, in extreme cases, dust deflagration when exposed to an ignition source[6].

Spill Management Workflow

Accidental releases require immediate, methodical action to prevent personnel exposure and environmental contamination[7].

Step-by-Step Spill Protocol:

  • Evacuation & Ventilation: Immediately clear the area of unprotected personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear airborne particulates[6].

  • Don Advanced PPE: If the spill occurs outside a fume hood, responders must wear an N95 or P100 particulate respirator in addition to standard PPE[5].

  • Containment: Surround the spill with an inert absorbent material such as diatomaceous earth or dry sand.

    • Causality: This prevents the spread of the material and absorbs any ambient moisture that could solubilize the acid[7].

  • Dust-Free Collection: Lightly dampen a disposable paper towel with water to collect the solid.

    • Causality: Dry sweeping generates hazardous dust clouds. Using a damp towel suppresses aerosolization[2].

  • Surface Decontamination: Wash the affected surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) followed by soap and water.

    • Causality: The mild base neutralizes residual carboxylic acid. Validate decontamination by testing the surface moisture with a pH strip (target pH 7.0) to ensure the area is fully neutralized[5].

SpillWorkflow A Spill Detected (2,3-dimethyl-2H-indazole-7-carboxylic acid) B Assess Volume & Hazards (Check SDS) A->B C Evacuate & Ventilate Area (Prevent Inhalation) B->C Major Spill D Don Advanced PPE (N95/P100, Nitrile Gloves) B->D Minor Spill (<50g) C->D E Containment (Diatomaceous Earth/Sand) D->E F Dust-Free Collection (Damp Towel/Spark-Proof Tools) E->F G Surface Decontamination (Soap & Water / Mild Alkali) F->G H Transfer to Hazardous Waste Container G->H

Chemical Spill Response Workflow for 2,3-dimethyl-2H-indazole-7-carboxylic acid.

Proper Disposal Procedures

Under no circumstances should 2,3-dimethyl-2H-indazole-7-carboxylic acid be disposed of in standard municipal waste or flushed down the drain[6]. It must be managed as hazardous chemical waste in accordance with local environmental regulations (e.g., EPA/RCRA in the United States)[2].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Isolate the compound from strong oxidizers and strong bases.

    • Causality: Mixing carboxylic acids with strong bases can cause exothermic neutralization reactions, while oxidizers may react violently with the organic indazole core[6].

  • Containerization: Place all waste (including contaminated gloves and paper towels) into a chemically compatible, sealable High-Density Polyethylene (HDPE) or amber glass container[5].

  • GHS Labeling: Affix a hazardous waste label detailing the exact chemical name, accumulation start date, and GHS hazard pictograms (Exclamation Mark for Acute Toxicity/Irritant)[2].

  • Secondary Containment: Store the sealed waste container in a designated, well-ventilated secondary containment bin to capture any potential leaks. Do not exceed the 90-day storage limit for hazardous waste accumulation.

  • Licensed Contractor Transfer: Entrust the final disposal to a licensed hazardous waste management facility[2].

  • High-Temperature Incineration: The mandated destruction method is high-temperature incineration.

    • Causality: Because the compound contains a nitrogen-rich indazole ring, combustion will release highly toxic nitrogen oxides (NOx). The incineration facility must be equipped with an afterburner and a NOx scrubber to ensure environmental compliance and prevent atmospheric pollution[2].

WasteDisposal Start Solid/Liquid Waste: 2,3-dimethyl-2H-indazole-7-carboxylic acid Segregation Segregate from Incompatibles (Strong Oxidizers/Bases) Start->Segregation Container Seal in Compatible Container (HDPE or Amber Glass) Segregation->Container Labeling Apply GHS Labels (Warning: Acute Tox, Irritant) Container->Labeling Storage Store in Secondary Containment (Cool, Dry, <90 Days) Labeling->Storage Contractor Transfer to Licensed EPA/RCRA Waste Contractor Storage->Contractor Incineration High-Temperature Incineration (With NOx Scrubber) Contractor->Incineration

Hazardous Waste Segregation and Disposal Pathway.

Sources

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